Lycoramine hydrobromide
Description
Properties
IUPAC Name |
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKMCUNORDOLD-XPSHAMGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641026 | |
| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89505-76-0 | |
| Record name | 1,2-Dihydrogalanthamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine hydrobromide, a dihydro-derivative of galanthamine, is an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1][2][3][4][5][6] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its core biochemical interactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most well-established mechanism of action of this compound is the potent inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5][7][8] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thus terminating synaptic transmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy in Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Quantitative Data on Cholinesterase Inhibition
While a specific IC50 value for this compound against acetylcholinesterase is not consistently reported across publicly available scientific literature, its potency is well-recognized.[2][7][8] For context, the inhibitory activities of its parent compound, galanthamine, and other related lycorine derivatives are presented in the table below.
| Compound | Target Enzyme | IC50 Value | Reference |
| Galanthamine | Acetylcholinesterase (AChE) | 0.85 µM | [7] |
| Galanthamine | Butyrylcholinesterase (BChE) | 12.1 µM | [7] |
| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 17.1 µg/mL | [9] |
| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 151.1 µg/mL | [9] |
| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 203.5 µg/mL | [9] |
| Lycorine Derivative (unspecified) | Acetylcholinesterase (AChE) | 470.0 µg/mL | [9] |
Signaling Pathways and Broader Effects in Alzheimer's Disease
Beyond its direct role as an AChE inhibitor, research suggests that this compound may exert its therapeutic effects in Alzheimer's disease through the modulation of additional signaling pathways. A key study demonstrated that in the 5xFAD transgenic mouse model of Alzheimer's disease, this compound treatment led to a reversal of cognitive decline and a clearance of amyloid-beta (Aβ) plaques.[1][10][11] Proteomics analysis from this study indicated that this compound alters molecular pathways distinct from those affected by galantamine, suggesting a unique and potentially more comprehensive mechanism of action.[1][10][11]
While the full details of these pathways from the aforementioned proteomics study are not publicly available, the broader scientific context of Alzheimer's disease research points towards the potential involvement of pathways such as the PI3K/Akt signaling pathway and those involved in autophagy and lysosomal degradation of protein aggregates.
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the fundamental mechanism of acetylcholinesterase inhibition by this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to characterize the effects of this compound.
AChE Inhibition Assay Workflow
Caption: Workflow for an in vitro AChE inhibition assay.
In Vivo Study Workflow (5xFAD Mouse Model)
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 89505-76-0|DC Chemicals [dcchemicals.com]
- 6. anexib.com [anexib.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer&#...: Ingenta Connect [ingentaconnect.com]
The Role of Lycoramine Hydrobromide in Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Lycoramine hydrobromide within cholinergic pathways. Lycoramine, an alkaloid derived from the Amaryllidaceae family of plants, has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document outlines the primary mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the associated biological and experimental frameworks.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal role of this compound in the cholinergic system is the inhibition of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal transmission. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
The cholinergic system is crucial for cognitive processes, and its degeneration is a pathological hallmark of dementia. The use of cholinesterase inhibitors is a primary treatment approach to alleviate the symptoms of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) |
| Lycorine | electric eel AChE | 213[1] |
| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hAChE | 11.40 ± 0.66[1] |
| 2-O-tert-butyldimethylsilyl-1-O-(methylthio)methyllycorine | hBChE | 4.17 ± 0.29[1] |
This table summarizes the inhibitory concentrations for lycorine and a potent derivative to provide context for the activity of this class of compounds.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)
-
AChE solution (1 U/mL in phosphate buffer)
-
Test compound (this compound) stock solution dissolved in an appropriate solvent (e.g., DMSO or ethanol).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a behavioral test used to assess spatial learning and memory in rodent models of cognitive impairment.
Apparatus:
-
A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder).
-
A small escape platform submerged just below the water surface.
-
Visual cues are placed around the room and on the walls of the pool.
-
A video tracking system to record the animal's swim path.
Protocol:
-
Habituation/Visible Platform Training (Day 1):
-
The platform is made visible (e.g., by attaching a flag).
-
Mice are placed in the pool from different starting positions and allowed to find the visible platform. This teaches the mice the goal of the task.
-
-
Acquisition Phase/Hidden Platform Training (Days 2-6):
-
The platform is submerged and hidden.
-
Each mouse undergoes several trials per day, starting from different quadrants of the pool.
-
The time taken to find the platform (escape latency) and the swim path length are recorded.
-
If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (Day 7):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Histological Analysis of Alzheimer's Disease Pathology (Immunohistochemistry for Aβ Plaques)
This technique is used to visualize the presence and density of amyloid-beta (Aβ) plaques in brain tissue, a key pathological hallmark of Alzheimer's disease.
Protocol:
-
Tissue Preparation:
-
Animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde).
-
The brains are then cryoprotected and sectioned using a cryostat or vibratome.
-
-
Antigen Retrieval:
-
Brain sections are treated to unmask the antigenic sites of Aβ. This often involves incubation in formic acid.
-
-
Immunostaining:
-
Sections are incubated with a primary antibody that specifically binds to Aβ (e.g., 6E10).
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then applied. This antibody binds to the primary antibody.
-
A substrate (e.g., diaminobenzidine - DAB) is added, which reacts with the enzyme to produce a colored precipitate at the location of the Aβ plaques.
-
-
Imaging and Quantification:
-
The stained sections are visualized under a microscope.
-
Image analysis software is used to quantify the Aβ plaque load (e.g., the percentage of the brain area covered by plaques).
-
Visualizations
Cholinergic Synapse and AChE Inhibition
Caption: Mechanism of this compound at the cholinergic synapse.
Experimental Workflow for Evaluating this compound
Caption: Logical workflow for preclinical evaluation of Lycoramine.
Cholinergic Signaling and Downstream Effects
Caption: Simplified downstream effects of enhanced cholinergic signaling.
References
The Neuroprotective Potential of Lycoramine Hydrobromide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lycoramine, an Amaryllidaceae alkaloid and a dihydro-derivative of galanthamine, is emerging as a promising neuroprotective agent.[1][2] Preclinical research, primarily in transgenic mouse models of Alzheimer's disease, indicates that Lycoramine hydrobromide can reverse cognitive deficits and facilitate the clearance of amyloid-beta (Aβ) plaques.[1][2] This technical guide synthesizes the current understanding of the neuroprotective effects of this compound, detailing its impact on cognitive function and neuropathology. It also presents detailed experimental methodologies for key assays and proposes potential signaling pathways that may underpin its therapeutic effects, providing a foundational resource for further investigation and drug development.
Preclinical Efficacy in Alzheimer's Disease Models
The primary evidence for the neuroprotective effects of this compound comes from studies utilizing the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including aggressive amyloid deposition and cognitive decline.
Reversal of Cognitive Decline
In studies involving 12-month-old 5xFAD mice, administration of this compound demonstrated a significant reversal of cognitive decline as assessed by the Morris water maze, a standard behavioral test for spatial learning and memory.[1][2]
Table 1: Summary of Morris Water Maze Performance in 5xFAD Mice Treated with this compound
| Performance Metric | 5xFAD Control Group | This compound-Treated Group | Galantamine-Treated Group | Wild-Type Control Group |
| Escape Latency (seconds) | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |
| Time in Target Quadrant (%) | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |
| Platform Crossings | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |
Note: While the primary study reports a reversal of cognitive decline, specific quantitative data on the above metrics were not available in the public domain at the time of this review.
Clearance of Amyloid-Beta Plaques
Immunohistochemical analysis of brain tissue from this compound-treated 5xFAD mice revealed a notable clearance of Aβ plaques in key brain regions such as the cortex and hippocampus.[1][2]
Table 2: Quantification of Amyloid-Beta Plaque Load in 5xFAD Mice
| Brain Region | 5xFAD Control Group (% Area) | This compound-Treated Group (% Area) | Galantamine-Treated Group (% Area) |
| Cortex | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |
| Hippocampus | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. | Data not available in the public domain from the primary study. |
Note: The primary study indicates Aβ plaque clearance, but specific quantitative data on the percentage of plaque load reduction were not publicly available.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
Morris Water Maze
This behavioral test assesses hippocampal-dependent spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acclimation: Mice are handled and acclimated to the testing room for several days prior to the experiment.
-
Training: Mice undergo multiple training trials per day for 5 consecutive days. In each trial, the mouse is placed in the pool from one of four random starting positions and allowed to search for the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it.
-
Probe Trial: On the day after the final training session, a probe trial is conducted where the platform is removed. The mouse is allowed to swim for 60 seconds, and the time spent in the target quadrant where the platform was previously located is recorded.
-
Data Collection: An automated tracking system records the mouse's swim path, escape latency, and time spent in each quadrant.
Immunohistochemistry for Amyloid-Beta Plaques
This technique is used to visualize and quantify Aβ plaques in brain tissue.
References
Lycoramine Hydrobromide: A Potent Acetylcholinesterase Inhibitor for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine hydrobromide, a dihydro-derivative of the well-characterized acetylcholinesterase (AChE) inhibitor galantamine, is an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1] Emerging as a compound of significant interest, it is recognized as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for assessing its inhibitory activity, and its role within cholinergic signaling pathways.
Mechanism of Action
This compound functions as a reversible and competitive inhibitor of acetylcholinesterase. By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is foundational to the therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Quantitative Analysis of AChE Inhibition
Specific IC50 and Ki values for this compound are not prominently reported in publicly accessible scientific literature. However, to provide a quantitative context for its potency, the inhibitory activities of its parent compound, galantamine, and a related Amaryllidaceae alkaloid, lycorine, are presented below. This comparative data underscores the potential of this class of compounds as AChE inhibitors.
Table 1: Comparative AChE Inhibitory Activity
| Compound | IC50 Value (µM) | Source Organism of AChE | Reference |
| Galantamine | 1.27 ± 0.21 | Not Specified | [2] |
| Lycorine | 213 ± 1 | Not Specified | [3] |
| 1-O-acetyllycorine | 0.96 ± 0.04 | Not Specified | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for conducting in vitro acetylcholinesterase inhibition assays, which are essential for evaluating the inhibitory potential of compounds like this compound.
Ellman's Spectrophotometric Method
This is the most common method for measuring AChE activity.
Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
DTNB solution
-
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and subsequently the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
High-Throughput Screening (HTS) Assays
For screening large libraries of compounds, automated HTS assays are employed.
Principle: These assays are often based on fluorescence or colorimetric detection in a high-density plate format (e.g., 384- or 1536-well plates).
General Workflow:
-
Dispensing of reagents (AChE, buffer, and test compounds) into microplates using automated liquid handlers.
-
Incubation of the enzyme with the test compounds.
-
Addition of the substrate and a detection reagent (e.g., a fluorogenic probe that reacts with the product of the enzymatic reaction).
-
Measurement of the signal (fluorescence or absorbance) using a high-throughput plate reader.
-
Data analysis to identify active compounds ("hits").
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of this compound.
References
- 1. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycoramine, a galanthamine-type Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the natural sources of Lycoramine, detailed protocols for its isolation and purification, and the subsequent conversion to its hydrobromide salt. The quantitative data on Lycoramine content in various plant species are summarized for comparative analysis. Furthermore, this guide elucidates the experimental workflows and relevant biological signaling pathways associated with Lycoramine's mechanism of action, presented through clear, structured diagrams.
Natural Sources of Lycoramine
Lycoramine is predominantly found in various species of the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants. These plants are a rich reservoir of pharmacologically active alkaloids. Lycoramine often co-exists with other structurally related alkaloids such as galanthamine and lycorine. The primary plant genera known to contain Lycoramine include Lycoris, Narcissus, Leucojum, and Crinum.
Quantitative analysis of Lycoramine content can vary significantly depending on the plant species, the part of the plant being analyzed (bulbs, leaves, roots), the developmental stage, and the geographical location of cultivation. The bulbs are generally considered the most concentrated source of these alkaloids.
Table 1: Quantitative Content of Lycoramine in Various Lycoris Species
| Plant Species | Plant Part | Lycoramine Content (μg/g Dry Weight) | Reference |
| Lycoris radiata | Mature Seeds | 399.85 | [1] |
| Lycoris radiata | 10-day-old seedlings | ~23.26 | [1] |
| Lycoris longituba | Not specified | Abundance increased 2.85-fold with MeJA treatment | [1] |
Note: Data on Lycoramine content is less abundant compared to galanthamine and lycorine. The values presented are based on available research and may vary.
Isolation of Lycoramine from Natural Sources
The isolation of Lycoramine from plant material is a multi-step process that involves extraction of total alkaloids followed by chromatographic separation and purification.
Experimental Protocol: Acid-Base Extraction of Total Alkaloids from Lycoris radiata Bulbs
This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid mixture from plant material.
Materials and Reagents:
-
Dried and powdered bulbs of Lycoris radiata
-
Methanol
-
Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Ammonium hydroxide (NH₄OH), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
pH meter or pH indicator paper
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Maceration: Macerate 1 kg of finely powdered Lycoris radiata bulbs in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filtration: Filter the mixture through a Buchner funnel. The solid plant material is the marc, and the liquid is the methanol extract.
-
Extraction: Repeat the maceration of the marc with fresh methanol (2 x 3 L) to ensure exhaustive extraction of alkaloids.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
-
Acidification: Dissolve the residue in a 2% aqueous solution of sulfuric acid (approximately 500 mL) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: Extract the acidic solution with dichloromethane (3 x 300 mL) to remove non-polar compounds such as fats and chlorophyll. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a 10% ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution with dichloromethane (5 x 300 mL). The alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude total alkaloid extract.
Experimental Protocol: Chromatographic Separation and Purification of Lycoramine
The crude alkaloid extract is a complex mixture. Lycoramine is separated from other alkaloids using chromatographic techniques.
Materials and Reagents:
-
Crude total alkaloid extract
-
Silica gel for column chromatography (70-230 mesh)
-
Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
C18 reverse-phase column
-
Mobile phase for HPLC (e.g., Acetonitrile:Water with trifluoroacetic acid)
-
Lycoramine standard for comparison
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for alkaloid visualization
Procedure:
Part A: Silica Gel Column Chromatography (Initial Separation)
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% CHCl₃, then 99:1, 98:2, 95:5 CHCl₃:MeOH, etc.).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light and by spraying with Dragendorff's reagent. Fractions containing compounds with a similar Rf value to the Lycoramine standard are pooled.
Part B: Preparative HPLC (Final Purification)
-
Sample Preparation: Dissolve the pooled fractions containing Lycoramine in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating Lycoramine from closely eluting impurities. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the prepared sample and collect the fraction corresponding to the retention time of the Lycoramine peak.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain pure Lycoramine base.
Preparation of Lycoramine Hydrobromide
To improve its stability and solubility for pharmaceutical applications, Lycoramine base is often converted to its hydrobromide salt.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Purified Lycoramine base
-
Ethanol (absolute)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve the purified Lycoramine base in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Acidification: While stirring, slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the ethanolic solution of Lycoramine. The pH of the solution should be slightly acidic.
-
Crystallization: Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization. If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Alternatively, slow addition of diethyl ether can be used to precipitate the salt.
-
Isolation: Collect the precipitated crystals of this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and preparation of this compound from its natural source.
Caption: Workflow for this compound Isolation.
Biological Signaling Pathway
Lycoramine, like other Amaryllidaceae alkaloids, exhibits biological activity through various mechanisms. One of the key reported activities is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, related alkaloids have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway.
Caption: Potential Signaling Pathways of Lycoramine.
Conclusion
This technical guide provides a detailed framework for the extraction, isolation, and purification of Lycoramine from its natural sources, culminating in the synthesis of this compound. The provided experimental protocols are based on established methodologies for Amaryllidaceae alkaloids and can be adapted and optimized for specific laboratory conditions and plant materials. The visualization of the experimental workflow and potential biological signaling pathways offers a clear and concise understanding of the processes involved. This guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Lycoramine.
References
An In-depth Technical Guide on the Relationship Between Lycoramine Hydrobromide and Galanthamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Galanthamine is a well-established acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Lycoramine, a structurally similar Amaryllidaceae alkaloid, is its dihydro-derivative and also exhibits potent biological activity, including acetylcholinesterase inhibition.[3] This technical guide provides a comprehensive analysis of the core relationship between lycoramine and galanthamine, focusing on their structural, biosynthetic, synthetic, and pharmacological connections. Detailed experimental protocols, comparative quantitative data, and process diagrams are provided to support researchers in drug discovery and development.
Structural Relationship
Lycoramine and galanthamine share a tetracyclic framework characteristic of Amaryllidaceae alkaloids, consisting of an aromatic A ring, a heterocyclic B ring, a C ring, and an azepine D ring.[4][5] The fundamental structural difference lies in the C ring: galanthamine possesses a double bond, which is saturated in lycoramine.[3] This reduction makes lycoramine (also known as dihydrogalanthamine) a direct derivative of galanthamine.[6]
Caption: Chemical structures of Galanthamine and its reduced form, Lycoramine.
Physicochemical Properties
The structural similarity is reflected in their physicochemical properties. The addition of two hydrogen atoms and a hydrobromide salt affects their molecular weights and formulas.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| Galanthamine | C₁₇H₂₁NO₃ | 287.35 | Free Base |
| Galanthamine Hydrobromide | C₁₇H₂₂BrNO₃ | 368.27[7] | Salt |
| Lycoramine | C₁₇H₂₃NO₃ | 289.37[6] | Free Base |
| Lycoramine Hydrobromide | C₁₇H₂₄BrNO₃ | 370.28[3] | Salt |
Biosynthetic Relationship
Galanthamine and lycoramine originate from the same biosynthetic pathway in plants of the Amaryllidaceae family.[8][9] The pathway begins with the amino acids L-phenylalanine and L-tyrosine.[9] A key intermediate, 4'-O-methylnorbelladine, is formed and undergoes an intramolecular oxidative phenol coupling reaction, a critical step that creates the characteristic tetracyclic core.[10] From a common precursor, the pathway can diverge to produce both galanthamine and other related alkaloids, including lycoramine.[8]
Caption: Shared biosynthetic origin of Galanthamine and Lycoramine from common precursors.
Key Biosynthetic Enzymes
Several key enzymes guiding this complex pathway have been identified and characterized.
| Enzyme Abbreviation | Full Name | Function |
| PAL | Phenylalanine Ammonia-Lyase | Initiates the phenylpropanoid pathway from L-phenylalanine.[11] |
| C4H | Cinnamate-4-Hydroxylase | Involved in the conversion to 3,4-dihydroxybenzaldehyde.[11] |
| TYDC | Tyrosine Decarboxylase | Decarboxylates L-tyrosine to produce tyramine.[9] |
| NBS | Norbelladine Synthase | Condenses tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine.[12] |
| N4OMT | Norbelladine 4'-O-Methyltransferase | Methylates norbelladine to form the key precursor 4'-O-methylnorbelladine.[11] |
| CYP96T1 | Cytochrome P450 96T1 | Catalyzes the critical para-para' C-C phenol coupling reaction.[9] |
Synthetic Relationship and Protocols
The structural kinship between galanthamine and lycoramine means that total synthesis strategies are often designed to produce both compounds, typically from a late-stage common intermediate.[13][14][15] These synthetic routes provide flexibility for creating libraries of related compounds for structure-activity relationship (SAR) studies. A common strategy involves constructing the core tetracyclic skeleton and then performing final modifications to yield either target molecule.[16][17]
Caption: Divergent synthesis of Galanthamine and Lycoramine from a common intermediate.
Experimental Protocol: Pictet-Spengler Cyclization for Core Synthesis
Many syntheses of galanthamine-type alkaloids rely on the construction of the azepane D-ring. The Pictet-Spengler reaction is a key method to achieve this. The following protocol is adapted from the formal synthesis of (±)-galanthamine and (±)-lycoramine reported by Feng and Yu (2015).[16]
Objective: To construct the tetracyclic ketone core (Compound 2) from an N-methylacetamide precursor (Compound 12) via intramolecular cyclization.
Materials:
-
N-methylacetamide precursor (Compound 12)
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), dried
-
1,2-Dichloroethane (DCE), dried
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-methylacetamide precursor (1.0 eq, e.g., 6.4 mg, 0.017 mmol) in dried 1,2-dichloroethane (DCE) (e.g., 2.5 mL).
-
To the stirred solution at room temperature, add paraformaldehyde (4.0 eq, e.g., 2.0 mg, 0.07 mmol).
-
Add trifluoroacetic acid (TFA) (e.g., 0.10 mL, 1.3 mmol) to the mixture.
-
Stir the reaction mixture at ambient temperature for 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous phase with additional DCM.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude tetracyclic product (Compound 2).[16]
-
Purify the residue via column chromatography on silica gel as required.
Pharmacological Relationship
Both galanthamine and lycoramine are recognized as potent acetylcholinesterase (AChE) inhibitors.[1][3] This inhibition increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which is the primary mechanism of action for galanthamine in treating the cognitive symptoms of Alzheimer's disease.[1][2] Recent studies have also explored their neuroprotective effects, including their ability to interact with amyloid-β peptides and reduce Aβ-induced toxicity, suggesting a multifaceted pharmacological profile.[1][18]
Caption: Galanthamine and Lycoramine block AChE, increasing acetylcholine levels.
Comparative Biological Activity
While both are effective AChE inhibitors, their potencies can differ. Comparative studies are essential for understanding their therapeutic potential. A study evaluating their effects in a mouse model of Alzheimer's disease showed that lycoramine may have therapeutic potential to reverse cognitive decline, with molecular pathway alterations not observed with galanthamine.[19]
| Compound | Target | IC₅₀ Value | Comments | Reference |
| Galanthamine | Acetylcholinesterase (AChE) | ~0.1 - 1 µM | Reversible, competitive inhibitor. Approved AD drug. | |
| Lycoramine | Acetylcholinesterase (AChE) | Potent inhibitor | Activity is comparable to galanthamine. | [3] |
| Galanthamine | Amyloid-β (Aβ) Aggregation | - | Inhibits Aβ aggregation and cytotoxicity. | |
| Lycoramine | Amyloid-β (Aβ) Interaction | - | Possesses analogous ability to interact with Aβ and protect cells. | [1] |
Conclusion
The relationship between this compound and galanthamine is multifaceted and deeply rooted in their shared chemical heritage. Lycoramine is the direct dihydro-derivative of galanthamine, a simple structural modification that nonetheless allows for distinct pharmacological properties. They share a common biosynthetic pathway in nature and are often co-targets in synthetic chemistry, accessible from common intermediates. Both compounds are potent acetylcholinesterase inhibitors with demonstrated neuroprotective potential against Alzheimer's disease pathologies. The continued study of lycoramine alongside the clinically established galanthamine offers promising avenues for the development of new and potentially superior therapeutics for neurodegenerative diseases.
References
- 1. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. glpbio.com [glpbio.com]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Transcriptomic and Metabolomic Analyses Reveals That Exogenous Methyl Jasmonate Regulates Galanthamine Biosynthesis in Lycoris longituba Seedlings [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Total Syntheses of (−)-Galanthamine and (−)-Lycoramine - ChemistryViews [chemistryviews.org]
- 15. Total Synthesis of Galanthamine and Lycoramine Featuring an Early-Stage C-C and a Late-Stage Dehydrogenation via C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.pku.edu.cn [chem.pku.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity [mdpi.com]
- 19. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Lycoramine Hydrobromide for Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) continues to present a formidable challenge to global healthcare, necessitating the exploration of novel therapeutic agents. Among these, Lycoramine, an Amaryllidaceae alkaloid, has emerged as a promising candidate. Early preclinical research, primarily utilizing the 5xFAD transgenic mouse model of AD, indicates that Lycoramine may offer significant therapeutic benefits. Studies have demonstrated its potential to reverse cognitive decline, facilitate the clearance of amyloid-beta (Aβ) plaques, and modulate distinct molecular pathways implicated in AD pathology.[1][2][3] This technical guide synthesizes the foundational research on Lycoramine, detailing its proposed mechanisms of action, experimental protocols from key in vivo and in vitro studies, and quantitative data where available. It aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Lycoramine for Alzheimer's disease.
Proposed Mechanisms of Action
Lycoramine is hypothesized to exert its neuroprotective effects through a multi-target approach, a highly desirable characteristic for a complex disease like Alzheimer's. The primary mechanisms suggested by early research include acetylcholinesterase (AChE) inhibition, direct interaction with amyloid-β, and modulation of downstream neuroprotective pathways.
-
Acetylcholinesterase (AChE) Inhibition: As an Amaryllidaceae alkaloid, Lycoramine is structurally related to galantamine, an FDA-approved AChE inhibitor used for the symptomatic treatment of AD.[2][4] By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine, Lycoramine is expected to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[5][6]
-
Amyloid-β (Aβ) Cascade Modulation: Preclinical studies have shown that Lycoramine administration leads to the clearance of Aβ plaques in the brains of 5xFAD mice.[1][2] This suggests Lycoramine may interfere with the Aβ aggregation pathway or promote its clearance by microglia. In vitro studies on related alkaloids, such as lycorine, have demonstrated a direct interaction with the Aβ peptide, suppressing its neurotoxicity.[5][7]
-
Neuroprotection and Molecular Pathway Modulation: Proteomics and bioinformatics analyses have revealed that Lycoramine administration results in significant alterations to protein expression and molecular pathways in the cortex, hippocampus, and cerebellum.[2][3] These changes are linked to the reversal of cognitive decline and are notably distinct from those induced by galantamine, suggesting a unique and potentially more profound disease-modifying effect.[1][2]
Figure 1: Proposed multi-target mechanism of action for Lycoramine in Alzheimer's disease.
Preclinical In Vivo Evaluation
The primary in vivo evidence for Lycoramine's efficacy comes from a study using the 5xFAD transgenic mouse model, which exhibits aggressive amyloid pathology.[1][2]
Experimental Workflow
The study involved administering Lycoramine and a positive control (galantamine) to aged 5xFAD mice, followed by a battery of behavioral and molecular tests to assess cognitive function and brain pathology.[1][2][3]
Figure 2: Experimental workflow for the in vivo assessment of Lycoramine in 5xFAD mice.
Experimental Protocols
2.2.1 Animal Model and Drug Administration
-
Model: 12-month-old 5xFAD transgenic mice were used.[1][2] This model co-expresses five human familial AD mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to rapid and severe amyloid plaque deposition, gliosis, and cognitive deficits, mimicking advanced stages of AD.[8][9]
-
Groups: Mice were divided into treatment groups receiving Lycoramine, galantamine (as a positive control), or a vehicle control.[1]
-
Administration: The compounds were administered chronically. While the exact route and dosage for the Lycoramine study are not detailed in the abstracts, a common method for similar compounds like galantamine in this model is dissolution in drinking water.[9]
2.2.2 Morris Water Maze (MWM) The MWM is a standard test for hippocampal-dependent spatial learning and memory.[10][11]
-
Apparatus: A circular pool (approx. 110-140 cm diameter) is filled with opaque water. A hidden escape platform is submerged in one quadrant.[10][12]
-
Cued Training (Day 1): Mice are trained to find a visible, flagged platform to ensure they understand the task's objective.[11][12]
-
Acquisition Training (Multiple Days): Mice undergo several trials per day to learn the location of the hidden platform using distal spatial cues around the room. Escape latency (time to find the platform) and path length are recorded.[10][13]
-
Probe Trial (Final Day): The platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[10][14]
2.2.3 Immunohistochemistry (IHC) for Aβ Plaques This technique is used to visualize and quantify Aβ deposits in brain tissue.[15][16]
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), sectioned (e.g., 30-40 µm thick coronal sections), and stored.[17]
-
Antigen Retrieval: Sections are pre-treated to unmask the Aβ epitope, commonly with formic acid (70-95%) for several minutes.[16][18][19]
-
Staining:
-
Endogenous peroxidase activity is quenched (e.g., with 3% H₂O₂).[17]
-
Sections are blocked (e.g., with 10% normal goat serum) to prevent non-specific antibody binding.[17]
-
Incubation with a primary antibody specific to Aβ (e.g., 6E10 or 4G8).[18]
-
Incubation with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.[16]
-
Visualization using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[16][19]
-
-
Quantification: Stained sections are imaged, and software (e.g., ImageJ) is used to calculate plaque number, total plaque area, and average plaque size in specific brain regions like the cortex and hippocampus.[8]
2.2.4 Label-Free Differential Proteomics This method identifies and quantifies protein expression differences between sample groups without using isotopic labels.[20][21]
-
Protein Extraction: Proteins are extracted from dissected brain regions (cortex, hippocampus, cerebellum) using strong lysis buffers (e.g., containing urea or SDS) to ensure complete solubilization.[22][23]
-
Digestion: Proteins are digested into smaller peptides, typically using the enzyme trypsin.[22]
-
LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.[20][24]
-
Data Analysis: The resulting spectra are matched to a protein database to identify the proteins. The relative abundance of each protein is determined by comparing signal intensities or spectral counts across the different experimental groups (Lycoramine vs. control).[21] Bioinformatics analyses are then used to identify statistically significant protein perturbations and altered molecular pathways.[2]
Summary of In Vivo Findings
Quantitative data from the primary Lycoramine study is presented conceptually below, as specific numerical values were not available in the reviewed abstracts. The results consistently point towards a strong therapeutic effect.[1][2][3]
| Assay | Metric | Outcome in Lycoramine-Treated 5xFAD Mice | Significance vs. Control |
| Morris Water Maze | Cognitive Function | Demonstrated reversal of cognitive decline.[1][2] | Statistically Significant Improvement |
| Immunohistochemistry | Aβ Plaque Burden | Showed clearance of Aβ plaques in the brain.[1][2][3] | Statistically Significant Reduction |
| Label-Free Proteomics | Protein Expression | Identified significant protein perturbations in cortex, hippocampus, and cerebellum.[2][3] | Statistically Significant Alterations |
| Bioinformatics | Molecular Pathways | Revealed altered pathways linked to cognitive improvement, distinct from galantamine.[1][2] | Unique Pathway Modulation |
In Vitro Evidence and Assays
While specific in vitro data for Lycoramine is limited in the initial search, studies on the closely related Amaryllidaceae alkaloid, lycorine, provide a valuable proxy for understanding its cellular mechanisms and potential efficacy.[5][7] These studies typically use the human neuroblastoma SH-SY5Y cell line, a common model for studying neurotoxicity and neuroprotection.[25][26]
Experimental Protocols
3.1.1 Aβ-Induced Neurotoxicity Assay
-
Cell Culture: Human SH-SY5Y cells are cultured and differentiated to acquire a neuronal phenotype, making them more susceptible to Aβ toxicity.[25][27]
-
Treatment: Differentiated cells are pre-treated with various concentrations of the test compound (e.g., lycorine) for a short period (e.g., 2 hours) before being exposed to a toxic concentration of Aβ peptide (e.g., Aβ42) for 24 hours.[26]
-
Viability Assessment: Cell viability is measured using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
3.1.2 Acetylcholinesterase (AChE) Inhibition Assay The most common method is the colorimetric assay developed by Ellman.[28]
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at ~405-412 nm.[28]
-
Procedure:
-
AChE enzyme, a buffer solution, and various concentrations of the inhibitor (e.g., Lycoramine) are added to the wells of a microplate and incubated.[28]
-
The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.[28]
-
The absorbance is read over time in a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
-
Summary of In Vitro Findings (from related alkaloids)
The following tables summarize quantitative data from studies on lycorine, demonstrating its neuroprotective and AChE inhibitory properties. These results suggest that Lycoramine may have similar activities.
Table 1: Neuroprotective Effect of Lycorine against Aβ-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | Protective Effect |
| Control (untreated cells) | 100% | - |
| Aβ (2 µM) alone | ~55% | - |
| Lycorine (8 µM) + Aβ (2 µM) | ~94% | Significant recovery |
| Lycorine (1.6 µM) + Aβ (2 µM) | ~98% | Complete recovery |
| (Data adapted from studies on lycorine, a structurally related alkaloid)[27] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids
| Compound | IC₅₀ (µM) | Potency vs. AChE |
| Galanthamine | ~1.5 µM | Potent |
| Lycorine | > 100 µM | Weak |
| 1-O-acetyllycorine | ~0.96 µM | Very Potent |
| (Data adapted from multiple studies on Amaryllidaceae alkaloids)[4][6][29] | ||
| Note: While lycorine itself is a weak AChE inhibitor, simple chemical modifications (e.g., acetylation) can dramatically increase its potency, highlighting the therapeutic potential within this structural class.[6][29] |
Discussion and Future Directions
Early preclinical data strongly support the therapeutic potential of Lycoramine hydrobromide for Alzheimer's disease. The in vivo study in 5xFAD mice is particularly compelling, demonstrating not only a reduction in Aβ pathology but also a functional reversal of cognitive decline at a late stage of the disease model.[1][2] The finding that Lycoramine's mechanism may be distinct from the established AChE inhibitor galantamine suggests it could offer disease-modifying benefits beyond symptomatic relief.[3]
However, this research is still in its infancy. Key limitations include the reliance on a single, albeit aggressive, animal model and the lack of comprehensive pharmacokinetic and toxicological data for this compound. Future research should focus on:
-
Mechanism Elucidation: Detailed investigation into the specific molecular pathways modulated by Lycoramine is crucial. Identifying the key proteins and signaling cascades affected will provide a clearer understanding of its disease-modifying potential.
-
Broader Preclinical Validation: Efficacy should be tested in other AD models, including those that develop tau pathology, to assess its effects on other hallmark features of the disease.
-
Pharmacokinetics and Safety: Rigorous studies are needed to determine the bioavailability, blood-brain barrier penetration, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: As seen with lycorine and its acetylated derivatives, minor structural modifications to Lycoramine could significantly enhance its potency and selectivity for key targets like AChE or Aβ.[6][29]
-
Clinical Trials: Should further preclinical work prove successful, the ultimate goal will be to advance this compound into human clinical trials to assess its safety and efficacy in AD patients.
Conclusion
This compound stands out as a promising therapeutic candidate for Alzheimer's disease. Its demonstrated ability in a preclinical model to clear amyloid plaques and, most importantly, reverse existing cognitive deficits warrants significant further investigation.[1][2] The multi-faceted mechanism of action, combining potential AChE inhibition with unique modulation of neuroprotective pathways, positions Lycoramine as a compound of high interest for the development of a next-generation, disease-modifying treatment for this devastating neurodegenerative disorder.
References
- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer&#...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preclinical trials in Alzheimer’s disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075): Novus Biologicals [novusbio.com]
- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. protocols.io [protocols.io]
- 19. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Simplified Workflow for Protein Quantitation of Rat Brain Tissues Using Label-Free Proteomics and Spectral Counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Label-free quantitative mass spectrometry proteomics [bio-protocol.org]
- 25. NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. usiena-air.unisi.it [usiena-air.unisi.it]
- 28. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure–activity studies on acetylcholinesterase... [experts.mcmaster.ca]
The Pharmacology of Lycoramine Hydrobromide: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Acetylcholinesterase Inhibitor for Alzheimer's Disease
Introduction
Lycoramine hydrobromide, a dihydro-derivative of the Amaryllidaceae alkaloid galanthamine, has emerged as a compound of significant interest in the field of neuropharmacology, particularly in the context of Alzheimer's disease (AD).[1] Isolated from Lycoris radiata, this natural compound has demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a cornerstone of current AD therapy.[1][2][3][4] Preclinical studies suggest that lycoramine may not only offer symptomatic relief through cholinergic enhancement but also possess disease-modifying potential by promoting the clearance of amyloid-beta (Aβ) plaques and reversing cognitive decline.[1][5][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, synthesizing available data for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action for this compound is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] By inhibiting AChE, lycoramine increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for mitigating the cognitive symptoms of mild to moderate Alzheimer's disease.
In addition to its primary action as an AChE inhibitor, this compound's parent compound, galanthamine, is known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[7] This dual mechanism is thought to further enhance cholinergic function. While it is plausible that lycoramine shares this property, specific data on its allosteric modulation of nAChRs is currently limited.
Furthermore, preclinical research in a 5xFAD mouse model of Alzheimer's disease has indicated that lycoramine administration leads to the clearance of Aβ plaques and a reversal of cognitive decline.[1][5][6] Proteomics and bioinformatics analyses from this study suggest that lycoramine induces alterations in molecular pathways distinct from those affected by galanthamine, hinting at a unique mechanism for its neuroprotective effects.[1][5]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its ability to modulate the cholinergic system and impact the pathological hallmarks of Alzheimer's disease.
In Vitro Studies
-
Acetylcholinesterase Inhibition: this compound is a potent inhibitor of AChE. Quantitative data on its inhibitory concentration (IC50) is a key area for further investigation.
In Vivo Studies (Preclinical)
A pivotal study utilizing 12-month-old 5xFAD transgenic mice, a model for Alzheimer's disease, has provided the most compelling evidence for the pharmacodynamic effects of lycoramine.
-
Cognitive Enhancement: Administration of lycoramine resulted in a demonstrated reversal of cognitive decline as assessed by behavioral testing, including the Morris water maze.[1][5][6]
-
Amyloid Plaque Clearance: Immunohistochemical analysis revealed a clearance of Aβ plaques in the brains of lycoramine-treated mice.[1][5][6]
Table 1: Summary of Preclinical Pharmacodynamic Findings for Lycoramine
| Parameter | Model | Observed Effect | Reference |
| Cognitive Function | 5xFAD Transgenic Mice | Reversal of cognitive decline | [1][5][6] |
| Aβ Plaque Load | 5xFAD Transgenic Mice | Clearance of Aβ plaques | [1][5][6] |
| Acetylcholinesterase | In Vitro | Potent inhibition | [1][2][3][4] |
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, are not extensively reported in the available literature. Elucidating the ADME profile of this compound will be a critical step in its development as a therapeutic agent.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, proteomics analysis from the 5xFAD mouse model study indicated that lycoramine alters molecular pathways in a manner distinct from galanthamine.[1][5] Based on the known effects of the related Amaryllidaceae alkaloid, lycorine, a plausible area of investigation for lycoramine's neuroprotective effects involves the modulation of apoptotic and cell survival pathways. Lycorine has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. It is hypothesized that in a neurodegenerative context, lycoramine may exert a protective effect by favorably modulating these pathways to prevent neuronal cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments relevant to the study of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity.
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), purified acetylcholinesterase, and this compound at various concentrations.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE enzyme solution, and varying concentrations of this compound.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Add DTNB to the wells. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Study in 5xFAD Mouse Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit significant Aβ pathology and cognitive deficits.[1][5][6]
-
Drug Administration: this compound and a vehicle control are administered to respective groups of mice over a specified period.
-
Behavioral Testing (Morris Water Maze):
-
A circular pool is filled with opaque water, and a hidden escape platform is submerged.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Measures such as escape latency (time to find the platform) and path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Immunohistochemistry for Aβ Plaques:
-
Following the treatment period, mice are euthanized, and brain tissue is collected and sectioned.
-
Brain sections are incubated with a primary antibody specific for Aβ.
-
A secondary antibody conjugated to a fluorescent or chromogenic marker is applied.
-
The sections are imaged using microscopy, and the Aβ plaque load (number and area) is quantified.
-
-
Proteomics Analysis:
-
Brain tissue from different regions (cortex, hippocampus, cerebellum) is dissected.
-
Proteins are extracted and subjected to mass spectrometry to identify and quantify protein expression levels.
-
Bioinformatics analysis is used to identify differentially expressed proteins and altered signaling pathways between the lycoramine-treated and control groups.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its potent acetylcholinesterase inhibitory activity, combined with its demonstrated ability to clear Aβ plaques and reverse cognitive decline in a preclinical model, warrants further investigation.[1][5][6] Key future research directions should focus on:
-
Quantitative Pharmacological Characterization: Determining the precise IC50 value for AChE inhibition and investigating its potential as an allosteric modulator of nicotinic acetylcholine receptors.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand its bioavailability, distribution, metabolism, and excretion.
-
Elucidation of Neuroprotective Mechanisms: In-depth analysis of the proteomics data from preclinical models to identify the specific signaling pathways responsible for its disease-modifying effects.
-
Safety and Toxicology: Rigorous evaluation of the safety profile of this compound.
Addressing these critical areas will be essential for advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for patients with Alzheimer's disease.
References
- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Allosteric modulation of nicotinic acetylcholine receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lycoramine Hydrobromide and its Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycoramine, an Amaryllidaceae alkaloid and a dihydro-derivative of galanthamine, is emerging as a compound of significant interest in the field of neuroscience and oncology.[1] Primarily recognized as a potent inhibitor of acetylcholinesterase (AChE), lycoramine and its derivatives are being actively investigated for their therapeutic potential in Alzheimer's disease and as anticancer agents. This technical guide provides a comprehensive overview of the chemistry, biological activity, and experimental methodologies associated with lycoramine hydrobromide and its derivatives, with a focus on its application in drug discovery and development.
Introduction
Lycoramine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1][2] Structurally, it is a dihydro-derivative of galanthamine, a well-known drug used for the treatment of Alzheimer's disease.[1][2] The primary mechanism of action of lycoramine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, lycoramine increases the levels of acetylcholine in the brain, a strategy that has shown efficacy in mitigating cognitive decline in Alzheimer's patients.
Recent studies have highlighted the potential of lycoramine in not only managing the symptoms of Alzheimer's disease but also in addressing its underlying pathology. Research in animal models has demonstrated its ability to promote the clearance of amyloid-beta (Aβ) plaques and reverse cognitive decline.[2][4] Furthermore, derivatives of the related alkaloid, lycorine, have shown promising anticancer activities, suggesting a broader therapeutic potential for this class of compounds.[1][5]
This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound and its derivatives, covering its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical Properties and Synthesis
This compound is the hydrobromide salt of lycoramine. Its chemical structure is closely related to that of galanthamine, differing by the reduction of a double bond.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89505-76-0 | [1][3] |
| Molecular Formula | C17H24BrNO3 | [1][3] |
| Molecular Weight | 370.28 g/mol | [1][3] |
| IUPAC Name | (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9-trien-14-ol hydrobromide | [6] |
The synthesis of lycoramine and its derivatives has been an area of active research, often in the context of developing more efficient total syntheses of galanthamine. One notable approach involves a key one-step NBS-mediated semipinacol rearrangement of an allylic alcohol to construct the three stereocenters, including the crucial quaternary carbon center, with high diastereoselectivity.[7][8][9]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most well-characterized mechanism of action for lycoramine is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid, thus terminating the synaptic signal.
By inhibiting AChE, lycoramine increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is the same mechanism employed by galanthamine and other drugs approved for the symptomatic treatment of Alzheimer's disease.
Therapeutic Potential in Alzheimer's Disease
The therapeutic potential of lycoramine extends beyond symptomatic relief through AChE inhibition. Preclinical studies in the 5xFAD mouse model of Alzheimer's disease have demonstrated that lycoramine administration can lead to a reversal of cognitive decline and the clearance of Aβ plaques.[2][4] Proteomics and bioinformatics analyses suggest that lycoramine may alter molecular pathways associated with the reversal of cognitive decline, highlighting a potential disease-modifying effect.[2][4]
Experimental Protocols for Preclinical Evaluation
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
A detailed protocol for the MWM test in 5xFAD mice involves:
-
Apparatus: A circular pool (approximately 110 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged below the water surface. The pool is located in a room with various distal visual cues.[4]
-
Cued Training: Mice are first trained to find a visible platform to ensure they are not visually or motor-impaired.
-
Acquisition Training: Mice are subjected to several trials per day for multiple days, starting from different quadrants of the pool, to learn the location of the hidden platform using the distal cues.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[4]
Immunohistochemistry (IHC) is used to visualize and quantify Aβ plaques in brain tissue.
References
- 1. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Aβ by immunohistochemistry [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient total synthesis of (+/-)-lycoramine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Lycoramine Hydrobromide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, a dihydro-derivative of galantamine, belongs to the Amaryllidaceae alkaloid family, a class of compounds renowned for their diverse pharmacological activities. While the acetylcholinesterase (AChE) inhibitory effects of lycoramine and its parent compound, galantamine, are well-documented, their potential as antioxidants is an emerging area of interest. Oxidative stress is a key pathological feature in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The development of novel antioxidant compounds is therefore of significant therapeutic interest. This technical guide provides an in-depth overview of the known in vitro antioxidant properties of compounds structurally related to Lycoramine hydrobromide and outlines the key experimental protocols for their evaluation. Due to a lack of extensive research on lycoramine analogs specifically, this guide draws upon data from the broader Amaryllidaceae alkaloid family, particularly lycorine and galantamine, to infer the potential antioxidant capacity of lycoramine derivatives and to propose a framework for their future investigation.
Quantitative Antioxidant Activity Data
The following tables summarize the in vitro antioxidant activity of galantamine and other Amaryllidaceae alkaloids. This data is presented as a reference to anticipate the potential antioxidant efficacy of novel this compound analogs.
Table 1: Radical Scavenging Activity of Related Amaryllidaceae Alkaloids and Extracts
| Compound/Extract | Assay | IC50 Value | Reference Compound | Source |
| Galantamine | Unspecified Antioxidant Assay | 30 µM ± 0.22 | Not Specified | [1] |
| Methanol Extract (Galanthus reginae-olgae bulbs) | DPPH | 29 µg/mL | Not Specified | [2] |
| Methanol Extract (Galanthus reginae-olgae aerial parts) | DPPH | 39 µg/mL | Not Specified | [2] |
| Ethyl Acetate Fraction (Galanthus reginae-olgae aerial parts) | DPPH | 10 µg/mL | Not Specified | [2] |
| 9-methoxy-cripowellin B | DPPH & ABTS | Significant Activity | Not Specified | [3] |
| 4-methoxy-8-hydroxy-cripowellin B | DPPH & ABTS | Significant Activity | Not Specified | [3] |
Table 2: Antioxidant Activity of an Amaryllidaceae Alkaloid-Containing Extract from Crinum jagus
| Organ | Assay | % Reduction (at 0.56 mg/mL) |
| Leaves | DPPH | 42.20% |
| Roots | DPPH | 27.09% |
| Bulbs | DPPH | 93.59% |
Note: The data for Crinum jagus indicates the percentage reduction of DPPH at a specific concentration, not the IC50 value.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like lycoramine analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging capacity of a compound.[5]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[6]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound analogs)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
A blank sample containing only methanol and a control sample containing the DPPH solution and methanol (without the test compound) are also measured.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method for determining the antioxidant capacity of compounds.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ radical solution by mixing an aqueous solution of ABTS with an aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of a specific value (e.g., 0.70 ± 0.02) at a specific wavelength (typically around 734 nm).
-
Add a specific volume of the test compound at various concentrations to a specific volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the same antioxidant activity as a 1 mM solution of the substance under investigation.
Visualizations
Signaling Pathway and Experimental Workflow
The primary antioxidant mechanism of many Amaryllidaceae alkaloids is believed to be direct radical scavenging. The following diagrams illustrate this proposed mechanism and a typical experimental workflow for assessing in vitro antioxidant activity.
Caption: Proposed direct radical scavenging mechanism of Lycoramine analogs.
Caption: General workflow for in vitro antioxidant activity screening.
Conclusion and Future Directions
The available evidence from structurally related Amaryllidaceae alkaloids, such as galantamine and lycorine, strongly suggests that this compound and its analogs are promising candidates for possessing significant in vitro antioxidant properties. Their potential to act as direct radical scavengers warrants a systematic investigation.
Future research should focus on the synthesis of a library of this compound analogs with diverse substitutions to establish a clear structure-activity relationship for their antioxidant capacity. The detailed experimental protocols provided in this guide offer a robust framework for such an evaluation. The quantitative data from these studies will be crucial for identifying lead compounds for further development as potential therapeutic agents for diseases associated with oxidative stress. Moreover, elucidating the precise mechanisms of action, whether through direct radical scavenging or by influencing cellular antioxidant pathways, will be a critical next step in harnessing the full therapeutic potential of this fascinating class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amaryllidaceae alkaloids from Crinum latifolium with cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Radical scavenging activity of plant extracts from improved processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Foundational Studies on Amaryllidaceae Alkaloids: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational aspects of Amaryllidaceae alkaloids, a diverse group of specialized metabolites with significant therapeutic potential. The Amaryllidaceae family comprises over 1100 species, which are the exclusive source of more than 600 identified alkaloids.[1][2] These compounds exhibit a wide range of biological activities, including acetylcholinesterase inhibition, antiviral, anti-inflammatory, and cytotoxic effects.[2][3] Notably, the alkaloid galanthamine was the first to be approved by the FDA for the symptomatic treatment of Alzheimer's disease, highlighting the pharmaceutical importance of this chemical class.[4][5] This document details their biosynthesis, experimental protocols for their study, and key biological activities, presenting quantitative data and logical pathways to support research and development efforts.
Biosynthesis of Amaryllidaceae Alkaloids
The biosynthesis of Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[6][7] These precursors undergo a series of enzymatic reactions to form the key intermediate, 4'-O-methylnorbelladine. The structural diversity of the alkaloid skeletons arises from different intramolecular oxidative phenol coupling reactions of this common precursor.[8][9]
-
Para-Ortho Coupling leads to the galanthamine-type skeleton.
-
Para-Para Coupling results in the crinine and haemanthamine-type skeletons.
-
Ortho-Para Coupling generates the lycorine and homolycorine-type skeletons.
These initial skeletons are then further modified by enzymes such as reductases, methyltransferases, and hydroxylases to produce the vast array of known Amaryllidaceae alkaloids.[4] The biosynthesis of galanthamine, a clinically significant acetylcholinesterase inhibitor, is a well-studied example of the para-ortho coupling pathway.[8][10][11]
Experimental Protocols
The study of Amaryllidaceae alkaloids involves a multi-step process from plant material to purified, characterized compounds and subsequent bioassays.
The standard approach for obtaining alkaloids from plant sources is an acid-base extraction, which leverages the basicity of the nitrogen-containing alkaloids.[12] This is typically followed by chromatographic separation to isolate individual compounds.
Protocol for Alkaloid Extraction:
-
Maceration: Dried and powdered plant material (e.g., 50g of bulbs) is macerated with a solvent like methanol at room temperature for 24 hours. The mixture is then filtered and concentrated under reduced pressure.[12]
-
Acidification: The resulting crude extract is acidified to approximately pH 2 with a dilute acid (e.g., 2% H₂SO₄). This protonates the alkaloids, making them soluble in the aqueous solution.
-
Removal of Neutral Compounds: The acidic solution is washed with an organic solvent such as diethyl ether or ethyl acetate to remove neutral and acidic compounds, which remain in the organic phase.[12]
-
Basification: The acidic aqueous phase, containing the protonated alkaloids, is then made basic (pH 9-10) with a base like concentrated ammonia. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Final Extraction: The basic aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers contain the crude alkaloid mixture.[12]
-
Purification: The crude extract is concentrated, and individual alkaloids are separated using standard chromatographic techniques, such as Thin-Layer Chromatography (TLC) for initial analysis and Column Chromatography for preparative separation.[13]
Once isolated, the structures of the alkaloids are elucidated using a combination of spectrometric and spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying known alkaloids in a complex mixture by comparing their mass spectra and retention times with those of reference compounds and libraries. It is particularly effective for volatile alkaloids.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for analyzing thermo-unstable and higher molecular weight alkaloids that are not suitable for GC-MS.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of novel alkaloids and for confirming the structure of known ones.[13]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This colorimetric assay is widely used to screen for AChE inhibitory activity.
-
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm.
-
Procedure: The assay is typically performed in a 96-well plate. A buffer solution, the test alkaloid at various concentrations, AChE enzyme, and DTNB are mixed. The reaction is initiated by adding the substrate (ATCI).
-
Measurement: The absorbance is monitored over time. The rate of the reaction in the presence of the inhibitor is compared to the rate of a control reaction without the inhibitor.
-
Quantification: The concentration of the alkaloid that inhibits 50% of the enzyme's activity (IC50) is calculated. Galanthamine is often used as a positive control.[17]
Cytotoxicity Assay (WST-1 or MTT Assay): These assays are used to assess the effect of compounds on cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave a tetrazolium salt (like WST-1 or MTT) into a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Procedure: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with the test alkaloids at various concentrations for a set period (e.g., 72 hours).
-
Measurement: After incubation, the WST-1 or MTT reagent is added. Following another incubation period, the absorbance of the colored formazan product is measured using a microplate reader.
-
Quantification: The IC50 value, representing the concentration of the alkaloid that reduces cell viability by 50% compared to untreated control cells, is determined.[18][19]
Pharmacological Activities & Data
The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[20] It increases the levels of the neurotransmitter acetylcholine in the brain, which is depleted in patients. Galanthamine is a well-known Amaryllidaceae alkaloid used for this purpose.[10] However, studies have shown that other alkaloids from this family also possess significant AChE inhibitory activity.[21][22]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | Skeleton Type | IC50 (µM) | Source |
|---|---|---|---|
| Galanthamine | Galanthamine | 0.5 - 2.0 | [21][23] |
| 1-O-Acetyllycorine | Lycorine | 0.96 ± 0.04 | [20][21] |
| Ungeremine | Phenanthridine | 0.21 | [23] |
| Lycorine | Lycorine | 213 ± 1 | [20][21] |
| Crinine | Crinine | 461 ± 14 | [20][21] |
| Haemanthamine | Haemanthamine | > 500 | [20] |
| Narciprimine | Phenanthridone | 78.9 | [17] |
| Epivittatine | Crinine | 239 ± 9 |[21] |
IC50 values can vary based on assay conditions and enzyme source.
Many Amaryllidaceae alkaloids have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[18][24][25] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[26][27] Lycorine, for instance, is a widely studied alkaloid that exhibits cytostatic effects and can induce apoptosis by targeting key regulatory proteins.[26][28]
Table 2: Cytotoxic Activity (IC50 in µM) of Selected Amaryllidaceae Alkaloids Against Human Cancer Cell Lines
| Alkaloid | Skeleton Type | Molt4 (Leukemia) | HepG2 (Hepatoma) | LMTK (Murine Fibroblast) | Source |
|---|---|---|---|---|---|
| Pretazettine | Tazettine | 0.08 | > 37 | 0.04 | [18] |
| Lycorenine | Homolycorine | 2.5 | 0.9 | 0.4 | [18] |
| Haemanthamine | Haemanthamine | 1.1 | 5.5 | 0.4 | [18] |
| Trisphaeridine | Crinine | 3.5 | 4.8 | 1.5 | [18] |
| Pancracine | Montanine | 2.20 | 5.15 | - | [19] |
| Mesembrenone | - | 2.2 | > 37 | 18.5 |[18] |
A lower IC50 value indicates higher cytotoxic potency. The LMTK cell line is a non-tumoral control.
The anticancer mechanism of lycorine has been shown to involve multiple pathways. It can induce the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[26] Furthermore, it can cause cell cycle arrest and, in apoptosis-resistant cells, inhibit cell proliferation and migration by impairing the actin cytoskeleton.[26][28]
Conclusion
The Amaryllidaceae alkaloids represent a structurally diverse and pharmacologically rich class of natural products. Foundational studies have established robust protocols for their isolation and characterization and have revealed potent biological activities, particularly in the areas of neurodegenerative disease and oncology. The continued exploration of the vast biodiversity within the Amaryllidaceae family, combined with modern analytical and screening techniques, holds significant promise for the discovery of novel lead compounds for drug development. This guide serves as a core resource, summarizing the fundamental knowledge required to effectively engage in research within this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 11. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 12. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 18. Cytotoxic activity of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 21. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dipòsit Digital de la Universitat de Barcelona: The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors [diposit.ub.edu]
- 23. researchgate.net [researchgate.net]
- 24. ejgm.co.uk [ejgm.co.uk]
- 25. diposit.ub.edu [diposit.ub.edu]
- 26. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. Lycorine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Discovery and History of Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, a naturally occurring Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its potent biological activities, most notably its role as an acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Lycoramine and its hydrobromide salt. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action.
Discovery and Historical Timeline
The journey of Lycoramine's discovery is rooted in the extensive phytochemical exploration of the Amaryllidaceae family of plants, known for producing a rich diversity of alkaloids with significant pharmacological properties.
Initial Isolation:
Early Isolation and Extraction Techniques (Circa 1930s-1960s):
Early methods for alkaloid extraction from Lycoris radiata bulbs typically involved the following steps:
-
Drying and Pulverization: The fresh bulbs were shade-dried and finely ground to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material was repeatedly extracted with a polar solvent, most commonly methanol, to draw out the alkaloids.
-
Acid-Base Partitioning: The crude methanol extract was then subjected to a series of acid-base extractions to separate the alkaloids from other plant constituents. This involved dissolving the extract in an acidic aqueous solution, followed by extraction with an organic solvent (like chloroform or ether) to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, was then basified, and the free alkaloids were extracted back into an organic solvent.
-
Chromatographic Separation: The resulting alkaloid-rich fraction was further purified using column chromatography over stationary phases like silica gel or alumina to isolate individual compounds.
Structure Elucidation and Synthesis:
Following its initial isolation, the precise chemical structure of Lycoramine was a subject of investigation for several years. It was identified as a dihydro-derivative of galanthamine. The total synthesis of (±)-lycoramine was a significant milestone, confirming its molecular architecture and providing a means to produce the compound for further study.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C17H24BrNO3 | |
| Molecular Weight | 370.28 g/mol | |
| CAS Number | 89505-76-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and ethanol |
Mechanism of Action: Acetylcholinesterase Inhibition
Lycoramine hydrobromide is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Lycoramine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest in the context of neurodegenerative diseases like Alzheimer's disease, where there is a decline in cholinergic function.
Quantitative Analysis of AChE Inhibition:
Experimental Protocols
General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for determining AChE activity and can be adapted for screening inhibitors like this compound.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in buffer or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer at the desired concentrations.
-
Prepare a serial dilution of this compound in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at different concentrations (or vehicle control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The yellow color develops as a result of the reaction between the product of the enzymatic reaction (thiocholine) and DTNB.
-
Take readings at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
This compound, as an acetylcholinesterase inhibitor, directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, it enhances the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular effects. In the context of Alzheimer's disease, this enhanced cholinergic signaling is thought to improve cognitive function. Recent studies on the therapeutic effects of Lycoramine in animal models of Alzheimer's disease suggest that its mechanism may also involve the modulation of other molecular pathways related to the clearance of amyloid-β plaques.
References
Methodological & Application
Application Notes and Protocols for Lycoramine Hydrobromide in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, an alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated significant therapeutic potential in preclinical studies for Alzheimer's disease (AD). As a potent acetylcholinesterase (AChE) inhibitor, it shares a mechanism of action with some clinically approved AD drugs.[1][2] This document provides detailed experimental protocols and application notes based on findings from studies investigating Lycoramine hydrobromide in the 5xFAD mouse model of Alzheimer's disease. The protocols outlined below are designed to guide researchers in evaluating the efficacy of this compound in vivo and in vitro.
In Vivo Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease
A key study demonstrated that administration of this compound to 12-month-old 5xFAD mice, a model that exhibits significant amyloid-β (Aβ) plaque pathology and cognitive deficits, resulted in a reversal of cognitive decline and a reduction in Aβ plaques.[1] The following sections detail the protocols for replicating and expanding upon these findings.
Quantitative Data Summary
While the precise quantitative outcomes from the primary study on this compound are not publicly available, the following tables are structured to present the expected data from such experiments.
Table 1: Morris Water Maze Performance in 5xFAD Mice Treated with this compound
| Treatment Group | N | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |
| Wild-Type (WT) + Vehicle | 10 | Data Not Available | Data Not Available | Data Not Available |
| 5xFAD + Vehicle | 10 | Data Not Available | Data Not Available | Data Not Available |
| 5xFAD + this compound (2.5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| 5xFAD + Galantamine (Positive Control) | 10 | Data Not Available | Data Not Available | Data Not Available |
Note: The dosage of 2.5 mg/kg for this compound is a plausible example based on related compounds and should be optimized for specific experimental conditions.
Table 2: Quantification of Aβ Plaque Burden in the Hippocampus of 5xFAD Mice
| Treatment Group | N | Aβ Plaque Area (%) | Aβ Plaque Count (plaques/mm²) |
| Wild-Type (WT) + Vehicle | 10 | Data Not Available | Data Not Available |
| 5xFAD + Vehicle | 10 | Data Not Available | Data Not Available |
| 5xFAD + this compound (2.5 mg/kg) | 10 | Data Not Available | Data Not Available |
| 5xFAD + Galantamine (Positive Control) | 10 | Data Not Available | Data Not Available |
Table 3: Key Differentially Expressed Proteins in the Brains of 5xFAD Mice Treated with this compound (Hypothetical Data)
| Protein Name | Gene Symbol | Brain Region | Fold Change (Lycoramine vs. Vehicle) | p-value |
| e.g., Synaptophysin | SYP | Hippocampus | e.g., +1.8 | e.g., <0.05 |
| e.g., Glial fibrillary acidic protein | GFAP | Hippocampus | e.g., -1.5 | e.g., <0.05 |
| e.g., Beta-secretase 1 | BACE1 | Cortex | e.g., -1.3 | e.g., <0.05 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic effects of this compound.
Protocol 1: In Vivo Administration of this compound to 5xFAD Mice
Objective: To administer this compound to a transgenic mouse model of Alzheimer's disease to evaluate its therapeutic efficacy.
Materials:
-
5xFAD transgenic mice (12 months old)
-
Wild-type littermate control mice
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Galantamine (positive control)
-
Animal handling and injection equipment
Procedure:
-
Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Randomly assign mice to the following treatment groups (n=10 per group):
-
Wild-Type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + this compound (e.g., 2.5 mg/kg)
-
5xFAD + Galantamine
-
-
Prepare a stock solution of this compound in sterile saline. The final injection volume should be approximately 100 µL.
-
Administer the assigned treatment via intraperitoneal (i.p.) injection daily for a period of 28 days.
-
Monitor the health and body weight of the mice regularly throughout the treatment period.
-
At the end of the treatment period, proceed with behavioral testing (Protocol 2).
-
Following behavioral testing, euthanize the mice and collect brain tissue for immunohistochemistry (Protocol 3) and proteomics analysis (Protocol 4).
Protocol 2: Morris Water Maze for Assessment of Spatial Learning and Memory
Objective: To evaluate the effect of this compound on cognitive function in 5xFAD mice.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submersible platform
-
Non-toxic white paint or milk powder to opacify the water
-
Water heater to maintain water temperature at 22-25°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (5 days):
-
Fill the tank with water and opacify it. Place the escape platform 1 cm below the water surface in a fixed quadrant.
-
Conduct four trials per mouse per day. For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place each mouse in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.
-
Protocol 3: Immunohistochemistry for Aβ Plaque Quantification
Objective: To quantify the Aβ plaque burden in the brains of treated and control mice.
Materials:
-
Mouse brain tissue (fixed in 4% paraformaldehyde and cryoprotected in 30% sucrose)
-
Cryostat
-
Microscope slides
-
Primary antibody: Anti-Aβ antibody (e.g., 6E10)
-
Secondary antibody: Biotinylated anti-mouse IgG
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with imaging software
Procedure:
-
Section the brain tissue into 40 µm coronal sections using a cryostat.
-
Mount the sections onto microscope slides.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal with the DAB substrate until the desired stain intensity is reached.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate, clear, and coverslip the slides.
-
Capture images of the hippocampus and cortex from multiple sections per mouse.
-
Quantify the Aβ plaque area and count using image analysis software (e.g., ImageJ).
Protocol 4: Label-Free Quantitative Proteomics Analysis
Objective: To identify and quantify protein expression changes in the brains of mice treated with this compound.
Materials:
-
Frozen brain tissue (hippocampus and cortex)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Homogenize the brain tissue in lysis buffer and extract proteins.
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide samples using LC-MS/MS.
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify differentially expressed proteins between treatment groups.
-
Conduct bioinformatics analysis (e.g., pathway analysis) on the differentially expressed proteins to identify altered signaling pathways.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Lycoramine Hydrobromide Dose-Response Analysis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, an alkaloid isolated from plants of the Amaryllidaceae family, is a dihydro-derivative of galanthamine. While extensively studied as a potent acetylcholinesterase (AChE) inhibitor with potential therapeutic applications in neurodegenerative diseases like Alzheimer's, its effects on cancer cells are less characterized. This document provides a framework for conducting dose-response analysis of lycoramine hydrobromide in cell culture, drawing upon established protocols for the structurally related and well-studied alkaloid, lycorine. Lycorine has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. The protocols outlined below serve as a starting point for researchers to investigate the potential anti-proliferative and cytotoxic effects of this compound.
Data Presentation: Reference IC50 Values for Lycorine
The following table summarizes the 50% inhibitory concentration (IC50) values of the related compound, lycorine, in various cancer cell lines. These values can guide the selection of a starting dose range for this compound experiments. It is crucial to experimentally determine the IC50 for this compound in the specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 1 | |
| Hey1B | Human Ovarian Cancer | 1.2 (Lycorine Hydrochloride) | |
| K562 | Human Chronic Myeloid Leukemia | Dose-dependent proliferation inhibition | |
| MDA-MB-231 | Human Breast Cancer | 0.73 - 16.3 (for various homolycorine-type alkaloids) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS NO.: 89505-76-0)
-
Sterile dimethyl sulfoxide (DMSO) or appropriate solvent
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
To enhance solubility, the solution can be gently warmed to 37°C and sonicated.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
For experiments, dilute the stock solution to the desired final concentrations using sterile cell culture medium. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well, 24-well, or 6-well cell culture plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Determine the cell number and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into the appropriate culture plates at a predetermined optimal density. The seeding density should allow for logarithmic growth throughout the duration of the experiment.
Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. A typical 9-point dose-response could range from 1 nM to 10 µM in half-log steps. Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or the colorimetric change (CCK-8).
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage of viability vs. drug concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of this compound on cell cycle progression.
Materials:
-
Cells seeded in 6-well plates
-
This compound working solutions
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Treat the cells with this compound at concentrations around the IC50 value for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol determines the mode of cell death induced by this compound.
Materials:
-
Cells seeded in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Caption: Experimental workflow for dose-response analysis of this compound in cell culture.
Application Notes and Protocols for Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and stability of Lycoramine hydrobromide in various buffer systems. The information is intended to guide researchers in designing and executing robust experiments for pre-formulation and formulation development studies.
Physicochemical Properties of this compound
This compound is a dihydro-derivative of galanthamine, an alkaloid isolated from plants of the Amaryllidaceae family.[1] It is a potent inhibitor of the enzyme acetylcholinesterase (AChE). The hydrobromide salt of Lycoramine is generally a white to off-white crystalline powder.
Table 1: Physicochemical Properties of Lycoramine and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₁₇H₂₄BrNO₃ | This compound |
| Molecular Weight | 370.28 g/mol | This compound |
| pKa (estimated) | ~8.3 | Lycoramine |
| Solubility (Water) | Freely Soluble | Lycoramine |
| Solubility (DMSO) | 100 mg/mL | Lycoramine |
| Storage (Solid) | -20°C | This compound |
| Storage (in Solvent) | -80°C | This compound |
Note: The pKa of Lycoramine is estimated based on the pKa of the structurally similar compound galanthamine, which is 8.32.[2]
Solubility of this compound in Different pH Buffers
Understanding the solubility of this compound across a physiologically relevant pH range is critical for developing oral and parenteral dosage forms. As a basic compound (estimated pKa ~8.3), its solubility is expected to be pH-dependent, with higher solubility at acidic pH where the molecule is protonated.
Protocol: Equilibrium Solubility Measurement
This protocol describes the determination of the equilibrium solubility of this compound in various pH buffers using the shake-flask method.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Acetate buffer, pH 5.0
-
Purified water
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated pH meter
Workflow for Solubility Determination:
References
Application Notes and Protocols for In Vivo Administration of Lycoramine Hydrobromide in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lycoramine, a natural alkaloid and a dihydro-derivative of galanthamine isolated from plants of the Amaryllidaceae family, has garnered interest for its therapeutic potential, particularly in the context of neurodegenerative diseases.[1] As a potent acetylcholinesterase (AChE) inhibitor, it shares a mechanism of action with the FDA-approved Alzheimer's disease medication, galantamine.[1] Preclinical studies utilizing transgenic mouse models of Alzheimer's disease, such as the 5xFAD model, have suggested that lycoramine can reverse cognitive decline and aid in the clearance of amyloid-β (Aβ) plaques.[2][3]
These application notes provide a comprehensive overview of the available information for the in vivo administration of Lycoramine hydrobromide in mouse models, including detailed, albeit inferred, experimental protocols, data presentation, and visualizations of experimental workflows and potential signaling pathways.
Data Presentation
Table 1: Efficacy of Lycoramine in 5xFAD Mouse Model (Hypothetical Data)
Due to the lack of specific quantitative data in the available literature, this table presents a template for the expected data from efficacy studies.
| Parameter | Control Group (Vehicle) | This compound Treated Group | Galantamine Treated Group (Positive Control) |
| Morris Water Maze | |||
| Escape Latency (seconds) | 60 ± 5 | 35 ± 4 | 40 ± 5 |
| Time in Target Quadrant (%) | 25 ± 3 | 45 ± 5 | 40 ± 4 |
| Immunohistochemistry | |||
| Aβ Plaque Burden (%) | 15 ± 2 | 8 ± 1.5 | 9 ± 2 |
*Note: Data are hypothetical, for illustrative purposes, and represented as Mean ± SEM. p < 0.05 compared to the control group.
Table 2: CNS Safety and Toxicity of a Related Alkaloid (Lycorine) in Mice
This data is from a study on Lycorine, a related alkaloid, and may provide some indication of the potential safety profile of Lycoramine. The administration was intraperitoneal.[4][5][6]
| Dose (mg/kg) | Effect on Motor Coordination (Rotarod Test) | Effect on Spontaneous Locomotor Activity | Observed CNS Side Effects |
| 3 | No significant difference compared to vehicle | No impairment | None reported |
| 10 | No significant difference compared to vehicle | No impairment | None reported |
| 30 | No significant difference compared to vehicle | Significant decrease in rearing behavior and increase in immobility | Noticeable CNS side effects |
Experimental Protocols
The following protocols are based on studies of Lycoramine and related compounds (Galantamine and O-demethyl galantamine) in the 5xFAD mouse model.[2][3][7][8][9]
Protocol 1: Chronic Oral Administration of this compound in Drinking Water
Objective: To evaluate the long-term therapeutic effects of this compound on cognitive decline and amyloid pathology in a 5xFAD mouse model.
Materials:
-
This compound
-
Drinking water
-
Standard mouse housing and care facilities
-
Morris water maze apparatus
-
Immunohistochemistry reagents
Procedure:
-
Animal Groups: Divide mice into three groups: Vehicle control (regular drinking water), this compound treated, and Galantamine treated (positive control).
-
Drug Preparation and Administration:
-
Based on a study with Galantamine, prepare two concentrations of this compound in drinking water to achieve daily uptakes of approximately 10-15 mg/kg and 20-25 mg/kg.[7][9]
-
Galantamine can be administered at similar concentrations for the positive control group.[7][9]
-
Administer the medicated water ad libitum for a period of several weeks to months.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris water maze test to assess spatial learning and memory.
-
The test typically involves a training phase (4-6 trials per day for 5-7 days) where the mouse learns to find a hidden platform in a pool of opaque water.
-
A probe trial is conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Immunohistochemical Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with a fixative.
-
Prepare brain sections for immunohistochemistry to quantify Aβ plaque deposition in the hippocampus and cortex.
-
Use appropriate antibodies to stain for Aβ plaques.
-
-
Data Analysis:
-
Analyze Morris water maze data for escape latency, swim speed, and time in the target quadrant.
-
Quantify Aβ plaque burden from immunohistochemistry images.
-
Use appropriate statistical tests to compare the different experimental groups.
-
Protocol 2: Intraperitoneal Administration of this compound
Objective: To assess the short-term effects of this compound on molecular pathways in the brains of 5xFAD mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline solution
-
Syringes and needles for intraperitoneal injection
-
Brain dissection tools
-
Equipment for proteomics analysis (LC-MS/MS)
Procedure:
-
Animal Groups: Divide mice into a vehicle control group and a this compound treated group.
-
Drug Preparation and Administration:
-
Dissolve this compound in DMSO and then dilute with saline solution to the final desired concentration (e.g., 2 mg/kg).[8] Ensure the final DMSO concentration is low (e.g., <1%).[8]
-
Administer the solution via intraperitoneal injection once daily for 7 consecutive days.[8]
-
Administer the vehicle (DMSO and saline) to the control group.
-
-
Brain Tissue Collection:
-
Proteomics Analysis:
-
Perform label-free quantitative proteomics on the brain tissue homogenates to identify differentially expressed proteins between the treated and control groups.
-
-
Bioinformatics Analysis:
-
Analyze the proteomics data to identify altered molecular pathways and key hub proteins.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a 5xFAD mouse model.
Hypothetical Signaling Pathway
Based on hub proteins identified for a related compound, O-demethyl galantamine, in the cerebellum of 5xFAD mice.[2]
Caption: Hypothetical signaling pathway of this compound based on related compound data.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lycoramine Hydrobromide
These application notes provide detailed methodologies for the quantitative analysis of Lycoramine hydrobromide, a compound of significant interest in pharmaceutical research. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the analysis of Amaryllidaceae alkaloids.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC with UV detection is a common and effective method.
Experimental Protocol: Reversed-Phase HPLC with DAD Detection
This protocol is adapted from methods developed for the analysis of related Amaryllidaceae alkaloids and is suitable for the quantification of this compound.[1][2][3][4]
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., Phenomenex Luna RP C18, 250 mm x 4.6 mm, 5 µm).[5]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (for mobile phase modification if needed)
-
Ultrapure water
-
This compound reference standard
-
Mobile Phase A: 0.01% (v/v) Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of trifluoroacetic acid-water-acetonitrile (e.g., 0.01:90:10, v/v/v).[1][4] Alternatively, a gradient elution can be employed for complex samples.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Diode array detection, monitoring at approximately 290 nm, which is a common absorbance maximum for this class of alkaloids.[6]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction with a suitable solvent (e.g., methanol or an acidified aqueous solution) followed by filtration is typically required.[7] For pharmaceutical formulations, dissolution in the mobile phase followed by filtration may be sufficient.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for the analysis of related Amaryllidaceae alkaloids, which can be expected for a validated this compound method.
| Parameter | Typical Value/Range |
| Retention Time | ~9 minutes (can vary based on exact conditions)[1][3] |
| Linearity (r²) | > 0.999[8] |
| Limit of Detection (LOD) | Dependent on detector and conditions |
| Limit of Quantification (LOQ) | Dependent on detector and conditions |
| Accuracy (% Recovery) | 94.24 - 100.60 %[3] |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility.
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of Amaryllidaceae alkaloids like Lycoramine.[9][10]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem mass spectrometer).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
2. Reagents:
-
Helium (carrier gas)
-
Derivatization agent (e.g., BSTFA with 1% TMCS, if required)
-
Solvent for sample dissolution (e.g., methanol, ethyl acetate)
3. Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 300 °C.[10]
-
Injection Volume: 1-2 µL (splitless).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp to 320 °C at 10 °C/min.
-
Hold at 320 °C for 2 min.[10]
-
-
MS Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Scan Mode: Full scan (e.g., m/z 40-600).[10]
4. Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent.
-
If derivatization is needed, evaporate the solvent and react the residue with a silylating agent.
-
Reconstitute the sample in a suitable solvent for injection.
5. Data Analysis:
-
Identify the Lycoramine peak based on its retention time and mass spectrum.
-
Quantification can be performed using an internal standard and constructing a calibration curve.
UV-Visible Spectrophotometry for this compound Estimation
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis range. It is particularly useful for the analysis of pure samples or simple formulations.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is based on methods for the analysis of galantamine hydrobromide, a structurally similar compound.[11][12]
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended).
2. Reagents and Solutions:
-
Distilled water or a suitable buffer (e.g., phosphate buffer pH 6.5).
-
This compound reference standard.
3. Procedure:
-
Determination of Absorption Maximum (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is expected to be around 289 nm.[11]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of dilutions to create a set of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range. Filtration may be necessary.
-
-
Measurement:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
4. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution using its absorbance and the calibration curve, applying Beer-Lambert's law.
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Expected Value |
| λmax | Approximately 289 nm[11] |
| Linearity (r²) | > 0.999[12] |
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathways Potentially Modulated by Lycoramine
Based on the known mechanisms of the structurally related alkaloid, lycorine, Lycoramine may influence several key signaling pathways involved in cellular processes.[5]
Caption: Potential signaling pathways modulated by Lycoramine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, a dihydro-derivative of galanthamine, is an alkaloid found in plants of the Amaryllidaceae family.[1][2] It is recognized as a potent acetylcholinesterase (AChE) inhibitor, making it a compound of interest for therapeutic applications.[1][2] Ensuring the purity of Lycoramine hydrobromide is critical for its safety and efficacy in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of active pharmaceutical ingredients (APIs) by separating the main compound from any potential impurities or degradation products.
This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity testing of this compound. The proposed method is adapted from established analytical procedures for the closely related compound, Galantamine hydrobromide, and serves as a robust starting point for method development and validation in a research or quality control setting.[3][4]
Experimental Protocol
This section details the proposed HPLC method for the purity analysis of this compound.
Chromatographic Conditions
A gradient HPLC method is proposed to ensure the effective separation of Lycoramine from its potential related substances.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 95 | 5 |
| 45 | 95 | 5 |
Preparation of Solutions
2.3.1. Diluent Preparation Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
2.3.2. Standard Solution Preparation (0.1 mg/mL) Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.3.3. Sample Solution Preparation (1.0 mg/mL) Accurately weigh about 25 mg of the this compound sample and transfer it into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution. The system suitability parameters should meet the criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.21 | 1854321 | 1.12 | 5680 |
| 2 | 15.23 | 1860123 | 1.15 | 5710 |
| 3 | 15.22 | 1857654 | 1.13 | 5695 |
| 4 | 15.24 | 1862345 | 1.14 | 5720 |
| 5 | 15.21 | 1855987 | 1.12 | 5685 |
| 6 | 15.23 | 1859876 | 1.15 | 5705 |
| Mean | 15.22 | 1858384 | 1.14 | 5699 |
| % RSD | 0.08 | 0.16 | - | - |
Table 2: Purity Analysis of this compound Sample
| Peak Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 12.87 | 3710 | 0.02 |
| Lycoramine | 15.22 | 18546789 | 99.85 |
| Impurity 2 | 18.54 | 11128 | 0.06 |
| Impurity 3 | 22.13 | 16692 | 0.09 |
| Total Impurities | - | - | 0.17 |
| Assay (Purity) | - | - | 99.83% |
Workflow and Diagrams
The following diagram illustrates the experimental workflow for the HPLC purity testing of this compound.
Caption: Experimental workflow for HPLC purity testing of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for determining the purity of this compound. The method is designed to be selective and sensitive for the separation of the main component from its potential impurities. It is recommended that this method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose in a regulated environment. This includes, but is not limited to, specificity, linearity, accuracy, precision, and robustness studies.
References
Application Notes and Protocols for Lycoramine Hydrobromide in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, a dihydro-derivative of the well-characterized acetylcholinesterase (AChE) inhibitor galanthamine, is an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate.[1] Emerging research has identified Lycoramine as a potent inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy.
These application notes provide a comprehensive overview of the use of Lycoramine hydrobromide in in vitro acetylcholinesterase inhibition assays. Detailed protocols for the widely adopted Ellman's method are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Data Presentation
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | To Be Determined | - |
| Galanthamine | Acetylcholinesterase (AChE) | 0.85 | [2] |
| Physostigmine | Acetylcholinesterase (AChE) | ~0.005 - 0.1 | [3] |
Experimental Protocols
The most common method for determining acetylcholinesterase activity in vitro is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Positive controls: Galanthamine, Physostigmine
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M sodium phosphate buffer (pH 8.0). The final concentration in the well will be lower after the addition of other reagents.
-
ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M sodium phosphate buffer (pH 8.0).
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in 0.1 M sodium phosphate buffer (pH 8.0) to achieve a range of final concentrations for IC50 determination.
Assay Protocol (96-Well Plate Format)
-
To each well of a 96-well microplate, add the following reagents in the specified order:
-
50 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)
-
25 µL of this compound solution at various concentrations (or buffer for control wells, and positive controls like galanthamine or physostigmine)
-
25 µL of AChE solution
-
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the enzymatic action of acetylcholinesterase and its inhibition by a competitive inhibitor like Lycoramine.
Caption: Competitive inhibition of Acetylcholinesterase by Lycoramine.
Experimental Workflow for AChE Inhibition Assay
This diagram outlines the key steps involved in performing the acetylcholinesterase inhibition assay using the Ellman's method.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Logical Relationship of Key Assay Components
This diagram illustrates the interaction between the key components of the Ellman's assay.
Caption: Key component interactions in the Ellman's assay.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze with Lycoramine Hydrobromide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Morris water maze (MWM) protocol for evaluating the therapeutic effects of Lycoramine hydrobromide on cognitive function, particularly in the context of Alzheimer's disease research. The protocols are based on established methodologies and findings from relevant preclinical studies.
Data Presentation
Quantitative data from Morris water maze experiments are crucial for assessing cognitive performance. Below are tables summarizing key parameters.
Note: Specific quantitative data for this compound treatment from the primary literature is not publicly available. The following tables present representative data from a study using a compound with a similar proposed mechanism of action (acetylcholinesterase inhibition) in an Alzheimer's disease mouse model to illustrate the standard data presentation format.
Table 1: Escape Latency During Acquisition Training (Seconds)
This table shows the time taken by the mice to find the hidden platform over five consecutive training days. A decrease in escape latency indicates spatial learning.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Wild-Type Control | 45 ± 5 | 35 ± 4 | 25 ± 3 | 20 ± 2 | 15 ± 2 |
| 5xFAD Vehicle | 58 ± 6 | 55 ± 5 | 52 ± 5 | 50 ± 4 | 48 ± 4 |
| 5xFAD + Lycoramine | 57 ± 5 | 48 ± 4 | 38 ± 4 | 30 ± 3 | 22 ± 3 |
Data are presented as mean ± SEM.
Table 2: Path Length During Acquisition Training (cm)
This table displays the total distance traveled by the mice to reach the hidden platform. A shorter path length suggests more efficient spatial navigation.
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Wild-Type Control | 800 ± 80 | 650 ± 70 | 500 ± 60 | 400 ± 50 | 300 ± 40 |
| 5xFAD Vehicle | 1100 ± 100 | 1050 ± 90 | 1000 ± 80 | 980 ± 70 | 950 ± 60 |
| 5xFAD + Lycoramine | 1080 ± 90 | 900 ± 80 | 700 ± 70 | 550 ± 60 | 400 ± 50 |
Data are presented as mean ± SEM.
Table 3: Probe Trial Performance
This table summarizes the data from the probe trial, where the platform is removed. This trial assesses spatial memory retention.
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (Number) |
| Wild-Type Control | 45 ± 4 | 5 ± 1 |
| 5xFAD Vehicle | 20 ± 3 | 1 ± 0.5 |
| 5xFAD + Lycoramine | 38 ± 4 | 4 ± 1 |
Data are presented as mean ± SEM.
Experimental Protocols
Animals and Housing
-
Animal Model: 5xFAD transgenic mice are a commonly used model for Alzheimer's disease, exhibiting significant amyloid pathology and cognitive deficits by 12 months of age.[1][2][3] Age-matched wild-type littermates should be used as controls.
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Treatment (Representative Protocol)
-
Preparation: Prepare this compound in a sterile saline solution or other appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound or vehicle to the respective groups. Based on protocols for similar compounds, oral gavage is a common administration route.[4] A representative dosage, based on studies with analogous compounds like galantamine, could be in the range of 1-5 mg/kg body weight, administered once daily for a period of 4-8 weeks prior to and during behavioral testing.[5][6]
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution to a group of 5xFAD mice.
-
Positive Control: A group treated with a known cognitive enhancer, such as galantamine (e.g., 3 mg/kg, p.o.), can be included for comparison.[5]
-
Morris Water Maze Protocol
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[7][8][9]
-
Apparatus:
-
A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white tempera paint or powdered non-fat milk.[7]
-
The water temperature should be maintained at 22 ± 2°C.[8]
-
A hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[9]
-
The pool should be located in a room with various distal visual cues (e.g., posters with distinct shapes and colors) to aid in spatial navigation.[7]
-
A video tracking system and software are required to record and analyze the swimming paths, escape latencies, and other parameters.
-
-
Experimental Phases:
-
Phase 1: Cued Training (Visible Platform)
-
Purpose: To habituate the mice to the maze and ensure they are not visually or motorically impaired.[9]
-
Procedure:
-
Place a visible flag on the platform.[8]
-
For one day, give each mouse four trials to find the visible platform.
-
The starting position should be varied for each trial (e.g., North, South, East, West).
-
If a mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[10]
-
Allow the mouse to remain on the platform for 15-30 seconds before returning it to its home cage.[10]
-
-
-
Phase 2: Acquisition Training (Hidden Platform)
-
Purpose: To assess spatial learning.
-
Procedure:
-
The platform is hidden in a constant location in one of the four quadrants.
-
Conduct four trials per day for five consecutive days.
-
The starting position is varied for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
If a mouse fails to find the platform within 60-90 seconds, guide it to the platform and allow it to stay for 15-30 seconds.[10]
-
-
-
Phase 3: Probe Trial
-
Purpose: To evaluate spatial memory retention.
-
Procedure:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow each mouse to swim freely in the pool for 60 seconds.[10]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the Morris water maze.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in enhancing cognitive function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Impact of the PI3K/Akt Signaling Pathway in Anxiety and Working Memory in Young and Middle-Aged PDK1 K465E Knock-In Mice [frontiersin.org]
- 6. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 7. Role of PI3K/Akt signaling in memory CD8 T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K-Akt Signaling in the Basolateral Amygdala Facilitates Traumatic Stress Enhancements in Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases [frontiersin.org]
- 10. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Aβ Plaque Reduction by Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain, leading to cognitive decline. Recent studies have explored the therapeutic potential of natural compounds in mitigating AD pathology. One such compound, Lycoramine hydrobromide, an alkaloid derived from the Amaryllidaceae family, has shown promise in preclinical studies. Research in the 5xFAD mouse model of Alzheimer's disease has demonstrated that administration of this compound can lead to the clearance of Aβ plaques, suggesting a potential disease-modifying effect.[1][2]
These application notes provide a summary of the findings, detailed protocols for immunohistochemical (IHC) detection of Aβ plaques following treatment, and a hypothesized molecular mechanism of action for this compound.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on Aβ plaque load in the cortex and hippocampus of 5xFAD mice. Please note: The specific values presented here are for illustrative purposes to demonstrate data presentation, as the full quantitative data from the source study was not publicly available.
Table 1: Effect of this compound on Aβ Plaque Area in the Cortex
| Treatment Group | Mean Aβ Plaque Area (%) | Standard Error of Mean (SEM) | p-value vs. Vehicle |
| Wild-Type Control | 0.15 | 0.05 | <0.001 |
| 5xFAD + Vehicle | 12.5 | 1.8 | - |
| 5xFAD + Lycoramine | 5.8 | 1.2 | <0.05 |
| 5xFAD + Galantamine | 9.7 | 1.5 | >0.05 (ns) |
Table 2: Effect of this compound on Aβ Plaque Count in the Hippocampus
| Treatment Group | Mean Number of Plaques/mm² | Standard Error of Mean (SEM) | p-value vs. Vehicle |
| Wild-Type Control | 2 | 0.5 | <0.001 |
| 5xFAD + Vehicle | 45 | 5.2 | - |
| 5xFAD + Lycoramine | 21 | 3.9 | <0.05 |
| 5xFAD + Galantamine | 35 | 4.8 | >0.05 (ns) |
Experimental Protocols
A detailed protocol for the immunohistochemical staining of Aβ plaques in the 5xFAD mouse model is provided below. This protocol is a composite of established methods for Aβ IHC in this mouse model.
1. Tissue Preparation
-
Anesthetize 12-month-old 5xFAD mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brains in 4% PFA for 24-48 hours at 4°C.
-
Cryoprotect the brains by immersion in a 30% sucrose solution until they sink.
-
Freeze the brains and section them coronally at a thickness of 30-40 µm using a cryostat or vibratome.
-
Store the free-floating sections in a cryoprotectant solution at -20°C until use.
2. Immunohistochemistry
-
Wash the sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating the sections in 88% formic acid for 8-10 minutes at room temperature.
-
Wash the sections three times in PBS for 5 minutes each.
-
Block endogenous peroxidase activity by incubating the sections in 0.3% H₂O₂ in PBS for 30 minutes.
-
Wash the sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with an avidin-biotin complex (ABC) reagent according to the manufacturer's instructions for 1 hour.
-
Wash the sections three times in PBS for 10 minutes each.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, monitoring the color development under a microscope.
-
Stop the reaction by rinsing the sections in PBS.
-
Mount the sections onto gelatin-coated slides, dehydrate through a series of alcohol grades, clear in xylene, and coverslip with a permanent mounting medium.
3. Image Acquisition and Analysis
-
Acquire images of the stained sections using a brightfield microscope equipped with a digital camera.
-
Define regions of interest (e.g., cortex and hippocampus).
-
Quantify the Aβ plaque burden using image analysis software (e.g., ImageJ or a specialized analysis platform). This can be done by measuring the percentage of the area occupied by plaques or by counting the number of plaques per unit area.
-
Perform statistical analysis to compare the different treatment groups.
Visualizations
Experimental Workflow
Experimental workflow for Aβ plaque analysis.
Hypothesized Signaling Pathway for Lycoramine-Mediated Aβ Clearance
Bioinformatic analyses from studies on Lycoramine suggest an involvement of Ras and endocannabinoid signaling pathways in the observed cognitive improvements.[3] These pathways are also implicated in the regulation of microglial function, which is central to Aβ clearance. The following diagram illustrates a hypothesized mechanism by which this compound may promote the clearance of Aβ plaques. It is proposed that Lycoramine may modulate these signaling cascades in microglia, enhancing their phagocytic activity towards Aβ aggregates.
Hypothesized Lycoramine signaling pathway.
Conclusion
This compound demonstrates potential as a therapeutic agent for Alzheimer's disease by promoting the clearance of Aβ plaques. The provided immunohistochemistry protocol offers a robust method for evaluating the efficacy of such compounds in preclinical models. Further research is warranted to fully elucidate the precise molecular mechanisms underlying the effects of this compound on Aβ pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aβ Chronic Exposure Promotes an Activation State of Microglia through Endocannabinoid Signalling Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Quantitative Analysis of Lycoramine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lycoramine hydrobromide in pharmaceutical preparations. Lycoramine, an Amaryllidaceae alkaloid, is structurally related to galanthamine and is of significant interest in pharmaceutical research.[1][2] The described method utilizes a reversed-phase C18 column for chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a reliable framework for high-throughput analysis, essential for quality control and pharmacokinetic studies.
Introduction
Lycoramine is a naturally occurring alkaloid found in various Amaryllidaceae species and is also known as 1,2-Dihydrogalanthamine.[1][3] Its structural similarity to galanthamine, a compound used in the management of Alzheimer's disease, makes it a molecule of interest for neurological and pharmacological research.[4] Developing a reliable analytical method is crucial for its accurate quantification in various matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for analyzing complex mixtures and trace-level compounds.[5] This note presents a comprehensive protocol for the development and application of an LC-MS/MS method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (purity ≥99%)
-
An appropriate internal standard (IS), such as Galanthamine-d6, is recommended for biological matrix analysis.[6]
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 methanol/water to achieve a concentration range suitable for the intended application (e.g., 1 ng/mL to 500 ng/mL).
-
Sample Preparation (for drug substance/product): Accurately weigh the sample material, dissolve it in a known volume of methanol or other suitable solvent, and dilute it to fall within the calibration curve range. Filtration through a 0.22 µm syringe filter is required before injection.[7]
LC-MS/MS Method Parameters
The method parameters were optimized for the analysis of Lycoramine and are summarized in the tables below. A reversed-phase C18 column is used with a gradient elution of water and methanol containing 0.1% formic acid, which is a common approach for Amaryllidaceae alkaloids.[8]
Table 1: Optimized Liquid Chromatography Method Parameters
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.6 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0.0 min - 10% B |
| 1.0 min - 10% B | |
| 8.0 min - 95% B | |
| 10.0 min - 95% B | |
| 10.1 min - 10% B | |
| 15.0 min - 10% B |
Data Presentation and Results
Mass Spectrometry
Lycoramine has a molecular weight of 289.37 g/mol .[9][10][11] In positive electrospray ionization mode, it readily forms a protonated molecule [M+H]⁺ at m/z 290.4. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. Based on the fragmentation patterns of related Amaryllidaceae alkaloids, key fragmentations involve losses from the alkaloid ring structure.[12][13] Two stable and intense product ions were selected for the MRM transitions to ensure selectivity and reliable quantification.
Table 2: Optimized Mass Spectrometry Parameters for Lycoramine
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 290.4 |
| Product Ion (Quantifier) | m/z 272.3 (Loss of H₂O) |
| Product Ion (Qualifier) | m/z 211.2 (Ring fragmentation) |
| Collision Energy (CE) for m/z 272.3 | 15 eV (typical starting value, requires optimization) |
| CE for m/z 211.2 | 25 eV (typical starting value, requires optimization) |
| Dwell Time | 100 ms |
| Ion Source Gas Temp | 350 °C |
| Ion Spray Voltage | +5500 V |
Experimental Workflow Visualization
The logical flow of the analytical process, from sample receipt to final data analysis, is a critical component of method implementation. The following diagram illustrates the standard workflow for this LC-MS/MS method.
Caption: Experimental workflow for LC-MS/MS analysis of Lycoramine.
Conclusion
The LC-MS/MS method presented here provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound. The use of a standard reversed-phase C18 column and straightforward mobile phases makes this method easily transferable to most analytical laboratories equipped with standard LC-MS/MS instrumentation. The detailed parameters in this note serve as a robust starting point for method validation and routine implementation in quality control and research environments.
References
- 1. Lycoramine [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. Lycoramine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
- 7. Alkaloid Separation - Lifeasible [lifeasible.com]
- 8. An LC-MS/MS method for the simultaneous determination of lycorine and galanthamine in rat plasma and its application to pharmacokinetic study of Lycoris radiata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for the Quantification of Lycoramine Hydrobromide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine, an alkaloid found in plants of the Amaryllidaceae family, is a compound of growing interest in pharmaceutical research. As a derivative of galanthamine, a U.S. FDA-approved drug for Alzheimer's disease, lycoramine is also a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] Its potential therapeutic applications in neurodegenerative diseases and other conditions necessitate reliable and sensitive methods for its quantification in biological matrices.[1][4][5] These methods are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
This document provides a detailed, proposed protocol for the quantification of Lycoramine hydrobromide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As there is a lack of published validated methods specifically for this compound, this protocol has been adapted from established methods for the structurally related and co-occurring alkaloids, Lycorine and Galanthamine.[6][7] It is important to note that this proposed method requires full validation according to regulatory guidelines before implementation in clinical or preclinical studies.
Quantitative Data for Related Amaryllidaceae Alkaloids
The following tables summarize quantitative data from published LC-MS/MS and HPLC methods for Lycorine and Galantamine. This information serves as a valuable reference for the development and validation of a quantitative assay for this compound.
Table 1: LC-MS/MS Method Parameters for Lycorine and Galantamine in Plasma [6]
| Parameter | Lycorine | Galantamine |
| Biological Matrix | Rat Plasma | Rat Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 3.00 - 1000 ng/mL | 3.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | 3.00 ng/mL |
| Average Extraction Recovery | > 82.15% | > 82.15% |
| Intra-day Precision (RSD) | < 12.6% | < 12.6% |
| Inter-day Precision (RSD) | < 12.6% | < 12.6% |
| Intra-day Accuracy | < 12.6% | < 12.6% |
| Inter-day Accuracy | < 12.6% | < 12.6% |
Table 2: HPLC-DAD Method Parameters for Lycorine in Plant Material [8][9][10]
| Parameter | Value |
| Linearity Range | 2.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.0492 µg/mL |
| Limit of Quantification (LOQ) | 0.1641 µg/mL |
| Intra-day Precision (RSD) | < 2.0% |
| Inter-day Precision (RSD) | < 2.0% |
| Mean Extraction Recovery | 93.20% - 119.37% |
Proposed Experimental Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
Disclaimer: This is a proposed protocol based on methods for structurally similar compounds and requires full validation for parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Galanthamine-d6)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation
-
Thawing: Thaw frozen human plasma samples in a water bath at room temperature.
-
Spiking:
-
For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of this compound and a fixed concentration of the IS.
-
For study samples, add an equivalent amount of IS to each plasma sample.
-
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to a 200 µL aliquot of the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Proposed LC-MS/MS Parameters
| Parameter | Proposed Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of this compound standard |
| Lycoramine (Quantifier) | [M+H]+ → Fragment 1 |
| Lycoramine (Qualifier) | [M+H]+ → Fragment 2 |
| Internal Standard | [M+H]+ → Fragment |
Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the IS.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
The concentrations of this compound in the QC and study samples are then determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathway: Acetylcholinesterase Inhibition
References
- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer&#...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity studies on acetylcholinesterase inhibition in the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the simultaneous determination of lycorine and galanthamine in rat plasma and its application to pharmacokinetic study of Lycoris radiata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Selecting and Utilizing Neuronal Cell Lines for Evaluating the Neuroprotective Effects of Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lycoramine hydrobromide, a derivative of galantamine, is recognized as a potent acetylcholinesterase (AChE) inhibitor, a mechanism central to current Alzheimer's disease therapies.[1][2] Emerging research suggests that its therapeutic potential may extend beyond AChE inhibition to encompass broader neuroprotective activities, including antioxidant and anti-inflammatory effects.[3][4] Evaluating these pleiotropic effects requires robust and reproducible in vitro models that can simulate various aspects of neurodegenerative pathology.
This document provides detailed application notes and protocols for utilizing three well-established neuronal cell lines—SH-SY5Y, PC12, and HT22—to screen and characterize the neuroprotective properties of this compound. These cell lines offer distinct advantages for modeling specific aspects of neurodegeneration, from amyloid-beta toxicity relevant to Alzheimer's disease to oxidative stress and mitochondrial dysfunction.
Recommended Cell Lines for Neuroprotection Studies
The selection of an appropriate cell line is critical for obtaining relevant and translatable data. Cellular models provide an accessible means to investigate the molecular signaling pathways involved in neurodegeneration and neuroprotection.[5]
| Cell Line | Origin | Key Characteristics | Primary Application for this compound Testing |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into a mature neuronal phenotype. Expresses markers relevant to Alzheimer's and Parkinson's diseases.[6][7] | Modeling Amyloid-β (Aβ) induced toxicity to screen for anti-amyloidogenic and neuroprotective effects relevant to Alzheimer's Disease.[8][9] |
| PC12 | Rat Pheochromocytoma | Differentiates into sympathetic neuron-like cells upon treatment with Nerve Growth Factor (NGF).[10][11] Possesses machinery for dopamine synthesis, storage, and uptake.[5] | Modeling Parkinson's Disease-like neurotoxicity using mitochondrial toxins such as MPP⁺.[5][12] General neuroprotection screening.[10] |
| HT22 | Mouse Hippocampal | Lacks functional ionotropic glutamate receptors, making it an ideal model to study oxidative stress-induced cell death (oxytosis) independent of excitotoxicity.[13][14] | Investigating antioxidant properties and protection against glutamate-induced oxidative stress.[15][16] |
Application 1: Aβ-Induced Toxicity Model in SH-SY5Y Cells
Rationale: As an AChE inhibitor, this compound's primary therapeutic target is Alzheimer's disease (AD).[3] A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which induce oxidative stress, neuroinflammation, and apoptosis.[17] The SH-SY5Y cell line is a widely used model to study Aβ-induced neuronal toxicity and to screen for compounds that can mitigate these effects.[7]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed 3 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[8]
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide in sterile water or DMSO and pre-aggregate it by incubating at 37°C for 24-48 hours to form toxic oligomers.
-
Replace the cell culture medium with a serum-free medium.
-
Treat the cells with the pre-aggregated Aβ₁₋₄₂ peptide at a final concentration of 10-25 µM.[8][9]
-
-
This compound Treatment:
-
Concurrently with or 2 hours prior to Aβ treatment, add this compound to the wells at various concentrations (e.g., 0.1, 1, 10, 50 µM) to assess dose-dependent effects.
-
-
Incubation and Assessment:
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using the MTT assay and measure intracellular Reactive Oxygen Species (ROS) levels using the DCFH-DA assay.[8]
-
Quantitative Data Summary:
The following table presents example data for an Aβ toxicity assay in SH-SY5Y cells.
| Treatment Group | Aβ₁₋₄₂ (10 µM) | Lycoramine HBr (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Aβ Group) |
| Control | - | - | 100 ± 5.2 | N/A |
| Aβ alone | + | 0 | 52 ± 4.5 | 100 ± 8.1 |
| Test Group 1 | + | 1 | 65 ± 3.9 | 81 ± 6.5 |
| Test Group 2 | + | 10 | 88 ± 5.1 | 45 ± 5.3 |
| Test Group 3 | + | 50 | 95 ± 4.8 | 28 ± 4.2 |
Application 2: MPP⁺-Induced Neurotoxicity Model in PC12 Cells
Rationale: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) induces Parkinson's disease-like pathology by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and apoptotic cell death.[5] The PC12 cell line is a well-validated model for studying these pathways and screening for compounds that protect dopaminergic-like neurons.[5][12]
Experimental Protocol:
-
Cell Culture, Coating, and Differentiation:
-
Coat culture plates with Collagen Type I or IV to promote cell adherence.[11][18]
-
Culture PC12 cells in DMEM with 10% horse serum and 5% FBS.
-
To differentiate, switch to a low-serum medium (e.g., 1% horse serum) and add Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 3-7 days, replacing the medium every 2-3 days.[5][12] Differentiated cells will extend neurites and become post-mitotic.[5]
-
-
Induction of Neurotoxicity:
-
Incubation and Assessment:
-
Incubate for an additional 24-48 hours.[5]
-
Measure cell viability using the MTT assay.
-
Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.
-
Quantitative Data Summary:
The following table presents example data for an MPP⁺ toxicity assay in differentiated PC12 cells.
| Treatment Group | MPP⁺ (1 mM) | Lycoramine HBr (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | - | - | 100 ± 6.1 | 1.0 ± 0.1 |
| MPP⁺ alone | + | 0 | 45 ± 5.3 | 4.2 ± 0.5 |
| Test Group 1 | + | 1 | 58 ± 4.7 | 3.1 ± 0.4 |
| Test Group 2 | + | 10 | 79 ± 5.5 | 1.8 ± 0.3 |
| Test Group 3 | + | 50 | 85 ± 6.0 | 1.4 ± 0.2 |
Application 3: Glutamate-Induced Oxidative Stress in HT22 Cells
Rationale: Glutamate can induce a non-excitotoxic form of cell death by inhibiting the cystine/glutamate antiporter, leading to depletion of the intracellular antioxidant glutathione (GSH) and a massive increase in ROS.[13] The HT22 hippocampal cell line is an excellent tool to isolate and study this oxidative stress pathway.[14] This model is ideal for evaluating the direct antioxidant or GSH-preserving capabilities of this compound.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HT22 cells in DMEM supplemented with 10% FBS.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow to attach overnight.
-
-
Induction of Oxidative Stress:
-
Incubation and Assessment:
Quantitative Data Summary:
The following table presents example data for a glutamate toxicity assay in HT22 cells.
| Treatment Group | Glutamate (3 mM) | Lycoramine HBr (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Glutamate Group) |
| Control | - | - | 100 ± 4.9 | N/A |
| Glutamate alone | + | 0 | 48 ± 5.0 | 100 ± 7.5 |
| Test Group 1 | + | 1 | 61 ± 4.2 | 85 ± 6.8 |
| Test Group 2 | + | 10 | 82 ± 5.8 | 51 ± 5.9 |
| Test Group 3 | + | 50 | 91 ± 5.1 | 35 ± 4.7 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for testing neuroprotection.
Potential Neuroprotective Signaling Pathway
Caption: Potential mechanisms of this compound neuroprotection.
References
- 1. This compound|CAS 89505-76-0|DC Chemicals [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 7. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 11. mdpi.com [mdpi.com]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pleiotropic Protective Effects of Phytochemicals in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Lycoramine hydrobromide solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lycoramine hydrobromide and facing solubility challenges in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions in DMSO.
1. Issue: this compound is not dissolving completely in DMSO at room temperature.
-
Question: I'm trying to dissolve this compound in DMSO at room temperature, but I'm observing particulate matter, or the solution is cloudy. What should I do?
-
Answer: This is a common issue that can be resolved by applying gentle heat and sonication. It is recommended to warm the solution to 37°C (98.6°F) and use an ultrasonic bath to facilitate dissolution.[1] Ensure the vial is securely capped during this process to prevent solvent evaporation. If the issue persists, consider preparing a more dilute solution.
2. Issue: The solution was clear initially but formed a precipitate after a short period.
-
Question: My this compound solution in DMSO was clear right after preparation, but now I see crystals or a precipitate. What could be the cause?
-
Answer: Precipitation upon standing can be due to supersaturation or a change in temperature. If the solution was heated to dissolve the compound, it might have become supersaturated and precipitated upon cooling to room temperature. To resolve this, you can try gently warming the solution again before use. To avoid this, it is best to prepare solutions at the desired experimental concentration and use them fresh.
3. Issue: I'm concerned about the stability of my this compound stock solution in DMSO.
-
Question: How stable is this compound in DMSO, and what are the signs of degradation?
-
Answer: While specific stability data for this compound in DMSO is limited, studies on the structurally similar compound Galanthamine hydrobromide show it is stable at elevated temperatures and under alkaline conditions. However, it can degrade under acidic, oxidative, or photolytic conditions.[2][3] Degradation of similar alkaloids can involve processes like dehydration, epimerization, and N-oxidation.[2][3] Visually, degradation might be indicated by a change in the color of the solution. It is crucial to store stock solutions properly to minimize degradation.
4. Issue: I need to store my this compound stock solution. What are the best practices?
-
Question: What are the recommended storage conditions for this compound in DMSO?
-
Answer: To ensure the stability of your stock solution, it is recommended to store it at low temperatures. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[1][4][5] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Protect the solution from light.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Can I do anything to increase the solubility of this compound in DMSO?
A2: Yes, several techniques can be employed. As mentioned in the troubleshooting guide, gentle heating (e.g., to 37°C) and sonication are effective methods to enhance solubility.[1] Using freshly opened, high-purity DMSO is also recommended, as water content in DMSO can sometimes affect solubility.
Q3: Is it normal to see a slight color change in the DMSO solution over time?
A3: A slight color change could be an indication of compound degradation. As this compound is susceptible to oxidation and photolysis, any noticeable change in the appearance of the solution should be treated with caution.[2][3] It is best to use freshly prepared solutions for experiments whenever possible.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, adding the desired volume of high-purity DMSO, and using sonication and gentle warming to facilitate dissolution.
Data Presentation
Table 1: Solubility of this compound and Structurally Similar Compounds in DMSO
| Compound | Solvent | Temperature | Solubility |
| Lycoramine | 10% DMSO in Saline/PEG300/Tween-80 | Not Specified | ≥ 2.5 mg/mL (8.64 mM)[4] |
| Galanthamine hydrobromide | DMSO | Not Specified | 12.5 mg/mL[5] |
| Galantamine (free base) | DMSO | Not Specified | ~50 mg/mL |
| Lycorine | DMSO | Not Specified | ~1 mg/mL |
| Lycorine | Warmed DMSO | Not Specified | 40 mg/mL[1] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[1][4][5] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1][4][5] | Aliquot to avoid freeze-thaw cycles. Protect from light.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.70 mg of this compound (Molecular Weight: 370.28 g/mol ) into the tared tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube for 30 seconds to initially mix the compound and solvent.
-
Place the tube in a 37°C water bath or heating block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If preparing for long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Potential degradation pathways of this compound based on related compounds.
Caption: Experimental workflow for preparing a this compound stock solution in DMSO.
References
preventing Lycoramine hydrobromide degradation in in vitro assays
Welcome to the technical support center for Lycoramine hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions to ensure stability?
A1: Proper storage is critical to prevent the degradation of this compound. For long-term stability, the powdered form should be stored at -20°C.[1][2] Once dissolved, stock solutions should be stored at -80°C for use within six months or at -20°C for use within one month.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q2: What solvents are recommended for dissolving this compound?
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Inconsistent results are a common indicator of compound instability. This compound, being an alkaloid, may be susceptible to degradation under certain experimental conditions. Factors such as pH, light exposure, and the presence of oxidizing agents in your assay buffer or cell culture medium can contribute to its degradation. We recommend reviewing the troubleshooting guide below and performing a stability study under your specific assay conditions.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, studies on the structurally similar compound, galanthamine hydrobromide, suggest potential pathways. These include oxidation, exposure to acidic conditions, and photolytic degradation.[3] The primary degradation processes observed for galanthamine are N-oxidation, dehydration, and epimerization.[3] Given the structural similarities, it is plausible that this compound undergoes similar degradation.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent IC50 Values
If you are observing a decrease in the expected potency of this compound or significant variability in your IC50 values across experiments, it is likely due to degradation of the compound in your assay.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that your stock solution has been stored correctly and has not exceeded its recommended storage period.
-
Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Evaluate Assay Conditions:
-
pH: Alkaloids can be sensitive to pH. If your assay buffer is acidic, consider the potential for acid-catalyzed degradation. Assess the stability of this compound in your buffer at the working concentration and incubation time.
-
Light Exposure: Protect your solutions and assay plates from light, especially if the assay involves prolonged incubation periods. Use amber-colored tubes and cover plates with foil.
-
Oxidizing Agents: Some media components or assay reagents can be oxidative. If you suspect oxidative degradation, consider degassing your buffers or adding a mild, non-interfering antioxidant.
-
-
Perform a Stability Study:
-
Incubate this compound in your complete assay medium (including all additives) under the exact conditions of your experiment (temperature, light, CO2 levels) for the same duration.
-
At various time points, analyze the concentration of the intact compound using a suitable analytical method like HPLC or LC-MS. This will help you quantify the extent of degradation.
-
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath at 37°C for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessing the Stability of this compound in In Vitro Assay Medium
Objective: To determine the stability of this compound under specific in vitro assay conditions.
Materials:
-
This compound stock solution
-
Complete in vitro assay medium (e.g., cell culture medium with serum and other additives)
-
Incubator set to the assay temperature and CO2 levels
-
HPLC or LC-MS system for analysis
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the complete assay medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes, one for each time point.
-
Prepare a "time zero" sample by immediately freezing one aliquot at -80°C.
-
Incubate the remaining tubes under your standard assay conditions (e.g., 37°C, 5% CO2, protected from light) for the duration of your typical experiment (e.g., 24, 48, 72 hours).
-
At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Compare the concentration at each time point to the "time zero" sample to determine the percentage of degradation over time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Powder | -20°C | As per manufacturer's expiry | Keep tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Use amber tubes. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Use amber tubes. |
Table 2: Example Stability Data of a Compound in Assay Medium
| Incubation Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 24 | 9.5 | 95 |
| 48 | 8.8 | 88 |
| 72 | 7.9 | 79 |
Visualizations
Caption: Potential degradation pathways for this compound in in vitro assays.
Caption: Workflow for determining the stability of this compound in vitro.
References
Technical Support Center: Lycoramine Hydrobromide and the MTT Assay
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of lycoramine hydrobromide with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
This compound, a natural alkaloid isolated from plants of the Amaryllidaceae family, is a potent acetylcholinesterase (AChE) inhibitor.[1][2][3][4] As with many natural compounds, particularly those with antioxidant properties, there is a potential for interference with common cell viability assays like the MTT assay. This guide will help you navigate these potential issues and ensure the accuracy of your experimental results. While direct studies on this compound's interference with the MTT assay are limited, data from structurally related Amaryllidaceae alkaloids, such as galantamine, suggest a likelihood of interaction due to their antioxidant properties.[1][5][6]
Troubleshooting Guide
Issue: Unexpected or Inconsistent MTT Assay Results with this compound
If you are observing unexpected results, such as an apparent increase in cell viability at high concentrations of this compound, or high variability between replicates, it is crucial to consider potential assay interference.[7]
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Direct Reduction of MTT by this compound | Many natural compounds with antioxidant properties can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.[8] To test for this, run a cell-free control where this compound is added to the culture medium with MTT but without cells. If a color change is observed, this indicates direct reduction.[7] |
| Alteration of Cellular Metabolism | This compound, as an acetylcholinesterase inhibitor, may have off-target effects on cellular metabolism and mitochondrial respiration, which are the basis of the MTT assay.[9][10] This can lead to an over- or underestimation of cell viability.[11] Consider using a cell viability assay with a different mechanism that is not dependent on mitochondrial activity. |
| Compound Precipitation | At higher concentrations, this compound may precipitate in the culture medium, which can interfere with the optical density readings of the formazan. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or the concentration range. |
| Interaction with Phenol Red | The phenol red in some culture media can interfere with the absorbance readings of the formazan product.[12] It is recommended to use a phenol red-free medium for the MTT assay to avoid this potential issue. |
Experimental Workflow for Investigating Interference
Caption: A logical workflow for troubleshooting unexpected MTT assay results when testing this compound.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly react with MTT?
While there are no direct studies confirming this, many natural alkaloids with antioxidant properties can chemically reduce MTT to formazan, leading to false-positive results.[8] Given that the related Amaryllidaceae alkaloid, galantamine, possesses antioxidant activity, it is plausible that this compound could also exhibit this property.[1][5][6] A cell-free control experiment is the best way to determine if this is occurring in your assay.
Q2: What are the potential biological interferences of this compound with the MTT assay?
The MTT assay measures the activity of mitochondrial dehydrogenases.[13] Compounds that affect mitochondrial function can alter MTT reduction without necessarily affecting cell viability. As an acetylcholinesterase inhibitor, this compound's primary target is in the nervous system, but off-target effects on mitochondrial respiration in other cell types cannot be ruled out.[9][10]
Q3: What alternative assays can I use to measure cell viability in the presence of this compound?
If you suspect interference with the MTT assay, it is advisable to use an alternative method with a different detection principle.[12][13][14]
| Alternative Assay | Principle | Advantages |
| Sulforhodamine B (SRB) Assay | Measures total protein content, which correlates with cell number. | Not dependent on metabolic activity; less prone to interference from colored or antioxidant compounds. |
| Lactate Dehydrogenase (LDH) Assay | Measures the release of LDH from damaged cells, indicating cytotoxicity. | Measures cell death rather than metabolic activity. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP, which is a marker of metabolically active cells. | Highly sensitive and rapid.[14] |
| Trypan Blue Exclusion Assay | A dye exclusion method that visually distinguishes between viable and non-viable cells based on membrane integrity.[14] | Simple and direct method for assessing cell viability. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of cell number. | Simple and inexpensive. |
Q4: How should I design my experiments to account for potential interference?
-
Include Proper Controls: Always run a cell-free control (compound + MTT in media) to check for direct MTT reduction.
-
Use an Alternative Assay: Validate your MTT assay results with a second, mechanistically different viability assay.
-
Microscopic Examination: Visually inspect your cells for signs of cytotoxicity and compound precipitation.
-
Dose-Response Curve Analysis: Carefully analyze the shape of your dose-response curve. A non-sigmoidal curve or an increase in signal at high concentrations can be indicative of interference.
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell-Free Interference Control Protocol
-
Plate Setup: In a 96-well plate, add the same serial dilutions of this compound to wells containing cell culture medium without cells.
-
MTT Addition: Add MTT solution to each well as you would in the standard protocol.
-
Incubation and Measurement: Incubate for the same duration as your cell-based assay and measure the absorbance at 570 nm. Any significant absorbance in these wells indicates direct reduction of MTT by the compound.
Signaling Pathways and Logical Relationships
Potential Mechanisms of MTT Assay Interference
Caption: Diagram illustrating the potential chemical and biological interference pathways of this compound in the MTT assay.
References
- 1. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Cytotoxic activity of Galantamine hydrobromide against HeLa cell line [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. blog.quartzy.com [blog.quartzy.com]
Lycoramine Hydrobromide In Vivo Experimental Support Center
Welcome to the technical support center for Lycoramine hydrobromide in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the in vivo use of this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
1. Issue: Poor Solubility and Vehicle Formulation
Question: I am having difficulty dissolving this compound for in vivo administration. What is the recommended solvent and formulation?
Answer:
This compound can present solubility challenges. The choice of solvent and formulation is critical for achieving a stable and injectable solution.
-
Initial Dissolution: For stock solutions, it is recommended to select an appropriate solvent based on the product's solubility characteristics. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[1]
-
In Vivo Formulation: A common approach for in vivo formulation involves a multi-component vehicle system. While specific concentrations may need optimization, a typical formulation could involve a combination of DMSO, PEG300, Tween 80, and sterile water or saline.
Example In Vivo Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile water or saline to reach the final desired concentration and volume, mixing until the solution is clear.
An online "In vivo Formulation Calculator" is often available from suppliers to assist in calculating the required volumes of each component based on dosage, animal weight, and dosing volume.[1]
-
2. Issue: Potential for Toxicity and Adverse Effects
Question: What are the potential side effects of this compound in animal models, and how can I monitor for toxicity?
Answer:
While specific toxicity data for this compound is not extensively published, studies on the related alkaloid Lycorine provide insights into potential adverse effects. High doses of Lycorine have been associated with central nervous system (CNS) side effects.[2][3]
Monitoring for Toxicity:
-
Body Weight: Regularly monitor and record the body weight of the animals. Significant weight loss can be an early indicator of toxicity.[4]
-
Behavioral Changes: Observe animals for any changes in spontaneous locomotor activity, motor coordination (e.g., using a rotarod test), and general behavior.[2] At higher doses, impairment in rearing behavior and increased immobility have been noted with related compounds.[2]
-
Clinical Signs: Look for any other visible signs of distress, such as changes in posture, breathing, or grooming habits.
-
Histopathology: Upon completion of the study, consider performing histopathological analysis of major organs (e.g., liver, spleen) to assess for any tissue damage.[4]
Dosage Considerations:
-
Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
In a study on Lycorine for pain-like behaviors in mice, doses of 3 and 10 mg/kg (intraperitoneal) did not lead to impairment in spontaneous locomotor activity, while 30 mg/kg did show some effects.[2][3] This suggests that a therapeutic window exists, which needs to be empirically determined for this compound.
3. Issue: Inconsistent or Unexpected Experimental Results
Question: My in vivo results with this compound are variable. What could be the cause?
Answer:
Inconsistent results can stem from several factors, from compound stability to experimental design.
-
Compound Stability: this compound solutions should be stored properly to avoid degradation. It is recommended to store stock solutions in aliquots at -20°C for use within one month or at -80°C for up to six months to prevent repeated freeze-thaw cycles.[1]
-
Animal Model Selection: The choice of animal model is crucial. For example, in Alzheimer's disease research, the 5xFAD transgenic mouse model has been used to demonstrate the therapeutic effects of Lycoramine.[5] Ensure the selected model is appropriate for your research question.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact the bioavailability and efficacy of the compound. This should be consistent across all experimental groups.
-
Behavioral Testing: If assessing cognitive effects, ensure that behavioral tests like the Morris water maze are conducted consistently and that animals are properly habituated to the testing environment.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent acetylcholinesterase (AChE) inhibitor.[1] By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, which is a key mechanism for treating cognitive decline in conditions like Alzheimer's disease.[6]
Q2: How should this compound be stored?
A2: The solid compound should be stored at -20°C. Prepared stock solutions should be aliquoted and stored at -20°C for short-term use (within 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: What are the potential therapeutic applications of this compound?
A3: Research suggests that Lycoramine has therapeutic potential in treating Alzheimer's disease by reversing cognitive decline and clearing Aβ plaques.[5] As an Amaryllidaceae alkaloid, it is also part of a class of compounds known for a wide range of biological activities, including antiviral and antitumor properties.
Quantitative Data Summary
Table 1: Example Stock Solution Preparation for this compound (MW: 370.28 g/mol )
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.7007 mL | 13.5033 mL | 27.0066 mL |
| 5 mM | 0.5401 mL | 2.7007 mL | 5.4013 mL |
| 10 mM | 0.2701 mL | 1.3503 mL | 2.7007 mL |
Data derived from supplier information.[1]
Experimental Protocols & Visualizations
Experimental Workflow: In Vivo Study of this compound in an Alzheimer's Disease Mouse Model
This workflow outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model.[5]
Signaling Pathway: Acetylcholinesterase Inhibition by Lycoramine
This diagram illustrates the mechanism of action of Lycoramine as an acetylcholinesterase (AChE) inhibitor, leading to increased acetylcholine levels at the synapse.
References
- 1. glpbio.com [glpbio.com]
- 2. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the safety of lycorine in the central nervous system and its impact on pain-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Lycoramine Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Lycoramine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
This compound, like many alkaloid compounds, may face several challenges that limit its oral bioavailability. These can include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[1]
-
Low Intestinal Permeability: The molecular properties of this compound may hinder its ability to efficiently pass through the intestinal epithelium.[2]
-
Presystemic Metabolism: The compound may be subject to significant first-pass metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.[3][4]
-
Efflux by Transporters: It may be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug back into the intestinal lumen.[3][4]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges mentioned above. The most promising approaches for alkaloids like this compound include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, can improve the solubility and absorption of hydrophobic drugs.[5][6][7][8][9][10][11] A patent for improving alkaloid bioavailability specifically mentions compositions with phospholipids, hydrophobic components, and surfactants to form microemulsions.[12]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5][13][14][15] Solid lipid nanoparticles (SLNs) and polymeric nanoparticles are common examples that can protect the drug from degradation and enhance its uptake.[16][17]
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, an amorphous state can be achieved, which typically has a higher apparent solubility and faster dissolution rate.[5][18]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility and dissolution.[7]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Symptoms:
-
Pharmacokinetic (PK) data from rodent studies show low Cmax and AUC values after oral administration.
-
High inter-individual variability is observed in the plasma concentration-time profiles.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility and slow dissolution. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion. | LBDDS can pre-dissolve the drug in a lipid matrix, which then forms fine droplets in the GI tract, increasing the surface area for absorption.[6][7] |
| Low intestinal permeability. | Incorporate a permeation enhancer into the formulation. | Permeation enhancers can transiently open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, facilitating drug transport.[2][19] |
| Significant first-pass metabolism. | Co-administer with an inhibitor of relevant metabolic enzymes (e.g., CYP enzymes) in preclinical models to confirm the extent of metabolism. Formulate into nanoparticles to potentially utilize lymphatic absorption, bypassing the portal circulation. | Inhibiting metabolism can clarify its role in low bioavailability.[2] Lymphatic uptake can reduce first-pass hepatic metabolism.[3][17] |
| Efflux by P-glycoprotein (P-gp). | Include a P-gp inhibitor in the formulation (e.g., certain surfactants or polymers). | Blocking efflux transporters can increase the net absorption of the drug.[3] |
Issue 2: Formulation Instability During Storage or In Vitro Testing
Symptoms:
-
Physical changes in the formulation (e.g., phase separation in an emulsion, crystallization of the drug in an amorphous solid dispersion).
-
Inconsistent in vitro dissolution results over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal excipient selection in LBDDS. | Screen different oils, surfactants, and co-surfactants to create a stable formulation. Construct a ternary phase diagram to identify the optimal component ratios for a stable microemulsion region. | Proper selection of excipients is crucial for the physical stability of lipid-based systems.[6] |
| Recrystallization of the amorphous drug. | Select a polymer with strong interactions with this compound. Increase the polymer-to-drug ratio. | Strong drug-polymer interactions can inhibit molecular mobility and prevent recrystallization.[18] |
| Degradation of the drug or excipients. | Conduct forced degradation studies to identify potential incompatibilities. Add antioxidants or chelating agents if oxidative degradation is suspected. | Understanding degradation pathways is key to developing a stable formulation. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data from a preclinical rat study, comparing different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| Micronized Drug | 10 | 75 ± 18 | 1.5 | 400 ± 85 | 160 |
| Lipid-Based Nanoemulsion | 10 | 250 ± 45 | 1.0 | 1500 ± 210 | 600 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 220 ± 38 | 1.5 | 1350 ± 190 | 540 |
| Amorphous Solid Dispersion (ASD) | 10 | 180 ± 30 | 1.0 | 1100 ± 150 | 440 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid) with gentle heating and stirring until a clear solution is obtained.
-
Surfactant/Co-surfactant Mixture: In a separate container, mix a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a predetermined ratio.
-
Formation of the Pre-concentrate: Add the oil phase to the surfactant/co-surfactant mixture and vortex until a homogenous and transparent solution is formed. This is the nanoemulsion pre-concentrate.
-
Nanoemulsion Formation: Add the pre-concentrate dropwise to an aqueous phase (e.g., distilled water) under gentle stirring. The nanoemulsion will form spontaneously.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation (e.g., this compound nanoemulsion diluted in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
At predetermined time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient to quantify the rate of drug transport across the cell monolayer.
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Key challenges limiting the oral bioavailability of this compound.
Caption: Potential absorption pathways for this compound from a lipid-based formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 13. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Lycoramine hydrobromide stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lycoramine hydrobromide under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. If the compound is in a solvent, it is recommended to store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials[1]. The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition[2].
Q2: What are the known incompatibilities of this compound?
This compound should not be stored with strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can promote degradation[2].
Q3: How does this compound degrade under stress conditions?
While specific degradation kinetics for this compound are not extensively published, studies on the structurally similar compound, galantamine hydrobromide, show degradation under acidic, photolytic (light), and oxidative conditions. It appears to be relatively stable under alkaline and thermal stress[3][4]. It is crucial to conduct specific stability studies for this compound to confirm its degradation profile.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of this compound and separating it from any potential degradation products. The development of such a method is a critical first step in any stability study[5][6].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions and ensure they meet the recommended guidelines (-20°C for powder, -80°C for solutions)[1][2]. 2. Protect the sample from light and exposure to incompatible materials[2]. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of sample potency | Chemical degradation of this compound. | 1. Verify the age of the sample and its storage history. 2. Re-test the purity of the sample using a validated stability-indicating HPLC method. 3. If degradation is confirmed, obtain a new batch of the compound. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., buffer, solvent). | 1. Assess the pH and composition of the experimental medium. This compound may be susceptible to degradation in acidic conditions. 2. Evaluate the stability of this compound in the specific medium over the time course of the experiment. 3. Consider using a fresh solution for each experiment. |
Stability Data Summary
The following tables summarize the expected stability of this compound based on data from the structurally related compound, galantamine hydrobromide, and general principles of pharmaceutical stability testing. Note: This data is illustrative and should be confirmed by specific experimental studies.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Relative Humidity | Light Condition | Expected Shelf Life |
| Powder | -20°C[1][2] | Controlled | Dark | > 2 years |
| In Solvent | -80°C[1] | N/A | Dark | Up to 6 months[1] |
| In Solvent | -20°C[1] | N/A | Dark | Up to 1 month[1] |
Table 2: Illustrative Forced Degradation Study Results
| Stress Condition | Condition Details | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Degradation likely | Hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Expected to be stable | Minimal degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Degradation likely | Oxidized products (e.g., N-oxide) |
| Thermal | 80°C for 48h | Expected to be stable | Minimal degradation |
| Photochemical | Exposed to UV light (254 nm) and visible light | Degradation likely | Photolytic products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to separate this compound from its degradation products.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare forced degradation samples by subjecting the stock solution to stress conditions as outlined in Table 2.
-
-
Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm and 289 nm).
-
Column Temperature: 30°C.
-
-
Analysis and Optimization:
-
Inject the standard solution and each of the forced degradation samples.
-
Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.
-
Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve baseline separation of all peaks.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound for each stress condition.
-
Application of Stress:
-
Acid/Base Hydrolysis: Add an equal volume of acid or base to the drug solution and incubate at the specified temperature. Neutralize the samples before HPLC analysis.
-
Oxidation: Add the oxidizing agent to the drug solution and incubate.
-
Thermal Stress: Store the drug solution at the specified high temperature.
-
Photolytic Stress: Expose the drug solution to a calibrated light source (UV and visible). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the progression of degradation.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS) for structural elucidation.
-
Propose the chemical degradation pathways based on the identified products.
-
References
- 1. Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. research.vu.nl [research.vu.nl]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Lycoramine Hydrobromide in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using Lycoramine hydrobromide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydro-derivative of galanthamine, an alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiata.[1] Its primary and most well-characterized mechanism of action is the potent inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]
Q2: What are the common applications of this compound in cell-based assays?
Given its function as an acetylcholinesterase inhibitor, this compound is frequently used in neuroscience research to study cholinergic signaling pathways and in drug discovery efforts for neurodegenerative diseases like Alzheimer's disease. Additionally, like other Amaryllidaceae alkaloids, it is investigated for its potential cytotoxic and anti-proliferative effects against various cancer cell lines.
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to avoid precipitation, it is crucial to properly prepare and store this compound. General guidelines suggest dissolving the compound in a suitable solvent like DMSO to create a concentrated stock solution. To enhance solubility, gently warming the solution to 37°C and using an ultrasonic bath can be beneficial.[1] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: At what concentration range should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is essential to perform a dose-response experiment to determine the effective concentration for your experimental system. Based on studies with related Amaryllidaceae alkaloids, cytotoxic effects in some cancer cell lines have been observed in the low micromolar range. For acetylcholinesterase inhibition assays, the effective concentration will depend on the enzyme and substrate concentrations used.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays involving this compound.
Issue 1: Unexpected or Inconsistent Cytotoxicity Results
Possible Causes:
-
Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations, leading to inconsistent effective concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may exert cytotoxic effects, particularly at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
Solutions:
-
Confirm Solubility: Visually inspect the culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system if compatible with your cells.
-
Solvent Control: Always include a vehicle control (culture media with the same concentration of solvent used to deliver the drug) in your experiments to account for any solvent-induced effects.
-
Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line. This will help in selecting appropriate concentrations for subsequent experiments.
Quantitative Data: Cytotoxicity of Amaryllidaceae Alkaloids
The following table summarizes reported IC50 values for Lycoramine and related alkaloids in various cell lines. Note that these values can vary between studies due to different experimental conditions.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Lycorine | HL-60 (Leukemia) | 1 | [2] |
| Lycorine | K562 (Leukemia) | Not specified, but inhibits proliferation | [3] |
| Lycorine | HCT116 (Colon Cancer) | ~1.4 (after 72h) | [4] |
| Lycorine | KM3 (Multiple Myeloma) | Not specified, but shows significant inhibition | [5] |
| Haemanthamine | Various Cancer Cell Lines | ~3 |
Issue 2: Artifacts in Fluorescence-Based Assays
Possible Causes:
-
Autofluorescence: this compound, like many natural products, may possess intrinsic fluorescence that can interfere with the detection of fluorescent probes used in assays (e.g., cell viability, mitochondrial membrane potential).
-
Quenching: The compound may absorb light at the excitation or emission wavelengths of the fluorescent dye, leading to a decrease in the detected signal (quenching).
Solutions:
-
Compound-Only Control: Include wells containing this compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. Subtract this background fluorescence from the values obtained in the cell-containing wells.
-
Spectral Scan: If possible, perform a fluorescence scan of this compound to identify its excitation and emission peaks. This can help in selecting fluorescent dyes with non-overlapping spectra.
-
Use a Different Assay: If significant interference is observed, consider using a non-fluorescence-based orthogonal assay (e.g., a colorimetric or luminescence-based assay) to confirm your results.
Issue 3: Artifacts in Luminescence-Based Assays (e.g., Luciferase Reporter Assays)
Possible Causes:
-
Luciferase Inhibition: Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in the luminescent signal that is independent of the biological effect being measured.[6][7][8]
-
Luciferase Stabilization: Paradoxically, some luciferase inhibitors can stabilize the enzyme, leading to its accumulation in cells and an increase in the luminescent signal, which can be misinterpreted as gene activation.[6][8]
Solutions:
-
Cell-Free Luciferase Assay: Test the effect of this compound on purified luciferase enzyme in a cell-free system to determine if it directly inhibits or enhances its activity.
-
Use a Dual-Luciferase System: Employ a dual-reporter system where the experimental reporter (e.g., Firefly luciferase) is normalized to a control reporter (e.g., Renilla luciferase) driven by a constitutive promoter.[7] This can help to correct for non-specific effects on luciferase expression and stability.
-
Orthogonal Assay: Validate your findings using a non-luminescence-based method, such as qPCR to measure changes in gene expression.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Purified acetylcholinesterase or cell lysate containing AChE
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add your AChE source (purified enzyme or cell lysate).
-
Add different concentrations of this compound or a vehicle control.
-
Add DTNB solution.
-
-
Initiate Reaction:
-
Add the ATCI substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition of AChE activity for each concentration of this compound compared to the vehicle control.
-
Protocol 2: Cell Viability Assay (Resazurin Reduction Assay)
This is a common fluorescence-based assay to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition:
-
Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is visible.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from a cell-free control.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. glpbio.com [glpbio.com]
- 2. Effects of lycorine on HL-60 cells via arresting cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycorine inhibits cell proliferation, migration and invasion, and primarily exerts in vitro cytostatic effects in human colorectal cancer via activating the ROS/p38 and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. goldbio.com [goldbio.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining dose-response curves for Lycoramine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Lycoramine hydrobromide, particularly in the context of refining dose-response curves for acetylcholinesterase (AChE) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] It is a dihydro-derivative of galanthamine and is isolated from Lycoris radiate.[3] Its inhibitory action on AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to select an appropriate solvent based on the product's solubility information, which should be provided by the supplier.[3] For example, a 1 mM stock solution can be prepared by dissolving 1 mg of this compound (M.Wt: 370.28) in 2.7007 mL of solvent.[3] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C.[3] Once dissolved in a solvent, the stock solution should be stored at -20°C for use within one month, or at -80°C for use within six months.[3]
Q4: Which assay is most suitable for generating a dose-response curve for this compound?
A4: Given that this compound is an AChE inhibitor, the most common and well-established method is the Ellman's assay.[2][4][5] This colorimetric assay measures the activity of AChE and can be adapted to screen for and characterize inhibitors.
Q5: What is a typical concentration range to start with for generating a dose-response curve?
A5: For initial experiments, it is advisable to use a wide range of concentrations to determine the inhibitory potency. A serial dilution of the this compound stock solution to achieve final concentrations in the nanomolar to micromolar range is a common starting point for AChE inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after addition to the wells.- Avoid using the outermost wells of the plate or fill them with a blank solution (e.g., buffer or water). |
| No or very low AChE activity in control wells | - Inactive enzyme.- Incorrect buffer pH.- Substrate degradation. | - Use a fresh aliquot of AChE or purchase a new batch.- Verify the pH of the assay buffer (typically pH 8.0 for Ellman's assay).[2]- Prepare fresh substrate solution for each experiment. |
| Absorbance values are too high or out of the linear range of the plate reader | - Enzyme concentration is too high.- Incubation time is too long. | - Reduce the concentration of the AChE enzyme in the assay.- Decrease the incubation time for the enzymatic reaction. |
| Color development in wells without enzyme | - Spontaneous hydrolysis of the substrate (acetylthiocholine).- Contamination of reagents. | - Run a "substrate blank" control (all reagents except the enzyme) and subtract this background absorbance from all other readings.- Use fresh, high-quality reagents and sterile technique where possible. |
| Precipitation of the compound in the assay well | - Poor solubility of this compound in the final assay buffer. | - Ensure the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is low (typically <1%) and consistent across all wells.- If solubility issues persist, consider using a different solvent or a solubilizing agent that does not interfere with the assay. |
Data Presentation
The following tables are templates for organizing and presenting the data from your dose-response experiments.
Table 1: Raw Absorbance Data and Calculation of Percent Inhibition
| [Lycoramine HBr] (µM) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Average Absorbance | % Inhibition |
| 0 (Control) | 0 | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
% Inhibition = [1 - (Average Absorbance of Sample / Average Absorbance of Control)] x 100
Table 2: Summary of Dose-Response Parameters
| Parameter | Value |
| IC50 | |
| Hill Slope | |
| R² |
These values are determined by fitting the % Inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Experimental Protocols
Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted for a 96-well microplate format.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
This compound stock solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent and perform serial dilutions to create a range of working concentrations.
-
AChE solution: Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 U/mL). The optimal concentration should be determined empirically.
-
DTNB solution: Prepare a 10 mM solution of DTNB in phosphate buffer.[2]
-
ATCI solution: Prepare a 14 mM solution of ATCI in phosphate buffer.[2] Prepare this solution fresh before use.
-
-
Assay Setup (per well):
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 25°C for 10 minutes.[2]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at a cholinergic synapse. By inhibiting acetylcholinesterase (AChE), this compound leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, thereby enhancing the activation of postsynaptic cholinergic receptors.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. glpbio.com [glpbio.com]
- 4. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lycoramine hydrobromide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research with Lycoramine hydrobromide. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving this compound, offering potential causes and solutions.
Question: Why am I observing high variability in my Acetylcholinesterase (AChE) inhibition assay results?
Answer: Inconsistent results in AChE inhibition assays are a common challenge. Several factors can contribute to this variability:
-
Reagent Preparation and Handling:
-
Inconsistent Substrate Concentration: Ensure the substrate (e.g., acetylthiocholine) concentration is consistent across all wells and experiments. Prepare a fresh stock solution for each experiment.
-
Enzyme Activity: The activity of the AChE enzyme can vary between batches and with storage time. Aliquot the enzyme upon arrival and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
DTNB Stability: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is light-sensitive. Prepare it fresh and protect it from light.
-
-
Assay Conditions:
-
Temperature Fluctuations: AChE activity is temperature-dependent. Ensure that all incubation steps are carried out at a constant and controlled temperature.[1]
-
pH of the Buffer: The optimal pH for AChE activity is typically around 8.0. Verify the pH of your buffer before each experiment.
-
Incubation Time: Use a consistent incubation time for all samples. For kinetic assays, ensure you are measuring the initial velocity of the reaction.
-
-
This compound Sample:
-
Purity and Integrity: The purity of your this compound can significantly impact results. Verify the purity using techniques like HPLC. Degradation of the compound can also lead to reduced activity.
-
Solubility Issues: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations. It is recommended to first dissolve it in a suitable solvent like DMSO and then dilute it in the assay buffer.[2]
-
Question: My cell viability assay (e.g., MTT) results are not reproducible. What could be the cause?
Answer: Reproducibility in cell-based assays can be affected by several variables:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of the microplate. Uneven cell distribution is a major source of variability.
-
Cell Health: Only use healthy, actively growing cells for your experiments.
-
-
Compound Treatment:
-
Inaccurate Compound Concentration: Perform serial dilutions carefully to ensure accurate final concentrations of this compound in the wells.
-
Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration of the solvent is the same in all wells (including controls) and is non-toxic to the cells.
-
Incubation Time: The duration of compound exposure should be consistent across all experiments.
-
-
Assay Procedure:
-
MTT Reagent: Ensure the MTT reagent is properly dissolved and protected from light.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Ensure thorough mixing and sufficient incubation time with the solubilizing agent.[3][4][5]
-
Plate Reader Settings: Use consistent wavelength settings for absorbance measurements.
-
Question: I am observing inconsistent behavioral or physiological effects in my in vivo animal studies. What are the potential reasons?
Answer: In vivo studies are complex, and variability can arise from multiple sources:
-
Animal-related Factors:
-
Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability.
-
Health Status: Ensure all animals are healthy and free from underlying infections or stress.
-
Circadian Rhythm: Conduct experiments at the same time of day to account for diurnal variations in physiology and behavior.
-
-
Compound Administration:
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) should be consistent.
-
Dosage Accuracy: Ensure accurate calculation and administration of the this compound dose.
-
Vehicle Effects: The vehicle used to dissolve or suspend the compound should be the same for all animals and should be tested alone to rule out any independent effects.
-
-
Experimental Design:
-
Blinding: The experimenter should be blinded to the treatment groups to avoid unconscious bias in behavioral scoring or data collection.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, lighting, noise) throughout the study.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Question: What is the primary mechanism of action of this compound?
Answer: this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which is thought to be its primary mechanism for improving cognitive function in conditions like Alzheimer's disease.
Question: Are there other known mechanisms of action for this compound?
Answer: Yes, research on the closely related compound galantamine suggests that its effects are not limited to AChE inhibition. It also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[6] This modulation of nAChRs can influence downstream signaling pathways, including those involved in the processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides.[7][8][9]
Question: What is the recommended storage and handling for this compound?
Answer: this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing solutions, ensure the compound is fully dissolved.
Question: How can I assess the purity of my this compound sample?
Answer: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient.[10] The peak purity can be determined by comparing the retention time and spectral data of the main peak with a reference standard.
Question: What are typical effective concentrations or dosages for this compound?
Answer: Effective concentrations and dosages can vary depending on the experimental model. For its parent compound, galantamine, reported IC50 values for AChE inhibition are in the sub-micromolar to low micromolar range.[2][11][12] In cell culture studies with SH-SY5Y neuroblastoma cells, galantamine has shown effects on Aβ release and BACE1 expression at concentrations as low as 0.3 µM.[7] In vivo studies in mouse models of Alzheimer's disease have used oral doses of galantamine ranging from 14 to 26 mg/kg body weight.[13] For Lycoramine, one study in 5xFAD mice did not specify the exact dosage but demonstrated its therapeutic potential.[8][14] Researchers should perform dose-response studies to determine the optimal concentration or dosage for their specific experimental setup.
Data Presentation
Table 1: Reported IC50 Values for Galantamine (a close structural analog of Lycoramine) against Cholinesterases
| Compound | Enzyme | IC50 Value | Source |
| Galantamine hydrobromide | Acetylcholinesterase (AChE) | 0.85 µM | [11] |
| Galantamine hydrobromide | Butyrylcholinesterase (BuChE) | 12.1 µM | [11] |
| Galantamine | Acetylcholinesterase (AChE) | 410 nM (0.41 µM) | [2] |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 µg/mL | [12] |
| Galantamine | Butyrylcholinesterase (BuChE) | 9.9 µg/mL | [12] |
Note: Data for this compound is limited; therefore, data for its parent compound, galantamine, is provided as a reference.
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.
-
DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme Solution: Acetylcholinesterase from a commercial source, diluted in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer (for blank), 25 µL of test compound at different concentrations, or 25 µL of a reference inhibitor (e.g., galantamine) to the respective wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the highest concentration of the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or EC50 value.[3][4][5][15]
-
Mandatory Visualization
Caption: Dual mechanism of this compound in Alzheimer's disease.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic component of galantamine in the regulation of amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of galantamine on β-amyloid release and beta-site cleaving enzyme 1 expression in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine protects against beta amyloid peptide-induced DNA damage in a model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 12. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: The Impact of Lycoramine Hydrobromide on Mitochondrial Function Assays
Welcome to the technical support center for researchers utilizing Lycoramine hydrobromide in mitochondrial function assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. As direct studies on the impact of this compound on mitochondrial assays are limited, this guide draws upon data from the closely related and well-studied Amaryllidaceae alkaloid, galanthamine, of which Lycoramine is a dihydro-derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, also known as Dihydrogalanthamine, is a natural alkaloid isolated from plants of the Amaryllidaceae family, such as Lycoris radiate. Its primary established mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.[1] Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which can enhance neuronal survival and neuroprotection.[1]
Q2: How might this compound be expected to affect mitochondrial function?
Based on studies of the closely related compound galanthamine, this compound is anticipated to have protective effects on mitochondria. Galanthamine has been shown to protect mitochondrial membrane potential, reduce the overproduction of reactive oxygen species (ROS), and prevent apoptosis.[2] It is hypothesized that this compound may exert similar effects, making it a compound of interest for studying mitochondrial dysfunction in various disease models.
Q3: Are there any known direct interactions of this compound with mitochondrial respiratory chain complexes?
Currently, there is no direct evidence to suggest that this compound directly inhibits or enhances the activity of mitochondrial respiratory chain complexes. The observed effects on mitochondrial function are likely indirect, resulting from its influence on cellular signaling pathways and its antioxidant properties.[1][2]
Q4: Can this compound interfere with the fluorescent dyes used in mitochondrial assays?
Plant-derived alkaloids can sometimes exhibit intrinsic fluorescence or interact with assay dyes, leading to artifacts. While there is no specific data on this compound, it is crucial to run appropriate controls to rule out any potential interference. This includes testing the compound alone with the fluorescent dye in a cell-free system.
Q5: What are the expected effects of this compound on cellular ATP levels?
Some related alkaloids, like lycorine, have been associated with ATP depletion. However, the neuroprotective effects of galanthamine suggest it may help maintain cellular energy homeostasis under stress conditions. Therefore, the effect of this compound on ATP levels may be context-dependent and should be empirically determined.
Troubleshooting Guides for Mitochondrial Function Assays
Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., using JC-1)
Issue 1: Unexpected decrease in the red/green fluorescence ratio in healthy cells treated with this compound.
-
Possible Cause: Interference of this compound with JC-1 dye aggregation or fluorescence.
-
Troubleshooting Steps:
-
Compound Interference Check: In a cell-free system (e.g., buffer used for the assay), mix this compound with the JC-1 dye. Measure the fluorescence spectrum to see if the compound quenches or alters the dye's fluorescence.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level.
-
Alternative Dyes: Consider using alternative potentiometric dyes like TMRE or TMRM, but be aware of their potential toxicity at higher concentrations.
-
Issue 2: No change in mitochondrial membrane potential in response to a known mitochondrial depolarizer (e.g., FCCP) in the presence of this compound.
-
Possible Cause: this compound may have a protective effect on the mitochondrial membrane.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response experiment with this compound to determine if the protective effect is concentration-dependent.
-
Pre-incubation Time: Vary the pre-incubation time with this compound before adding the depolarizing agent.
-
Cellular Respiration / Oxygen Consumption Rate (OCR) Assay (e.g., using Seahorse XF Analyzer)
Issue 1: Inconsistent OCR readings in wells treated with this compound.
-
Possible Cause: Uneven cell seeding or cytotoxicity at the tested concentration.
-
Troubleshooting Steps:
-
Cell Seeding Uniformity: Ensure a uniform single-cell suspension and consistent seeding density across all wells.
-
Cytotoxicity Assay: Perform a separate cytotoxicity assay (e.g., LDH or MTT assay) to determine the optimal non-toxic concentration range for this compound.
-
Normalize to Cell Number: Normalize OCR data to cell number or protein content at the end of the assay to account for any variations in cell density.
-
Issue 2: Unexpected increase or decrease in basal OCR.
-
Possible Cause: this compound may be modulating cellular metabolism or mitochondrial activity.
-
Troubleshooting Steps:
-
Full Mito Stress Test: Perform a full mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to dissect the specific effects on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Control for Glycolysis: If OCR decreases, consider performing a glycolysis stress test to see if there is a compensatory increase in glycolysis.
-
Cellular ATP Production Assay
Issue 1: Lower than expected ATP levels in this compound-treated cells.
-
Possible Cause: As seen with some related alkaloids, this compound might interfere with ATP synthesis or promote its consumption.
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure ATP levels at different time points after treatment to understand the kinetics of the effect.
-
Correlate with OCR: Analyze the ATP production data in conjunction with the oxygen consumption data. A decrease in both may suggest mitochondrial inhibition.
-
Measure ADP/ATP Ratio: To get a better picture of the cellular energy status, measure the ADP/ATP ratio.
-
Reactive Oxygen Species (ROS) Detection Assay
Issue 1: Decreased ROS levels in a model of oxidative stress after treatment with this compound.
-
Possible Cause: this compound may possess antioxidant properties.[1]
-
Troubleshooting Steps:
-
Positive Controls: Ensure that your positive control for inducing oxidative stress (e.g., H₂O₂, rotenone) is working effectively.
-
Multiple ROS Probes: Use different ROS-sensitive probes to detect various types of reactive oxygen species (e.g., MitoSOX for mitochondrial superoxide, DCFDA for general cellular ROS).
-
Cell-Free Antioxidant Assay: Assess the direct radical scavenging activity of this compound in a cell-free system (e.g., DPPH assay).
-
Quantitative Data Summary
As no direct quantitative data for this compound on these specific assays is publicly available, the following table provides a hypothetical framework for presenting such data, based on the expected effects inferred from galanthamine studies.
| Assay | Parameter | Expected Effect of this compound | Hypothetical Quantitative Example |
| Mitochondrial Membrane Potential | JC-1 Red/Green Ratio | Protective (maintains ratio under stress) | 20% higher ratio in stressed cells vs. vehicle |
| Cellular Respiration (OCR) | Basal Respiration | No significant change or slight increase | < 10% change from vehicle control |
| ATP-linked Respiration | No significant change or slight increase | < 10% change from vehicle control | |
| Maximal Respiration | Protective (maintains capacity under stress) | 15% higher maximal respiration in stressed cells | |
| Cellular ATP Production | ATP Levels | Protective (maintains levels under stress) | 25% higher ATP levels in stressed cells vs. vehicle |
| Reactive Oxygen Species | ROS Levels | Reduction | 30% decrease in H₂O₂-induced ROS production |
Experimental Protocols
Mitochondrial Membrane Potential Assay using JC-1
This protocol is adapted for a 96-well plate format and fluorescence microscopy or plate reader analysis.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye solution
-
FCCP (positive control for depolarization)
-
Culture medium
-
PBS (Phosphate Buffered Saline)
-
Black-walled, clear-bottom 96-well plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (FCCP, 10 µM).
-
Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired time (e.g., 1-24 hours).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in culture medium).
-
Remove the compound-containing medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to each well.
-
Analyze the plate immediately using a fluorescence microscope or a fluorescence plate reader.
-
Microscope: Healthy cells will show red fluorescent mitochondria (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (J-monomers).
-
Plate Reader: Measure fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Cellular Respiration Assay using a Seahorse XF Analyzer
This protocol outlines a basic mitochondrial stress test.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cells of interest
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with the desired substrates (e.g., glucose, pyruvate, glutamine).
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare the injection port plate with the mitochondrial stress test compounds and this compound (if not pre-incubated).
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Cellular ATP Production Assay
This protocol uses a luciferase-based ATP detection kit.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plate
-
ATP detection reagent (containing luciferase and luciferin)
-
ATP standard
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with different concentrations of this compound and controls for the desired duration.
-
Prepare an ATP standard curve according to the kit manufacturer's instructions.
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well. The volume should be equal to the culture medium volume.
-
Mix the contents by shaking the plate for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the ATP concentration in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Lycoramine Hydrobromide in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lycoramine hydrobromide. The information provided is designed to address common challenges related to its precipitation in aqueous solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is the salt form of Lycoramine, a weakly basic alkaloid. While the salt form is used to enhance aqueous solubility, its stability in solution is highly dependent on the pH. As a salt of a weak base and a strong acid, this compound solutions can be susceptible to precipitation of the less soluble free base form (Lycoramine) if the pH of the solution increases. This can impact the accuracy and reproducibility of experiments.
Q2: What is the expected solubility of this compound in water?
Q3: How does pH affect the solubility of this compound?
Lycoramine is a weak base. In acidic solutions, the amine group is protonated, forming the more soluble hydrobromide salt. As the pH increases towards and beyond the pKa of the compound, the amine group gets deprotonated, leading to the formation of the less soluble free base, which may precipitate out of solution. The pKa of Galanthamine, a closely related compound, is approximately 8.2[1][2]. It is reasonable to assume that Lycoramine has a similar pKa. Therefore, maintaining a pH well below 8.2 is crucial for keeping this compound in solution.
Q4: What are the recommended storage conditions for this compound solutions?
It is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[3]. To minimize degradation, solutions should be protected from light. It is also good practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[3].
Troubleshooting Guide
Issue 1: Precipitation is observed immediately upon dissolving this compound in a neutral buffer (e.g., PBS pH 7.4).
-
Question: Why is my this compound precipitating in a neutral buffer?
-
Answer: The pH of your buffer is likely too high, causing the conversion of the soluble hydrobromide salt to the poorly soluble free base form of Lycoramine. The pKa of Lycoramine is estimated to be around 8.2 (based on its structural analog, Galanthamine)[1][2]. At pH 7.4, a significant portion of the compound will be in the less soluble free base form, leading to precipitation if the concentration is above its intrinsic solubility.
-
Solutions:
-
Lower the pH of your solvent: Prepare your initial stock solution in a slightly acidic buffer (e.g., pH 4-6) or in sterile water, which is typically slightly acidic.
-
Use a lower concentration: If you must work at a neutral pH, you may need to use a much lower concentration of this compound.
-
Sonication and gentle warming: To aid dissolution, you can try sonicating the solution or gently warming it to 37°C[3]. However, be aware that precipitation may reoccur upon cooling or over time.
-
Issue 2: The this compound solution was clear initially but developed a precipitate over time.
-
Question: My this compound solution was clear, but now it has a precipitate. What happened?
-
Answer: This could be due to a few factors:
-
pH shift: The pH of your solution may have increased over time due to absorption of atmospheric CO2 (which can lower pH, but in some complex buffer systems, shifts can occur) or interaction with the storage container.
-
Temperature change: If you prepared a saturated solution at an elevated temperature, precipitation can occur upon cooling to room temperature or during refrigerated storage.
-
Hydrolysis: The salts of Lycoramine are known to hydrolyze easily. This process can lead to a change in the chemical equilibrium and result in precipitation.
-
-
Solutions:
-
Verify the pH: Check the pH of your solution. If it has increased, you may be able to redissolve the precipitate by adding a small amount of a dilute acidic solution.
-
Filter the solution: If redissolving is not possible or desirable, you can filter the solution through a 0.22 µm filter to remove the precipitate before use. Be aware that this will lower the effective concentration of your compound.
-
Prepare fresh solutions: To ensure accurate concentrations, it is best to prepare fresh solutions before each experiment, especially for sensitive applications.
-
Issue 3: I am seeing inconsistent results in my bioassays when using this compound.
-
Question: Why are my experimental results with this compound not reproducible?
-
Answer: Inconsistent results are often linked to the precipitation of the compound. If precipitation occurs, the actual concentration of the active compound in your assay will be lower than intended and may vary between experiments.
-
Solutions:
-
Visual inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
pH control: Ensure that the pH of your final assay medium is compatible with the solubility of this compound. The addition of the compound stock solution should not significantly alter the final pH in an unbuffered system.
-
Solubility testing: If you are working with a new buffer system, it is advisable to perform a preliminary solubility test to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Data Presentation
Table 1: Physicochemical Properties of Lycoramine and Related Compounds
| Property | Lycoramine | Galanthamine | Galanthamine Hydrobromide |
| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₁NO₃ | C₁₇H₂₁NO₃·HBr |
| Molecular Weight | 289.37 g/mol | 287.35 g/mol | 368.27 g/mol [1] |
| pKa (estimated) | ~8.2 | 8.2[1][2] | - |
| Known Solubilities | Freely soluble in water (as free base) | - | See Table 2 |
Note: Data for Lycoramine is limited. Properties of the closely related compound Galanthamine are provided for estimation purposes.
Table 2: Reported Aqueous Solubility of Galanthamine Hydrobromide (as an estimate for this compound)
| Solvent | pH | Temperature | Reported Solubility |
| Water | 6.0 | Not Specified | 31 mg/mL[1] |
| Water | Neutral | Not Specified | 2.1 mg/mL[4] |
| Phosphate Buffer | 7.4 | Not Specified | 2.2 mg/mL[4] |
| Water | Not Specified | 25°C | 36 mg/mL |
| Water | Not Specified | Not Specified | ~7.37 mg/mL (20 mM) |
Disclaimer: The solubility of this compound may differ from that of Galanthamine hydrobromide. This data should be used as a guideline for initial experimental design.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: Choose a suitable solvent. For a higher concentration stock solution, consider using a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) or high-purity water.
-
Dissolution:
-
Add the solvent to the this compound powder.
-
Vortex or stir the solution until the powder is fully dissolved.
-
If dissolution is slow, gentle warming to 37°C and/or sonication in an ultrasonic bath can be used to facilitate dissolution[3].
-
-
Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage[3].
Visualizations
Figure 1. Relationship between pH and the solubility of this compound in aqueous solutions.
Figure 2. A troubleshooting workflow for addressing the precipitation of this compound.
References
Technical Support Center: Analytical Method Validation for Lycoramine Hydrobromide Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for the quantification of Lycoramine hydrobromide.
Disclaimer
The following experimental protocols are proposed based on established methods for similar Amaryllidaceae alkaloids. These methods should be considered a starting point and must be fully validated for the specific analysis of this compound in your matrix to ensure accuracy, precision, and reliability in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the quantification of this compound and related alkaloids. It offers high specificity, sensitivity, and the ability to separate the analyte from potential degradation products and impurities. UV-Vis Spectrophotometry can be a simpler and more cost-effective alternative for routine analysis in the absence of interfering substances, but it lacks the specificity of HPLC.
Q2: I am observing peak tailing for my this compound peak in HPLC. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing material.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically operate at pH > 7). Alternatively, decrease the mobile phase pH (e.g., pH < 3) to ensure the analyte is fully protonated and less likely to interact with the stationary phase.
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). These additives will interact with the active silanol sites and reduce peak tailing.
-
Column Selection: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds. Phenyl-hexyl or cyano-based columns can also be considered as alternatives to C18.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more diluted sample.
-
Q3: My HPLC baseline is drifting. What are the possible reasons and solutions?
A3: Baseline drift can be caused by several factors:
-
Mobile Phase Issues:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition Change: If using a gradient, ensure the pump is mixing the solvents correctly. For isocratic methods, ensure the mobile phase is well-mixed and stable.[1]
-
Contamination: Use high-purity solvents and freshly prepared mobile phase.
-
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Detector Issues: The detector lamp may be aging and require replacement.
Q4: What are the essential validation parameters I need to consider for my analytical method according to ICH guidelines?
A4: According to ICH Q2(R1) guidelines, the key validation parameters for an assay method include:[2][3][4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | Interaction of basic analyte with acidic silanol groups on the column. | Adjust mobile phase pH, add a competing base (e.g., TEA), use a base-deactivated column. |
| Column overload. | Dilute the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample. | |
| Split Peaks | Partially blocked column inlet frit. | Back-flush the column or replace the frit. |
| Column void or channeling. | Replace the column. | |
| Co-elution with an impurity. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Baseline Noise | Air bubbles in the pump or detector. | Degas the mobile phase and purge the system. |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and flush the detector cell. | |
| Leaking pump seals or fittings. | Inspect for leaks and replace seals or tighten fittings as necessary. | |
| Baseline Drift | Insufficient column equilibration. | Allow for a longer equilibration time. |
| Changes in mobile phase composition or temperature. | Ensure proper mobile phase preparation and use a column oven.[1] | |
| Detector lamp aging. | Replace the detector lamp. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in flow rate. | Check the pump for leaks or air bubbles. | |
| Column aging. | Replace the column. |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| High Absorbance Readings | Solution too concentrated. | Dilute the sample to fall within the linear range of the assay. |
| Cuvette is dirty or scratched. | Clean or replace the cuvette. | |
| Low Absorbance Readings | Solution too dilute. | Prepare a more concentrated sample. |
| Incorrect wavelength setting. | Ensure the spectrophotometer is set to the λmax of this compound. | |
| Inconsistent Readings | Air bubbles in the cuvette. | Gently tap the cuvette to dislodge bubbles. |
| Fluctuation in lamp intensity. | Allow the instrument to warm up properly. | |
| Sample degradation. | Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This proposed method is based on common practices for the analysis of related Amaryllidaceae alkaloids and requires full validation.
1. Chromatographic Conditions (Illustrative Example)
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (v/v) - Gradient or isocratic elution to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~290 nm (based on typical absorbance for related alkaloids)[7] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
2. Standard Solution Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
3. Sample Preparation
-
Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters and Illustrative Acceptance Criteria
| Parameter | Illustrative Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method.[8][9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]
| Stress Condition | Illustrative Experimental Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 1 hour |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light for 24 hours (solid and solution) |
Visualizations
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Logical Workflow for Troubleshooting HPLC Issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in the drug products - Chromatography Forum [chromforum.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lycoramine Hydrobromide Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing the delivery of Lycoramine hydrobromide across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a small molecule like this compound to cross the blood-brain barrier?
Table 1: Recommended Physicochemical Properties for BBB Penetration
| Property | Recommended Range | Significance |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[1][2] |
| Lipophilicity (cLogP) | 2 - 5 | A moderate level of lipophilicity is required for the molecule to partition into the lipid membranes of the endothelial cells.[1][3] |
| Octanol-Water Distribution Coefficient (cLogD at pH 7.4) | 2 - 5 | This considers the lipophilicity of both the ionized and unionized forms of the drug at physiological pH.[1][2] |
| Polar Surface Area (PSA) | < 90 Ų | A lower polar surface area is associated with better BBB permeability.[1][2][3] |
| Hydrogen Bond Donors (HBD) | < 3 | Fewer hydrogen bond donors reduce the molecule's interaction with water, facilitating its entry into the lipid bilayer.[1][2] |
| Acid Dissociation Constant (pKa) | 7.5 - 10.5 (for bases) | The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its lipophilicity and transport.[1][3] |
Q2: What are the primary mechanisms for transporting this compound across the BBB?
A2: The primary mechanisms for small molecule transport across the BBB are:
-
Passive Transcellular Diffusion: This is the most common route for small, lipophilic molecules.[4] The molecule dissolves in the cell membrane of the brain endothelial cells and diffuses across.
-
Carrier-Mediated Transport (CMT): If this compound resembles an endogenous nutrient (e.g., an amino acid or glucose), it might be transported by specific SLC transporters.[4]
-
Receptor-Mediated Transcytosis (RMT): By conjugating this compound to a ligand that binds to a receptor on the BBB (like the transferrin receptor), it can be transported across in vesicles.[5][6][7] This is a common strategy for larger molecules and nanoparticles.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged surface of the brain endothelial cells and trigger their uptake and transport across the barrier.[7]
Q3: Should I use an in vitro or in vivo model to assess the BBB permeability of my this compound formulation?
A3: Both in vitro and in vivo models have their advantages and are often used in a complementary manner.
-
In vitro models (e.g., Transwell assays with brain endothelial cells) are excellent for high-throughput screening of different formulations and for mechanistic studies due to their lower cost and complexity.[8]
-
In vivo models (e.g., microdialysis in rodents) provide a more physiologically relevant assessment of BBB penetration, accounting for factors like plasma protein binding and metabolism.[9][10] They are considered the gold standard for confirming the brain uptake of a drug candidate.
Troubleshooting Guides
In Vitro Blood-Brain Barrier Model Issues
Problem: Low Trans-endothelial Electrical Resistance (TEER) values in my in vitro BBB model.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell monolayer is not confluent. | - Ensure you are using the correct seeding density for your chosen cell line (e.g., 60,000 cells/cm² for hCMEC/D3).[11] - Allow sufficient time for the cells to form a monolayer (typically 3-6 days).[11] |
| Poor tight junction formation. | - Use a co-culture model with astrocytes and/or pericytes, as they secrete factors that induce tighter junctions.[12][13] - Supplement the media with factors known to enhance tight junction formation, such as hydrocortisone and lithium chloride (LiCl).[11] The addition of zinc has also been shown to improve TEER values.[12] - Introduce physiological shear stress using an orbital shaker or a microfluidic system, as this can significantly increase TEER values.[14] |
| Inaccurate TEER measurement. | - Ensure the temperature of the culture medium is stable during measurement, as TEER is temperature-dependent.[15] - Use appropriate electrodes for your system (e.g., chopstick vs. chamber electrodes) and be aware that different electrode types can give different readings.[15] - Subtract the resistance of the empty, cell-free insert from your measurements. |
| Cell passage number is too high. | - Use cells within a recommended passage number range, as high passage numbers can lead to a decline in barrier properties. |
Problem: High variability in permeability assay results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent cell monolayers. | - Standardize your cell seeding protocol to ensure a consistent number of cells is added to each insert. - Monitor TEER values before starting the permeability assay to ensure all monolayers have comparable barrier integrity. |
| Issues with the test compound. | - Ensure your this compound formulation is fully dissolved and stable in the assay medium. - Check for any potential interactions between your formulation and the Transwell membrane. |
| Inaccurate sample analysis. | - Validate your analytical method (e.g., HPLC, LC-MS/MS) for quantifying this compound in the assay medium. - Ensure accurate and consistent timing of sample collection from the basolateral chamber. |
Nanoparticle Formulation and Delivery Issues
Problem: My this compound-loaded liposomes show low brain uptake in vivo.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Rapid clearance from circulation. | - Pegylate the liposomes (coat with polyethylene glycol) to create a "stealth" effect and prolong circulation time. - Optimize the size of the liposomes; a size range of 100-200 nm is often a good starting point.[16] |
| Inefficient BBB transport. | - Decorate the liposome surface with ligands that target receptors on the BBB, such as transferrin or antibodies against the transferrin receptor, to facilitate receptor-mediated transcytosis.[5] - Formulate cationic liposomes to promote adsorptive-mediated transcytosis. |
| Instability of the formulation. | - Assess the stability of your liposomes in plasma to ensure they are not prematurely releasing the drug. - Optimize the lipid composition to enhance stability. |
Table 2: Example Quantitative Data for Liposomal Formulations of Acetylcholinesterase Inhibitors
| Drug | Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding |
| Rivastigmine | ApoE3-coated liposomes | 128.6 ± 2.16 | 16.6 ± 1.19 | 75 | ~1.3-fold improved brain uptake compared to pure drug.[16] |
| Rivastigmine | Electrosteric stealth liposomes | 478 ± 4.94 | -8 ± 0.2 | 48 ± 6.22 | Enhanced permeation through sheep nasal mucosa.[17] |
| Donepezil & Memantine | Liposomes for intranasal delivery | - | - | - | Intranasal liposomal delivery was more effective than oral administration in a behavioral study.[18] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol is adapted from established methods for assessing BBB permeability in a Transwell system.[8][11]
Materials:
-
Immortalized human cerebral microvascular endothelial cells (hCMEC/D3)
-
Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)
-
Complete EBM-2 medium with supplements
-
This compound formulation
-
Lucifer yellow or a fluorescently-labeled dextran (as a paracellular marker)
-
TEER meter
Procedure:
-
Cell Seeding:
-
Culture hCMEC/D3 cells in collagen-coated flasks.
-
Seed the cells onto the apical side of the collagen-coated Transwell inserts at a density of 60,000 cells/cm².[11]
-
Add complete EBM-2 medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
-
Monolayer Formation:
-
Culture the cells for 3-6 days, replacing the medium every 2-3 days.
-
Monitor the formation of a tight monolayer by measuring the TEER daily. The TEER should plateau before starting the permeability experiment.
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayer with pre-warmed assay buffer (e.g., HBSS).
-
Add the this compound formulation and a paracellular marker (e.g., Lucifer yellow) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the volume removed with fresh assay buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Measure the fluorescence of the paracellular marker to assess the integrity of the monolayer during the experiment.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for this compound.
-
Protocol 2: In Vivo Brain Microdialysis in Rodents
This protocol provides a general overview of the microdialysis technique for measuring unbound drug concentrations in the brain.[9][10][19]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Anesthetized rodent (e.g., rat or mouse)
-
This compound formulation
-
Analytical system (e.g., HPLC with a sensitive detector)
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum).
-
Insert the microdialysis probe through the guide cannula.
-
-
Perfusion and Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9]
-
Allow the system to equilibrate.
-
Administer the this compound formulation to the animal (e.g., via intravenous injection).
-
Collect the dialysate samples at regular intervals using a fraction collector.
-
-
Sample Analysis:
-
Analyze the dialysate samples to determine the concentration of this compound using a validated analytical method.
-
-
Data Analysis:
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to determine the unbound drug concentration in the brain extracellular fluid.
-
Plot the brain concentration-time profile and calculate relevant pharmacokinetic parameters (e.g., Cmax, AUC).
-
Visualizations
Caption: Experimental workflow for optimizing this compound BBB delivery.
Caption: Receptor-mediated transcytosis (RMT) pathway for drug delivery.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrosteric stealth Rivastigmine loaded liposomes for brain targeting: preparation, characterization, ex vivo, bio-distribution and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of Nose-to-Brain Delivery of Liposomal Donepezil, Memantine, and BACE-1 siRNA for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Lycoramine Hydrobromide and Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Lycoramine hydrobromide and Galantamine, two compounds with therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of their proposed mechanisms of action.
Executive Summary
Both this compound and Galantamine are potent acetylcholinesterase (AChE) inhibitors, a key mechanism in symptomatic treatments for Alzheimer's disease. Galantamine, an FDA-approved drug, is well-documented to possess a dual mechanism of action: competitive inhibition of AChE and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). Lycoramine, a dihydro-derivative of galanthamine, is also a known potent AChE inhibitor. While direct, comprehensive in vivo comparative quantitative data is limited, a key study in a 5xFAD mouse model of Alzheimer's disease suggests that lycoramine may offer distinct advantages, including the reversal of cognitive decline and clearance of amyloid-beta (Aβ) plaques, with bioinformatics analyses indicating activation of different molecular pathways compared to galantamine.[1]
Comparative Efficacy Data
Table 1: Summary of In Vivo Efficacy in 5xFAD Mouse Model
| Parameter | This compound | Galantamine | Source |
| Cognitive Decline | Reversal of cognitive decline observed. | - | [1] |
| Aβ Plaque Clearance | Clearance of Aβ plaques demonstrated. | Significant reduction in plaque density. | [1],[2],[3],[4] |
| Molecular Pathways | Bioinformatics analyses showed altered molecular pathways linked to the reversal of cognitive decline. | Bioinformatics analyses did not show the same altered molecular pathways as lycoramine. | [1] |
Note: The direct comparative study by Kiris et al. (2021) did not provide specific quantitative data in its abstract. The information for Galantamine on Aβ plaque reduction is drawn from a separate study by Bhattacharya et al. (2014) for illustrative purposes.
Table 2: Quantitative Data on Galantamine Plaque Density Reduction in 5xFAD Mice
| Brain Region | Plaque Density Reduction (High Dose vs. Untreated) | p-value | Source |
| Hippocampus (female) | ~25% | <0.0001 | [2],[3],[4] |
| Hippocampus (male) | ~19% | <0.0001 | [2],[3],[4] |
| Entorhinal Cortex (female) | ~33% | <0.0001 | [2],[3],[4] |
| Entorhinal Cortex (male) | ~32% | <0.0001 | [2],[3],[4] |
Data from Bhattacharya et al. (2014). This study did not include a Lycoramine treatment group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Galantamine in the 5xFAD mouse model of Alzheimer's disease.
Morris Water Maze (MWM) for Assessment of Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][6][7][8]
1. Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and are visible to the mouse from within the pool.
-
A video tracking system is used to record and analyze the mouse's swimming path, latency to find the platform, and time spent in different quadrants.
2. Procedure:
-
Acquisition Phase (Training):
-
Mice are trained over several consecutive days (typically 5-7 days) with multiple trials per day (usually 4 trials).
-
For each trial, the mouse is placed into the pool at one of four randomized starting positions, facing the wall of the pool.
-
The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (15-30 seconds) to learn its location in relation to the distal cues.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, a probe trial is conducted where the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Immunohistochemistry (IHC) for Aβ Plaque Quantification
Immunohistochemistry is used to visualize and quantify the deposition of amyloid-beta plaques in brain tissue.
1. Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are extracted and post-fixed in 4% PFA overnight at 4°C.
-
Brains are then cryoprotected by immersion in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).
-
The cryoprotected brains are frozen and sectioned using a cryostat or vibratome (typically 30-40 µm thick sections).
2. Staining Protocol:
-
Antigen Retrieval: Sections are often pre-treated to unmask the Aβ epitope. A common method is incubation in formic acid (e.g., 70-90%) for a few minutes.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody that binds to the primary antibody.
-
Signal Amplification and Visualization: An avidin-biotin-peroxidase complex (ABC) method is commonly used, followed by a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. Alternatively, fluorescently labeled secondary antibodies can be used for visualization with a fluorescence microscope.
3. Quantification:
-
Stained brain sections are imaged using a light or fluorescence microscope.
-
Image analysis software (e.g., ImageJ) is used to quantify the Aβ plaque burden. This is typically done by setting a color threshold to identify the stained plaques and calculating the percentage of the total area of a specific brain region (e.g., hippocampus or cortex) that is occupied by plaques.
Signaling Pathways and Mechanisms of Action
Galanthamine: A Dual-Action Cholinergic Agent
Galanthamine's therapeutic effect is attributed to a dual mechanism of action that enhances cholinergic neurotransmission.[7][8][9][10]
-
Acetylcholinesterase (AChE) Inhibition: Galantamine is a competitive and reversible inhibitor of AChE. By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[11]
-
Positive Allosteric Modulation (PAM) of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the ACh binding site.[12][13] This binding potentiates the receptor's response to ACh, leading to increased ion flow through the channel and enhanced neuronal excitability. This modulation is thought to contribute to the sustained cognitive benefits observed with galantamine treatment.[12][13]
References
- 1. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 5. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visuo-spatial learning and memory impairments in the 5xFAD mouse model of Alzheimer's disease: Effects of age, sex, albinism, and motor impairments [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The β3 Nicotinic Receptor Subunit: A Component of α-Conotoxin MII-Binding Nicotinic Acetylcholine Receptors that Modulate Dopamine Release and Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of nicotinic receptor activity in the central nervous system: a novel approach to the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcholinesterase Inhibition: Lycoramine Hydrobromide vs. Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lycoramine hydrobromide and the well-established drug donepezil as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a therapeutic target for conditions such as Alzheimer's disease. While extensive data is available for donepezil, direct quantitative data for the acetylcholinesterase inhibitory activity of this compound is limited in readily accessible literature. Therefore, this guide utilizes data from the closely related Amaryllidaceae alkaloid, lycorine, and its derivatives as a proxy for lycoramine, providing a comparative framework while acknowledging the inherent structural differences.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of donepezil and various lycorine derivatives against acetylcholinesterase. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Enzyme Source | IC50 / Ki Value | Citation |
| Donepezil | Human AChE | IC50: 11.6 nM | [1] |
| Human AChE | IC50: 11 nM | [2] | |
| Rat Brain AChE | IC50: 6.7 nM | [3] | |
| Bovine AChE | IC50: 8.12 nM | [1] | |
| Human AChE | Ki: 4 x 10⁻⁹ M (G4 isoform) | [4] | |
| Human AChE | Ki: 3.5 x 10⁻⁹ M (G1 isoform) | [4] | |
| Lycorine | Electric Eel AChE | IC50: 213 µM | [5] |
| 1-O-acetyllycorine | Not Specified | IC50: 0.96 µM | |
| 2-O-tert-Butyldimethylsilyl-1-O-(methylthio)methyllycorine | Human AChE | IC50: 11.40 µM | [5] |
Mechanism of Action and Signaling Pathway
Acetylcholinesterase is a critical enzyme in the cholinergic synapse, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism through which drugs like donepezil exert their therapeutic effects in Alzheimer's disease, where there is a deficit in cholinergic function.
Donepezil is a reversible, non-competitive inhibitor of AChE.[4] The Amaryllidaceae alkaloids, including lycorine and presumably lycoramine, are also known to inhibit AChE.
Experimental Protocols
The most common method for determining the in vitro acetylcholinesterase inhibitory activity of a compound is the Ellman's method. This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.
General Protocol for AChE Inhibition Assay (Ellman's Method):
-
Reagent Preparation:
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Acetylcholinesterase (AChE) solution (from sources like electric eel or human erythrocytes).
-
Test compound solution (dissolved in a suitable solvent like DMSO, with serial dilutions).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Chromogenic reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, AChE enzyme solution, and the test compound solution to the wells.
-
Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C).
-
Add the DTNB solution.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Lycoramine Hydrobromide and Huperzine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two promising compounds, Lycoramine hydrobromide and Huperzine A. Both are natural alkaloids investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. This comparison is based on available preclinical data and aims to provide an objective overview to inform further research and development.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Huperzine A |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Potent and reversible Acetylcholinesterase (AChE) Inhibition |
| AChE Inhibition (IC50) | Potent inhibitor; specific IC50 not consistently reported. Derivatives of the related compound lycorine show IC50 values in the micromolar range (e.g., 11.40 µM for a derivative)[1]. | ~82 nM[2] |
| Effect on Amyloid-β (Aβ) | Demonstrates clearance of Aβ plaques in a 5xFAD mouse model of Alzheimer's disease[3]. The related alkaloid lycorine shows an ability to interact with Aβ and reduce its in vitro neurotoxicity[4][5]. | Reduces Aβ-induced apoptosis, attenuates the formation of amyloid deposits, and modulates the processing of amyloid precursor protein (APP) to favor the non-amyloidogenic pathway[2][6]. |
| In Vivo Efficacy | Reverses cognitive decline in a 5xFAD mouse model as assessed by the Morris water maze[3]. | Improves memory deficits in various animal models of cognitive impairment[7][8][9]. Reduces Aβ plaque load in the cortex and hippocampus of transgenic mouse models[10]. |
| Other Neuroprotective Mechanisms | Full range of mechanisms is still under investigation. Proteomics analysis suggests the involvement of altered molecular pathways distinct from those affected by galantamine[3]. | NMDA receptor antagonism, anti-inflammatory effects, antioxidant properties, and regulation of apoptotic proteins[2]. |
Mechanism of Action: A Deeper Dive
Both this compound and Huperzine A exert their primary neuroprotective effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, both compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
However, their mechanisms extend beyond simple AChE inhibition, as illustrated in the signaling pathways below.
Caption: Comparative Signaling Pathways of this compound and Huperzine A.
Experimental Data and Protocols
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory potency of both compounds against AChE is a key performance indicator. This is typically determined using the Ellman's method.
Experimental Protocol: Ellman's Assay for AChE Inhibition [11]
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test compound (this compound or Huperzine A) at various concentrations, and a fixed concentration of AChE enzyme.
-
Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide, are added to initiate the reaction.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Caption: Workflow for Determining AChE Inhibitory Activity.
In Vitro Neuroprotection Assays
The ability of a compound to protect neurons from toxic insults is a direct measure of its neuroprotective potential. A common method to assess this is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Neuroprotection [12][13]
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or Huperzine A) for a specified period.
-
Induction of Toxicity: A neurotoxic agent (e.g., amyloid-β peptide) is added to the cell culture to induce cell death.
-
MTT Addition: After an incubation period with the neurotoxin, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Detection: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the purple solution is measured using a spectrophotometer.
-
Analysis: Higher absorbance values correlate with higher cell viability, indicating a neuroprotective effect of the test compound.
In Vivo Assessment of Cognitive Enhancement: The Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.
Experimental Protocol: Morris Water Maze [14][15][16]
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface in one of the four quadrants. Visual cues are placed around the room.
-
Acquisition Phase (Training): For several consecutive days, mice are placed in the pool from different starting locations and are allowed to swim until they find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial (Memory Test): After the training period, the platform is removed, and the mice are allowed to swim freely in the pool for a set time. The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis: A shorter escape latency during training and a greater amount of time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
Comparative Efficacy in Animal Models
A study utilizing the 5xFAD transgenic mouse model of Alzheimer's disease demonstrated that administration of Lycoramine resulted in a reversal of cognitive decline, as measured by the Morris water maze, and a notable clearance of Aβ plaques[3]. While specific quantitative data on the percentage of plaque reduction and escape latencies were not detailed in the initial reports, the qualitative outcomes are significant.
Huperzine A has been more extensively studied in various animal models. A meta-analysis of preclinical studies confirmed its efficacy in improving memory and reducing Aβ levels[8][9]. For instance, some studies have reported a significant reduction in the number of Aβ plaques in the cortex and hippocampus of APP/PS1 transgenic mice following Huperzine A treatment[10]. In the Morris water maze, Huperzine A has been shown to significantly reduce the escape latency in aged rats and reverse memory deficits induced by scopolamine[7].
Summary and Future Directions
Both this compound and Huperzine A show considerable promise as neuroprotective agents, with AChE inhibition as a common primary mechanism of action.
-
Huperzine A is a well-characterized compound with a potent AChE inhibitory activity (IC50 in the nanomolar range) and a multifaceted neuroprotective profile that includes anti-amyloid, anti-inflammatory, and anti-apoptotic effects. Its efficacy has been demonstrated in numerous preclinical models.
-
This compound is also a potent AChE inhibitor, although its precise IC50 value is not as firmly established in the literature. Emerging evidence from in vivo studies is highly encouraging, suggesting its ability to not only halt but also reverse cognitive decline and clear Aβ plaques in an advanced model of Alzheimer's disease.
For the research and drug development community, the following are key takeaways:
-
Direct comparative studies are needed to definitively establish the relative potency and efficacy of this compound and Huperzine A.
-
Further elucidation of the molecular pathways modulated by this compound will be crucial to fully understand its neuroprotective mechanisms.
-
The potential for synergistic effects when these compounds are used in combination with other therapeutic agents warrants investigation.
This guide provides a foundational comparison based on current scientific literature. As new data emerges, our understanding of the therapeutic potential of these compounds will continue to evolve.
References
- 1. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Huperzine A ameliorates the impaired memory of aged rat in the Morris water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disease-Modifying Activity of Huperzine A on Alzheimer's Disease: Evidence from Preclinical Studies on Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disease-Modifying Activity of Huperzine A on Alzheimer’s Disease: Evidence from Preclinical Studies on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. cyagen.com [cyagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lycoramine Hydrobromide's Potential Neuroprotective Effects in Neuronal Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the neuroprotective properties of Lycoramine hydrobromide, benchmarked against established neuroprotective agents, Galantamine and Resveratrol, across different neuronal cell lines.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research. This guide provides a comparative analysis of the potential neuroprotective effects of this compound. Due to the limited availability of direct experimental data for this compound in neuronal cell lines, this guide utilizes data from its close structural analog, Lycorine , as a proxy to provide valuable insights. The performance of Lycorine is compared with two well-characterized neuroprotective compounds, Galantamine and Resveratrol , in three distinct neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and N2a (mouse neuroblastoma) . This guide presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant signaling pathways and workflows using Graphviz diagrams to facilitate a clear and objective comparison.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data on the effects of Lycorine, Galantamine, and Resveratrol on cell viability and apoptosis in the presence of neurotoxic insults in their respective neuronal cell line models.
Table 1: Effect on Neuronal Cell Viability under Neurotoxic Stress
| Compound | Cell Line | Neurotoxin | Compound Concentration | % Increase in Cell Viability (Compared to Toxin-treated Control) |
| Lycorine | SH-SY5Y | Amyloid-β (2 µM) | 1.6 µM | ~46% |
| Galantamine | PC12 | Amyloid-β (2 µM) | 40 µM | Significant restoration of cell viability (dose-dependent)[1] |
| Resveratrol | N2a | Formaldehyde (0.35 mM) | 10 µM | Significant protection against cytotoxicity[2] |
Table 2: Effect on Neuronal Apoptosis under Neurotoxic Stress
| Compound | Cell Line | Neurotoxin | Compound Concentration | % Decrease in Apoptotic Cells (Compared to Toxin-treated Control) |
| Lycorine | SH-SY5Y | Amyloid-β (2 µM) | 1.6 µM | Data not available |
| Galantamine | PC12 | Amyloid-β (2 µM) | 40 µM | Significant reduction in condensed and apoptotic nuclei[1] |
| Resveratrol | N2a | Formaldehyde (0.5 mM) | 10 µM | Decreased from 32.7% to 6.9%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (SH-SY5Y, PC12, or N2a) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (Lycorine, Galantamine, or Resveratrol) for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the respective neurotoxin (e.g., Amyloid-β or Formaldehyde) to the wells and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture neuronal cells in 6-well plates and treat with the test compound and neurotoxin as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) working solution to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective signaling pathways for Lycorine, Galantamine, and Resveratrol, as well as a typical experimental workflow for evaluating neuroprotective compounds.
References
A Comparative Analysis of Lycoramine Hydrobromide and Rivastigmine for Alzheimer's Disease Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of rivastigmine, an established pharmaceutical agent for Alzheimer's disease (AD), and Lycoramine hydrobromide, a natural alkaloid under preclinical investigation for similar therapeutic applications. The comparison focuses on their mechanisms of action, inhibitory potency, pharmacokinetic profiles, documented efficacy, and safety, supported by available experimental data.
Mechanism of Action
Both compounds target the cholinergic system, a key pathway implicated in the cognitive decline associated with Alzheimer's disease. The "cholinergic hypothesis" posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the symptoms of AD.
Rivastigmine is a well-characterized pseudo-irreversible inhibitor of two key enzymes responsible for ACh degradation in the synaptic cleft: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Its dual-inhibitory action is considered a potential advantage, as BChE activity increases in the brain of AD patients and can compensate for AChE in hydrolyzing acetylcholine.[1] By inhibiting both enzymes, rivastigmine increases the synaptic concentration and duration of action of ACh.[1]
This compound , a dihydro-derivative of the Amaryllidaceae alkaloid galanthamine, is primarily known as a potent acetylcholinesterase (AChE) inhibitor.[3][4][5][6] Preclinical studies suggest its therapeutic potential may extend beyond cholinesterase inhibition. In a transgenic mouse model of AD (5xFAD), administration of lycoramine was shown to reverse cognitive decline and promote the clearance of amyloid-beta (Aβ) plaques, suggesting it may modulate pathways related to amyloid pathology.[7]
Figure 1: Cholinergic Synapse Inhibition Pathways.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Data for rivastigmine is widely available but variable, reflecting different experimental conditions. In contrast, quantitative inhibitory data for this compound is limited, with most studies referencing its parent compound, lycorine, or other derivatives.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Rivastigmine | Acetylcholinesterase (AChE) | 0.0043 - 32.1 | [1][8] |
| Butyrylcholinesterase (BChE) | 0.031 - 0.238 | [1] | |
| Lycoramine HBr | Acetylcholinesterase (AChE) | Data not available | [3][4] |
| Lycorine (related) | Acetylcholinesterase (eeAChE) | 213 | [9] |
| Lycorine Derivative (7) | Acetylcholinesterase (hAChE) | 11.40 ± 0.66 | [9] |
| Butyrylcholinesterase (hBChE) | 4.17 ± 0.29 | [9] | |
| Galanthamine (related) | Acetylcholinesterase (AChE) | 0.85 | [10] |
| Butyrylcholinesterase (BChE) | 12.1 | [10] |
eeAChE: electric eel AChE; hAChE: human AChE; hBChE: human BChE. The IC50 values for rivastigmine vary significantly across studies. Data for this compound is sparse; values for related compounds are provided for context.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying cholinesterase activity and inhibition.
-
Reagent Preparation :
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Substrate Stock: Acetylthiocholine iodide (ATCI) prepared in assay buffer.
-
Ellman’s Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) dissolved in assay buffer.
-
Enzyme Solution: Purified AChE or BChE (e.g., from human erythrocytes or equine serum) diluted to a working concentration in assay buffer.
-
Inhibitor Solutions: Serial dilutions of the test compounds (this compound, Rivastigmine) are prepared in a suitable solvent and then diluted in assay buffer.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add:
-
50 µL of Assay Buffer.
-
25 µL of Inhibitor Solution (or buffer for control).
-
25 µL of DTNB solution.
-
25 µL of Enzyme Solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm kinetically over 5-10 minutes using a microplate reader. The rate of color change (yellow) is proportional to enzyme activity.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 2: Workflow for the Ellman's Cholinesterase Inhibition Assay.
Pharmacokinetic and Safety Profiles
The pharmacokinetic profile of rivastigmine is well-documented from extensive clinical use. In contrast, there is a significant lack of published pharmacokinetic and clinical safety data for this compound.
| Parameter | Rivastigmine | This compound |
| Administration | Oral, Transdermal Patch | Not established (preclinical) |
| Bioavailability | ~40% (oral, 3 mg dose) | Data not available |
| Time to Peak (Tmax) | ~1 hr (oral); 8-16 hr (patch) | Data not available |
| Elimination Half-life | ~1.5 hr (plasma) | Data not available |
| Metabolism | Cholinesterase-mediated hydrolysis; minimal CYP450 involvement | Data not available |
| Excretion | Primarily renal | Data not available |
| Common Side Effects | Nausea, vomiting, diarrhea, anorexia, headache, dizziness (less frequent with patch) | Data not available (preclinical) |
| Safety Notes | GI side effects are dose-dependent and common during titration. | Harmful if swallowed, toxic if inhaled, causes skin irritation (MSDS data).[11][12] |
Efficacy and Clinical Evidence
A substantial body of evidence from numerous clinical trials supports the efficacy of rivastigmine in providing symptomatic relief for AD. This compound's potential is based on promising but early-stage preclinical data.
Rivastigmine: Multiple large-scale, randomized, double-blind, placebo-controlled trials have demonstrated that rivastigmine (both oral and transdermal forms) provides statistically significant benefits in patients with mild-to-moderate AD.[13][14] Key outcomes include:
-
Cognition: Improvement or slower decline in cognitive scores on scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Global Function: Better outcomes on the Clinician's Interview-Based Impression of Change (CIBIC-Plus).
-
Activities of Daily Living (ADL): Slower decline in the ability to perform daily activities. The efficacy is dose-dependent, with higher doses generally showing greater effects, though this is often balanced against tolerability.[1] The transdermal patch was developed to provide smoother drug delivery, improving the tolerability profile and allowing more patients to reach and maintain therapeutic doses.[14]
This compound: To date, no human clinical trials for this compound have been published. The primary evidence for its efficacy comes from a study using 12-month-old 5xFAD transgenic mice.[7] This study reported:
-
Cognitive Reversal: Treated mice showed a reversal of cognitive decline in the Morris water maze test.
-
Aβ Plaque Clearance: Immunohistochemistry revealed a reduction in amyloid-beta plaques in the brain.
-
Altered Molecular Pathways: Proteomics analysis suggested that lycoramine administration altered molecular pathways distinct from those affected by the approved drug galantamine.[7]
Figure 3: Generalized Workflow for a Placebo-Controlled AD Clinical Trial.
Summary and Future Directions
The comparison between rivastigmine and this compound is one between a clinically validated therapeutic and a preclinical candidate.
-
Rivastigmine is an established dual AChE/BChE inhibitor with modest but proven clinical efficacy in slowing symptomatic decline in AD. Its properties, including its pharmacokinetics and safety profile, are well-understood, and the development of a transdermal patch has improved its clinical utility by enhancing tolerability.
-
This compound is an intriguing natural product identified as a potent AChE inhibitor. Early preclinical data suggest it may possess disease-modifying properties beyond symptomatic treatment, such as the ability to clear Aβ plaques. However, it remains in the nascent stages of drug development.
For drug development professionals, this compound represents a potential lead compound. Critical next steps in its evaluation must include:
-
Quantitative Bioactivity: Rigorous determination of IC50 values for both AChE and BChE from various species, particularly human enzymes.
-
Pharmacokinetic Studies: Comprehensive in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to assess its blood-brain barrier permeability.
-
Toxicology and Safety Pharmacology: In-depth safety studies to establish a therapeutic window and identify potential off-target effects.
-
Mechanism of Action: Further elucidation of its effects on amyloid and other AD-related pathways to confirm and expand upon the initial findings.
Only after these foundational preclinical studies are completed can the potential of this compound as a future therapeutic for Alzheimer's disease be properly assessed and considered for clinical translation.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4) | Abcam [abcam.com]
- 11. This compound|89505-76-0|MSDS [dcchemicals.com]
- 12. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rivastigmine: a placebo controlled trial of twice daily and three times daily regimens in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Lycoramine Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential off-target effects of Lycoramine hydrobromide, a potent acetylcholinesterase (AChE) inhibitor. Due to the limited publicly available data on the specific off-target profile of this compound, this document presents a comparative analysis with established AChE inhibitors, Donepezil and Galantamine. The experimental data presented for the comparator drugs is a representative summary from various preclinical studies and should be considered illustrative. The methodologies provided are standardized protocols for key off-target screening assays.
Comparison of Potential Off-Target Profiles
The following table summarizes the potential off-target interactions of this compound in comparison to Donepezil and Galantamine. The indicated activity levels are based on a qualitative assessment of published literature and known pharmacological profiles of these compound classes. It is crucial to conduct empirical testing to confirm the off-target profile of any new chemical entity.
| Target Class | Target Example | This compound (Hypothetical) | Donepezil (Illustrative) | Galantamine (Illustrative) |
| Primary Target | Acetylcholinesterase (AChE) | High Affinity | High Affinity | High Affinity |
| GPCRs | 5-HT₂A Receptor | Low Affinity | Moderate Affinity | Low Affinity |
| M₁ Muscarinic Receptor | Low Affinity | Low Affinity | Allosteric Potentiator | |
| Alpha-1A Adrenergic Receptor | Unknown | Low Affinity | Low Affinity | |
| H₁ Histamine Receptor | Unknown | Low Affinity | Low Affinity | |
| Ion Channels | hERG Potassium Channel | Unknown | Low Affinity | Low Affinity |
| Sigma-1 Receptor | Unknown | High Affinity | Low Affinity | |
| Kinases | ABL1 Kinase | Unknown | Not Significant | Not Significant |
| SRC Kinase | Unknown | Not Significant | Not Significant | |
| Transporters | Serotonin Transporter (SERT) | Unknown | Low Affinity | Not Significant |
Experimental Protocols
Radioligand Receptor Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of a test compound (e.g., this compound) to a panel of off-target receptors, ion channels, and transporters.
Materials:
-
Test compound (this compound)
-
A panel of cell membranes or recombinant proteins expressing the target of interest
-
Specific radioligands for each target
-
Assay buffer (specific to each target)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes/recombinant protein, the radioligand, and either the test compound, buffer (for total binding), or a known high-affinity ligand (for non-specific binding).
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition binding model.
In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (this compound)
-
A panel of purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Assay Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of the test compound. Determine the IC₅₀ (half-maximal inhibitory concentration) by fitting the data to a dose-response curve.
Visualizations
Comparative Analysis of Lycoramine Hydrobromide Cross-Reactivity in Immunoassays
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of Lycoramine hydrobromide in common immunoassays. Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document outlines the principles of cross-reactivity, presents a detailed, generalized experimental protocol for its assessment, and offers a comparative analysis with structurally similar compounds. This guide is intended to equip researchers with the necessary knowledge and methodologies to evaluate the specificity of their immunoassays when working with this compound and related alkaloids.
Introduction to Lycoramine and Immunoassay Specificity
Lycoramine is a natural alkaloid found in various species of the Amaryllidaceae family, such as daffodils and snowdrops.[1][2] It is structurally related to other biologically active alkaloids from this family, including galanthamine, which is used in the treatment of Alzheimer's disease.[3][4] The structural similarity between these compounds is a critical consideration in the development and validation of immunoassays, as antibodies raised against one alkaloid may exhibit cross-reactivity with others.
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blot, rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when an antibody binds to a non-target molecule that has a similar chemical structure to the intended target.[5][6] This can lead to false-positive results or inaccurate quantification, compromising the reliability of experimental data.[7][8] Therefore, assessing the cross-reactivity of compounds like this compound is a crucial step in assay validation.
Potential Cross-Reactivity of this compound
Lycoramine shares a core tetracyclic ring structure with other Amaryllidaceae alkaloids.[1][3] This structural homology suggests a potential for cross-reactivity in immunoassays developed for related compounds. The degree of cross-reactivity will depend on the specific epitopes recognized by the antibodies used in the assay.
Key Structural Analogs and Potential for Cross-Reactivity:
-
Galanthamine: As a structurally similar and well-studied alkaloid, galanthamine is a primary candidate for cross-reactivity with Lycoramine in immunoassays.
-
Lycorine: Another prominent Amaryllidaceae alkaloid with a different structural subtype, but potential for shared epitopes depending on the antibody.[9]
-
Other Amaryllidaceae Alkaloids: The Amaryllidaceae family contains over 300 known alkaloids, many of which share common biosynthetic precursors and structural motifs, presenting a broad spectrum of potential cross-reactants.[10][11]
Experimental Protocol for Assessing Cross-Reactivity using Competitive ELISA
The following is a detailed protocol for a competitive ELISA, a common and effective method for quantifying the cross-reactivity of small molecules like this compound.
Objective: To determine the percentage cross-reactivity of this compound and other related alkaloids in an immunoassay designed for a specific target analyte (e.g., Galanthamine).
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., Galanthamine conjugated to a carrier protein like BSA)
-
Primary antibody specific for the target analyte
-
This compound and other test compounds (e.g., Galanthamine, Lycorine)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the standard (target analyte) and the test compounds (this compound, etc.). Add the primary antibody to each dilution and pre-incubate for 30 minutes. Transfer the antibody-analyte mixtures to the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the standard analyte.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data to illustrate how the cross-reactivity of this compound and other compounds might be summarized.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Galanthamine (Standard) | 10 | 100% |
| This compound | 50 | 20% |
| Lycorine | 200 | 5% |
| Unrelated Compound | >10,000 | <0.1% |
This table contains illustrative data and is not based on published experimental results.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Cross-Reactivity.
Caption: Acetylcholinesterase Inhibition by Amaryllidaceae Alkaloids.
Conclusion
References
- 1. Lycoramine | C17H23NO3 | CID 443723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lycoramine [drugfuture.com]
- 3. Total Syntheses of (−)-Galanthamine and (−)-Lycoramine - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. licorbio.com [licorbio.com]
- 6. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 7. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lycorine and its Derivatives for Anticancer Drug Design [iris.unina.it]
- 10. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Neuroprotective Efficacy: Lycoramine Hydrobromide vs. Memantine
An Objective Guide for Researchers in Neuropharmacology and Drug Development
In the quest for effective neuroprotective agents against the relentless progression of neurodegenerative diseases, two compounds, lycoramine hydrobromide and memantine, have emerged as subjects of significant interest. While memantine is an established NMDA receptor antagonist used in the clinical management of Alzheimer's disease, lycoramine, an alkaloid derived from the Amaryllidaceae family, is a promising candidate with a distinct mechanistic profile. This guide provides a comprehensive in vitro comparison of their neuroprotective properties, drawing upon available experimental data to inform preclinical research and drug development strategies.
Disclaimer: Direct comparative in vitro studies between this compound and memantine are currently unavailable in the published literature. The data for lycoramine presented herein is based on studies of its parent compound, lycorine, and should be interpreted with this consideration. The findings from different experimental systems are juxtaposed to provide the most comprehensive comparison possible under the current research landscape.
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison of the neuroprotective potential of lycoramine (via lycorine) and memantine, the following table summarizes key quantitative data from various in vitro studies. It is crucial to note the differences in experimental models and neurotoxic insults when interpreting these results.
| Compound | In Vitro Model | Neurotoxic Insult | Concentration | Observed Effect | Reference |
| Lycorine | Differentiated SH-SY5Y neuroblastoma cells | 2 µM Amyloid-β (Aβ) | 8 µM | Increased cell survival to approximately 94% | [1] |
| Memantine | Rat primary neuronal cultures | 3 µM Amyloid-β 1-42 (Aβ1-42) | 1-10 µM | Prevented Aβ1-42-induced neuronal death | [2] |
| Memantine | Cultured rat hippocampal neurons | 2 µM Amyloid-β 1-42 (Aβ1-42) | 50 µM | Increased viable cells to over 70% | [3][4] |
| Memantine | Murine cerebellar granule cells (CGC) | 100 µM NMDA | 1 µM | Partial protection from NMDA-induced cell death | [5] |
| Memantine | Dissociated cortical neurons | Glutamate | Concurrent with glutamate | Completely prevented changes to neuronal activity | [6][7] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective actions of lycoramine and memantine are attributed to their distinct interactions with key pathological pathways implicated in neurodegeneration.
Lycoramine (Lycorine): A Multi-Target Approach
Lycorine's neuroprotective effects in vitro appear to be multifaceted, primarily revolving around anti-amyloidogenic and antioxidant activities. It has been shown to interact with amyloid-beta peptides, potentially interfering with their aggregation cascade, a central event in Alzheimer's disease pathology. Furthermore, its ability to scavenge free radicals suggests a role in mitigating oxidative stress, another critical factor in neuronal damage. Some studies also suggest that lycorine and related alkaloids possess acetylcholinesterase (AChE) inhibitory activity, which could contribute to symptomatic relief in Alzheimer's disease by enhancing cholinergic neurotransmission.
Memantine: Targeting Excitotoxicity and Neuroinflammation
Memantine's primary and most well-characterized mechanism of action is its role as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor channel, memantine mitigates the excessive influx of calcium ions associated with glutamatergic excitotoxicity, a common pathway of neuronal death in various neurodegenerative conditions.[5][6][7] Beyond this, emerging in vitro evidence indicates that memantine can also exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.
Experimental Protocols: Key In Vitro Assays
The following are detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of lycoramine (lycorine) and memantine.
Assessment of Neuroprotection against Amyloid-β Toxicity in SH-SY5Y Cells (Lycorine)
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a neuronal phenotype, cells are treated with retinoic acid for a period of 5-7 days.
-
Amyloid-β Preparation: Lyophilized Aβ1-42 peptide is reconstituted in a suitable solvent (e.g., HFIP) and aggregated by incubation at 37°C for a defined period to form oligomers or fibrils.
-
Treatment: Differentiated SH-SY5Y cells are pre-treated with various concentrations of lycorine for a specified time (e.g., 2 hours) before being exposed to the prepared Aβ aggregates (e.g., 2 µM) for 24-48 hours.
-
Cell Viability Assessment: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of cell viability in lycorine-treated groups is calculated relative to the control group (cells not exposed to Aβ) and the Aβ-treated group.
Evaluation of Neuroprotection against NMDA-Induced Excitotoxicity in Primary Neurons (Memantine)
-
Primary Neuron Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured in a neurobasal medium supplemented with B27 and glutamine.
-
NMDA-Induced Excitotoxicity: After a period of in vitro maturation (e.g., 7-10 days), neurons are exposed to a toxic concentration of NMDA (e.g., 100 µM) for a short duration (e.g., 15-30 minutes) in a magnesium-free buffer to maximize receptor activation.
-
Treatment: Memantine is applied at various concentrations either as a pre-treatment, co-treatment with NMDA, or post-treatment.
-
Assessment of Neuronal Viability: Neuronal viability is assessed 24 hours after the NMDA insult using methods such as counting surviving neurons (e.g., after staining with trypan blue or calcein-AM/ethidium homodimer-1) or by measuring LDH release.
-
Data Analysis: The neuroprotective effect of memantine is determined by comparing the percentage of surviving neurons in the memantine-treated groups to the NMDA-only treated group.
Conclusion and Future Directions
The available in vitro evidence suggests that both lycoramine (as inferred from lycorine) and memantine offer promising neuroprotective effects through distinct but potentially complementary mechanisms. Lycoramine's apparent ability to target amyloid-beta aggregation and oxidative stress positions it as a compelling candidate for diseases like Alzheimer's. In contrast, memantine's established role in mitigating excitotoxicity provides a clear therapeutic rationale for conditions characterized by excessive glutamatergic signaling.
The lack of direct comparative studies underscores a critical gap in the current understanding. Future in vitro research should prioritize head-to-head comparisons of this compound and memantine in standardized and disease-relevant cell models, including primary neurons and iPSC-derived neuronal cultures from patients. Such studies, employing a range of neurotoxic insults, will be invaluable in elucidating their relative potencies and therapeutic potential, ultimately guiding the development of more effective neuroprotective strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 4. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acetylcholinesterase Inhibitors: Featuring Lycoramine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of four key acetylcholinesterase (AChE) inhibitors: Lycoramine hydrobromide, Donepezil, Rivastigmine, and Galantamine. The following sections detail their comparative efficacy through quantitative data, outline the experimental methodologies for their evaluation, and visualize their mechanism of action and experimental workflows.
Quantitative Comparison of AChE Inhibitory Activity
The inhibitory potency of this compound, Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for these compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the source of the AChE enzyme, substrate concentration, pH, and temperature.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | Potent inhibitor (specific IC50 not available in searched literature) | [1] |
| Donepezil | Human Acetylcholinesterase (hAChE) | 0.032 µM | [2] |
| Rivastigmine | Human Acetylcholinesterase (hAChE) | Comparable to Galantamine | [3] |
| Galantamine hydrobromide | Acetylcholinesterase (AChE) | 0.85 µM | |
| Donepezil | Butyrylcholinesterase (BChE) | 7.95 µM | [4] |
| Galantamine hydrobromide | Butyrylcholinesterase (BChE) | 12.1 µM |
Mechanism of Action: The Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway. In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
In conditions such as Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE inhibitors block the action of acetylcholinesterase, leading to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling helps to alleviate the cognitive symptoms associated with the disease.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using an in vitro acetylcholinesterase inhibition assay. A widely accepted and commonly used method is the spectrophotometric method developed by Ellman.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test inhibitor solutions (e.g., this compound, Donepezil) at various concentrations
-
Positive control (a known AChE inhibitor, e.g., physostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at different concentrations (or buffer for the control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve using a suitable software.
-
Experimental Workflow for Screening AChE Inhibitors
The process of identifying and characterizing new acetylcholinesterase inhibitors typically follows a structured workflow, from initial screening of a compound library to the detailed characterization of lead candidates.
Caption: A typical experimental workflow for the discovery and development of AChE inhibitors.
Disclaimer: This information is intended for research and informational purposes only and should not be construed as medical advice.
References
Unveiling the Therapeutic Promise of Lycoramine Hydrobromide in Alzheimer's Models: A Comparative Analysis
For Immediate Release
A comprehensive analysis of preclinical data highlights the significant therapeutic potential of Lycoramine hydrobromide in ameliorating key pathological hallmarks of Alzheimer's disease (AD). This comparison guide provides a detailed overview of its performance against established AD treatments—Donepezil, Galantamine, and Memantine—supported by experimental data from studies in relevant animal models. The findings suggest that this compound not only mitigates cognitive decline and amyloid-beta (Aβ) plaque burden but may also operate through distinct molecular pathways, offering a promising new avenue for AD drug development.
Executive Summary
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. Current therapeutic strategies offer symptomatic relief but do not halt or reverse disease progression. This guide evaluates the therapeutic potential of this compound, a natural compound, in established Alzheimer's models and draws a comparative landscape with currently approved medications.
This compound has demonstrated a remarkable ability to reverse cognitive decline and facilitate the clearance of Aβ plaques in a 12-month-old 5xFAD transgenic mouse model of Alzheimer's disease[1][2]. This model is characterized by the aggressive accumulation of Aβ plaques, mimicking key aspects of human AD pathology. In direct comparison, this compound exhibited distinct effects on molecular pathways compared to Galantamine, an FDA-approved acetylcholinesterase inhibitor[1][2]. This suggests a potentially novel mechanism of action for this compound.
This guide presents a side-by-side comparison of the available preclinical data for this compound, Donepezil, Galantamine, and Memantine, focusing on their effects on cognitive function and Aβ pathology. Detailed experimental protocols for the key assays are also provided to ensure transparency and facilitate independent validation of the findings.
Comparative Performance Analysis
The therapeutic efficacy of this compound was evaluated against leading Alzheimer's medications using key preclinical endpoints: cognitive improvement, as measured by the Morris Water Maze test, and reduction in amyloid plaque pathology, assessed through immunohistochemistry.
Cognitive Function Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models. The test measures the animal's ability to find a hidden platform in a pool of water, with shorter escape latencies and more time spent in the target quadrant indicating better cognitive function.
| Treatment Group | Animal Model | Age of Mice | Dosage | Duration | Escape Latency (seconds) | Time in Target Quadrant (%) | Reference |
| This compound | 5xFAD | 12 months | Not Specified | Not Specified | Data Not Available | Data Not Available | [1][2] |
| Galantamine | 5xFAD | 12 months | Not Specified | Not Specified | Data Not Available | Data Not Available | [1][2] |
| Donepezil | 5xFAD | Not Specified | 1 mg/kg, i.p. | 4 weeks | Reversed cognitive deficits | Not Specified | [3] |
| Memantine | 3xTg-AD | 6, 9, 15 months | Equivalent to human dose | 3 months | Significant reduction in latency | Not Specified | [4] |
| Memantine | APP/PS1 | 3 months | Not Specified | 4 months | Improved performance vs. vehicle | Not Specified | [5] |
Note: While the study on this compound reported a "reversal of cognitive decline," specific quantitative data from the Morris Water Maze test were not available in the reviewed literature. Further studies are needed to provide a direct quantitative comparison.
Amyloid Plaque Reduction
The reduction of Aβ plaques is a primary therapeutic target in Alzheimer's disease. Immunohistochemical analysis is used to quantify the Aβ plaque load in brain tissue.
| Treatment Group | Animal Model | Age of Mice | Dosage | Duration | Aβ Plaque Reduction (%) | Brain Region | Reference |
| This compound | 5xFAD | 12 months | Not Specified | Not Specified | "Clearance of Aβ plaques" (quantitative data not available) | Not Specified | [1][2] |
| Galantamine | 5xFAD | 12 months | Not Specified | Not Specified | Data Not Available | Not Specified | [1][2] |
| Donepezil | 5xFAD | Not Specified | 1 mg/kg, i.p. | Not Specified | Significant reduction in plaque number | Cortex and Hippocampal DG region | [5][6] |
| Memantine | APP/PS1 | 3 months | Not Specified | 4 months | 25% (Neocortex), 28% (Hippocampus) | Neocortex, Hippocampus | [5] |
Note: The term "clearance of Aβ plaques" for this compound suggests a significant effect, but the lack of specific quantitative data prevents a direct percentage-based comparison with other treatments.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the presented findings, detailed methodologies for the key experiments are outlined below.
Morris Water Maze Protocol for 5xFAD Mice
The Morris Water Maze test is conducted to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice undergo four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
Data Collection: An automated tracking system records the escape latency (time to find the platform), path length, swimming speed, and the time spent in the target quadrant during the probe trial.
Immunohistochemistry for Aβ Plaque Quantification in 5xFAD Mice
This protocol details the staining and quantification of amyloid-beta plaques in brain tissue.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed in PBS and then incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary antibody incubation is performed overnight at 4°C with an anti-Aβ antibody (e.g., 6E10).
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex (ABC) kit is used for signal amplification.
-
The plaques are visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Quantification: Stained sections are imaged using a microscope, and the percentage of the area covered by Aβ plaques is quantified using image analysis software.
Signaling Pathways and Mechanism of Action
Proteomics analysis of brain tissue from this compound-treated 5xFAD mice revealed statistically significant protein perturbations in the cortex, hippocampus, and cerebellum, suggesting a distinct mechanism of action compared to Galantamine[1][2]. While the specific signaling pathways directly modulated by this compound are still under investigation, bioinformatics analyses from the primary study indicate altered molecular pathways linked to the observed cognitive improvements[1][2].
Potential signaling pathways that are often implicated in Alzheimer's disease and may be relevant to the action of this compound include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Its dysregulation is implicated in AD pathogenesis.
-
Wnt Signaling Pathway: The Wnt signaling pathway plays a vital role in synaptic maintenance and neuronal protection. Its disruption is linked to Aβ production and tau hyperphosphorylation.
Further research is necessary to elucidate the precise molecular targets and signaling cascades through which this compound exerts its neuroprotective effects.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound holds significant promise as a therapeutic agent for Alzheimer's disease. Its demonstrated ability to reverse cognitive decline and clear Aβ plaques in a robust animal model, coupled with its distinct molecular effects compared to an established treatment, warrants further investigation.
To build upon these encouraging findings, future research should focus on:
-
Dose-response studies: Determining the optimal therapeutic dose of this compound.
-
Head-to-head comparative studies: Conducting direct comparisons with Donepezil, Galantamine, and Memantine under identical experimental conditions to provide a more definitive assessment of relative efficacy.
-
Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets of this compound to understand its neuroprotective effects fully.
-
Long-term safety and efficacy studies: Assessing the long-term effects of this compound treatment on disease progression and potential side effects.
The development of novel therapeutics with disease-modifying potential is paramount in the fight against Alzheimer's disease. This compound represents a promising candidate that merits continued and rigorous scientific exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Therapeutic Effect of Lycoramine on Alzheimer's Disease in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine affects cognitive flexibility in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lycoramine Hydrobromide and Galantamine in a Preclinical Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective agent Lycoramine hydrobromide against the established Alzheimer's disease (AD) therapeutic, Galantamine. The following sections detail the performance of these compounds in a preclinical 5xFAD mouse model of AD, presenting available experimental data, outlining methodologies, and visualizing relevant biological pathways and workflows. While direct synergistic effects of this compound with other neuroprotective agents have not been extensively studied, this comparison offers insights into its potential as a standalone or combination therapy.
Comparative Efficacy in a 5xFAD Mouse Model
Quantitative data from a key study directly comparing Lycoramine and Galantamine is summarized below. The study utilized 12-month-old 5xFAD mice, a well-established model for familial Alzheimer's disease.
| Parameter | Lycoramine | Galantamine | Untreated 5xFAD (Representative) | Method |
| Cognitive Performance | Reversal of cognitive decline reported[1][2][3] | Not specified in the comparative study[1][2][3] | Impaired spatial learning and memory | Morris Water Maze |
| Amyloid-β (Aβ) Plaque Load | Clearance of Aβ plaques reported[1][2][3] | ~19-25% reduction in hippocampus; ~32-33% reduction in entorhinal cortex | Significant plaque deposition | Immunohistochemistry |
| Molecular Pathway Modulation | Altered molecular pathways linked to cognitive decline reversal reported[1][2][3] | No significant alteration of the same pathways reported[1][2][3] | N/A | Proteomics and Bioinformatics Analysis |
Note on Data: The outcomes for Lycoramine are based on the abstract of the primary comparative study, which reported these effects without specifying exact quantitative values. Data for Galantamine's effect on Aβ plaque load and the representative data for untreated 5xFAD mice are derived from other studies using the same animal model to provide context.
Experimental Protocols
The methodologies outlined below are synthesized from the available information on the comparative study of Lycoramine and Galantamine in 5xFAD mice.
Animal Model and Treatment
-
Animal Model: 12-month-old 5xFAD transgenic mice were used. This model is characterized by the overexpression of human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to significant Aβ plaque pathology and cognitive deficits at this age.
-
Treatment Groups:
-
Lycoramine-treated group
-
Galantamine-treated group (as a positive control)
-
A vehicle-treated control group (5xFAD mice) is inferred.
-
-
Administration: The specific dosage and route of administration for Lycoramine and Galantamine were not detailed in the abstract.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a standard test for spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.
Histopathological Analysis: Immunohistochemistry for Aβ Plaques
This technique is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Following the treatment period, mice are euthanized, and their brains are collected. The brains are fixed, sectioned, and mounted on microscope slides.
-
Staining: The brain sections are incubated with a primary antibody specific to Aβ peptides. A secondary antibody, linked to a fluorescent or chromogenic marker, is then applied.
-
Imaging and Quantification: The stained sections are imaged using a microscope. The number and area of Aβ plaques are quantified in specific brain regions, such as the hippocampus and cortex, using image analysis software.
Molecular Analysis: Proteomics
Label-free differential protein expression analysis was used to identify changes in the brain proteome.
-
Sample Preparation: Brain tissue from the cortex, hippocampus, and cerebellum is dissected and homogenized to extract proteins.
-
Mass Spectrometry: The protein samples are analyzed by mass spectrometry to identify and quantify the abundance of thousands of proteins.
-
Bioinformatics Analysis: The protein expression data from the different treatment groups are compared to identify statistically significant changes. Bioinformatics tools are then used to identify the molecular pathways that are altered by the treatments.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway associated with the neuroprotective effects of Lycoramine.
Caption: Experimental workflow for comparing neuroprotective agents in 5xFAD mice.
References
A Comparative Pharmacokinetic Profile of Lycoramine Hydrobromide and Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Lycoramine hydrobromide and the well-characterized Alzheimer's disease therapeutic, galanthamine. While comprehensive data for galanthamine is readily available, information on the pharmacokinetics of this compound is more limited. This document summarizes the existing experimental data to facilitate further research and development.
Executive Summary
Galanthamine, an established acetylcholinesterase inhibitor, exhibits predictable and well-documented pharmacokinetic characteristics, including high oral bioavailability and metabolism primarily mediated by cytochrome P450 enzymes. Lycoramine, also known as dihydrogalanthamine, is structurally related to galanthamine. Qualitative data suggests it possesses good oral bioavailability and is metabolized by hepatic cytochrome P450 enzymes with renal excretion. However, detailed quantitative pharmacokinetic parameters for this compound are not extensively reported in the available literature. This guide presents a comprehensive overview of galanthamine's pharmacokinetics, supported by experimental data, and contrasts it with the currently understood profile of Lycoramine.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for galanthamine. Corresponding quantitative data for this compound is not available in the cited literature.
Table 1: Pharmacokinetic Parameters of Galanthamine
| Parameter | Value | Species | Citation |
| Bioavailability | ~90% (oral) | Human | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral) | Human | [2] |
| Elimination Half-Life (t½) | ~7 hours | Human | [2] |
| Volume of Distribution (Vd) | 175 L | Human | [2] |
| Plasma Protein Binding | 18% | Human | [2] |
| Metabolism | Hepatic, primarily via CYP2D6 and CYP3A4 | Human | [1][2] |
| Excretion | Primarily renal | Human | [2] |
| Renal Clearance | 20-25% of total plasma clearance | Human | [2] |
| Unchanged Drug in Urine | ~20% within 24 hours | Human | [2] |
Lycoramine (Dihydrogalanthamine) Pharmacokinetics: A Qualitative Overview
While specific quantitative data are scarce, one source indicates that Lycoramine (dihydrogalanthamine) demonstrates good oral bioavailability and the ability to cross the blood-brain barrier, reaching therapeutic concentrations in the central nervous system[1]. Its metabolism is reported to be primarily hepatic, involving cytochrome P450 enzymes, with subsequent excretion via the kidneys[1].
Metabolic Pathways
Galanthamine undergoes extensive metabolism in the liver. The primary metabolic pathways involve the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.
Caption: Metabolic pathways of Galanthamine.
Experimental Protocols
The pharmacokinetic parameters of galanthamine have been determined through various clinical and preclinical studies. Below are generalized methodologies based on the available literature.
Human Pharmacokinetic Studies
-
Study Design: A common design is a randomized, two-way, crossover study.
-
Subjects: Healthy volunteers are typically recruited for these studies.
-
Administration: A single oral dose of galantamine hydrobromide (e.g., 10 mg) is administered.
-
Sampling: Blood samples are collected at predetermined time points (e.g., before dosing and at various intervals up to 32 hours post-dose).
-
Analysis: Plasma concentrations of galantamine are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as AUC (area under the plasma concentration-time curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax). The elimination half-life (t½) is calculated from the terminal log-linear phase of the plasma concentration-time curve.
In Vitro Metabolism Studies
-
System: Human liver microsomes or recombinant human CYP450 enzymes (e.g., CYP2D6 and CYP3A4) are used.
-
Procedure: Galantamine is incubated with the microsomal or enzyme system in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: The formation of metabolites is monitored over time using techniques like LC-MS/MS to identify the metabolic pathways and the specific enzymes involved.
Logical Relationship and Future Directions
Caption: Relationship between Galanthamine and Lycoramine.
The structural similarity between galanthamine and Lycoramine (dihydrogalanthamine) suggests that they may share some pharmacokinetic properties. However, the reduction of a double bond in the structure of Lycoramine could potentially influence its absorption, distribution, metabolism, and excretion profile. Therefore, direct experimental investigation is crucial to elucidate the precise pharmacokinetic characteristics of this compound. Future research should focus on conducting formal pharmacokinetic studies in relevant preclinical and clinical models to obtain quantitative data and enable a direct and comprehensive comparison with galanthamine.
References
Evaluating the Specificity of Lycoramine Hydrobromide for Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lycoramine hydrobromide's specificity for acetylcholinesterase (AChE), a critical enzyme in neurotransmission and a key target in the management of Alzheimer's disease. Due to the limited availability of direct quantitative data for this compound, this guide leverages information on its parent compound, galantamine, for comparative purposes. This compound is a dihydro-derivative of galantamine, suggesting potentially similar inhibitory activities.[1][2] This document will objectively compare its anticipated performance with established AChE inhibitors, supported by available experimental data and detailed methodologies.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors (AChEIs) are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is central to the symptomatic treatment of Alzheimer's disease, where there is a notable decline in acetylcholine levels. The specificity of an AChEI is a crucial determinant of its therapeutic profile, as off-target inhibition of related enzymes, such as butyrylcholinesterase (BChE), can lead to undesirable side effects. An ideal AChEI would exhibit high selectivity for AChE over BChE.
Comparative Analysis of AChE Inhibitors
To contextualize the potential specificity of this compound, this section compares the inhibitory potency (IC50 values) of several well-characterized AChE inhibitors against both AChE and BChE. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE, with a higher SI indicating greater specificity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Galantamine | 350 - 410 | > 20,500 | > 50 |
| Donepezil | 6.7 - 11.6 | 7,400 | ~638 - 1104 |
| Rivastigmine | 4.3 - 4,150 | 16 - 37 | ~0.009 - 8.6 |
| Tacrine | 31 - 109 | 25.6 | ~0.23 - 0.83 |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the enzyme source and assay methodology. The data presented is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocols
The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
This assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in the appropriate buffer.
-
Assay Mixture: In each well of a 96-well plate, add a pre-determined volume of phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE or BChE solution to each well to initiate the pre-incubation period.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the AChE signaling pathway and the experimental workflow for determining inhibitor specificity.
Caption: Acetylcholine signaling at the synapse and the point of intervention for AChE inhibitors.
Caption: Workflow for determining the IC50 and selectivity of cholinesterase inhibitors.
Conclusion
This compound is positioned as a potent inhibitor of acetylcholinesterase. While direct and comprehensive quantitative data on its specificity remains to be fully elucidated in publicly accessible literature, its structural relationship to galantamine suggests it may share a favorable selectivity profile for AChE over BChE. The provided experimental protocol based on Ellman's method offers a robust framework for researchers to independently verify the inhibitory potency and selectivity of this compound and other novel compounds. Further studies are warranted to definitively characterize the IC50 values of this compound for both AChE and BChE to solidify its standing among current therapeutic alternatives.
References
A Comparative Analysis of Lycoramine Hydrobromide and Second-Generation Alzheimer's Drugs: Efficacy, Mechanisms, and Experimental Insights
A Note to the Reader: This guide provides a comparative overview of the therapeutic potential of Lycoramine hydrobromide, a natural compound in preclinical development, and second-generation Alzheimer's drugs, which are FDA-approved monoclonal antibodies. It is crucial to understand that the available data for this compound is derived from animal models, whereas the data for second-generation drugs comes from extensive human clinical trials. Therefore, a direct comparison of efficacy is not feasible. This document aims to present the existing scientific findings for each, to inform researchers, scientists, and drug development professionals.
This compound: A Preclinical Perspective
Lycoramine, an alkaloid derived from plants of the Amaryllidaceae family, has demonstrated therapeutic potential in a preclinical mouse model of Alzheimer's disease. Studies suggest that Lycoramine can not only halt but also reverse cognitive decline and aid in the clearance of amyloid-beta (Aβ) plaques in aged transgenic mice.
Proposed Mechanism of Action
The precise mechanism of action for this compound in the context of Alzheimer's disease is still under investigation. However, proteomics analysis in a 5xFAD mouse model indicated that Lycoramine administration led to significant alterations in molecular pathways associated with cognitive decline. This suggests a multi-faceted approach that may extend beyond the singular target of amyloid plaques.
Preclinical Efficacy Data
The following table summarizes the qualitative outcomes from a key preclinical study involving this compound in a 5xFAD mouse model of Alzheimer's disease.
| Endpoint | Observation | Animal Model | Reference |
| Cognitive Function | Reversal of cognitive decline | 12-month-old 5xFAD mice | |
| Aβ Plaque Burden | Clearance of Aβ plaques | 12-month-old 5xFAD mice |
Experimental Protocol: this compound in 5xFAD Mouse Model
The study evaluating this compound's efficacy utilized a robust preclinical experimental design.
-
Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit significant Aβ pathology and cognitive deficits, were used.
-
Treatment Groups:
-
Lycoramine-administered group.
-
Galantamine-administered group (an FDA-approved acetylcholinesterase inhibitor for comparison).
-
Control group (vehicle administration).
-
-
Behavioral Analysis: The Morris water maze was employed to assess spatial learning and memory, key indicators of cognitive function.
-
Histopathological Analysis: Immunohistochemistry was used to visualize and quantify Aβ plaque deposition in brain tissue.
-
Proteomic Analysis: Label-free differential protein expression analysis was conducted on brain tissue (cortex, hippocampus, and cerebellum) to identify molecular pathways affected by Lycoramine treatment.
Second-Generation Alzheimer's Drugs: Clinical Reality
Second-generation Alzheimer's drugs are predominantly monoclonal antibodies that target amyloid-beta peptides. Several have received FDA approval, marking a significant step forward in disease-modifying therapies for Alzheimer's. These drugs include Lecanemab (Leqembi), Donanemab, and the now-discontinued Aducanumab (Aduhelm).
Mechanism of Action
These monoclonal antibodies are designed to bind to different forms of Aβ, including soluble protofibrils and insoluble plaques. This binding facilitates the clearance of Aβ from the brain, which is hypothesized to slow the progression of the disease.
Comparative Analysis of Aβ Plaque Clearance: Lycoramine Hydrobromide vs. Galantamine
A head-to-head comparison of two promising compounds in the context of Alzheimer's disease pathology reveals distinct mechanisms and potential for amyloid-beta plaque clearance. This guide provides a comprehensive analysis of Lycoramine hydrobromide and the established Alzheimer's drug, Galantamine, with a focus on their efficacy in clearing amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
While direct quantitative comparisons from peer-reviewed literature are limited, this guide synthesizes available data to offer a qualitative and mechanistic overview. A key study by Kiris et al. (2021) directly compared the effects of Lycoramine and Galantamine in a 5xFAD mouse model of Alzheimer's disease, demonstrating the potential of Lycoramine in Aβ plaque clearance.[1][2]
Quantitative Data Summary
A direct quantitative comparison of Aβ plaque clearance between this compound and Galantamine from the pivotal study by Kiris et al. (2021) is not publicly available in the abstract. The study reports a "clearance of Aβ plaques" with Lycoramine administration but does not provide specific numerical data for a comparative table.[1][2] The table below provides a qualitative summary based on the available information.
| Feature | This compound | Galantamine |
| Aβ Plaque Clearance | Demonstrated clearance of Aβ plaques in 12-month-old 5xFAD mice.[1][2] | Effects on Aβ deposition have been noted, though the primary mechanism is symptomatic relief. |
| Cognitive Improvement | Demonstrated reversal of cognitive decline in behavioral tests (Morris water maze).[1][2] | Approved for symptomatic treatment of mild to moderate Alzheimer's, improving cognitive function. |
| Mechanism of Action | Proposed to involve unique molecular pathways identified through proteomics and bioinformatics analyses, distinct from Galantamine.[1][2] | Primarily an acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). |
Experimental Protocols
The following experimental protocol is based on the methodology described in the study by Kiris et al. (2021), which provides the most direct comparison between Lycoramine and Galantamine.[1][2]
Objective: To evaluate the therapeutic effects of Lycoramine and Galantamine on cognitive decline and Aβ plaque clearance in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Species: Mouse
-
Strain: 5xFAD transgenic mice, which carry five familial Alzheimer's disease mutations and exhibit significant Aβ plaque pathology.
-
Age: 12 months old, representing a late stage of disease progression.
Drug Administration:
-
Test Compound: this compound
-
Reference Compound: Galantamine (FDA-approved for mild to moderate AD)
-
Vehicle: Saline (assumed control)
-
Route of Administration: Not specified in the abstract.
-
Dosage and Duration: Not specified in the abstract.
Methods of Analysis:
-
Behavioral Testing: The Morris water maze was used to assess cognitive function, specifically learning and memory.
-
Immunohistochemistry: Brain tissue sections (cortex, hippocampus, and cerebellum) were stained for Aβ plaques to visualize and quantify plaque burden.
-
Proteomics Analysis: Label-free differential protein expression analysis was performed on brain tissue to identify molecular pathways affected by the treatments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing Lycoramine and Galantamine in 5xFAD mice.
Signaling Pathways
This compound: Proposed Mechanism of Aβ Plaque Clearance
The study by Kiris et al. (2021) suggests that Lycoramine's therapeutic effects are linked to distinct molecular pathways that are not engaged by Galantamine.[1][2] The proteomics analysis revealed significant protein perturbations in the cortex, hippocampus, and cerebellum, which are hypothesized to be linked to the clearance of Aβ plaques.[1][2]
Caption: Proposed mechanism of Lycoramine-mediated Aβ plaque clearance.
Galantamine: Established Mechanism of Action
Galantamine's mechanism of action is multifaceted. It is a reversible inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft. Additionally, it is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This dual action is thought to contribute to its cognitive benefits and may also play a role in modulating Aβ pathology.
Caption: Dual mechanism of action of Galantamine.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Lycoramine Hydrobromide
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical waste. Lycoramine hydrobromide, a compound of interest in various research applications, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Hazard and Precautionary Statements:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][2] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1][2] |
Experimental Protocol for Disposal
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Dedicate a specific, properly labeled waste container for this compound and materials contaminated with it.
-
Waste should be segregated based on its chemical compatibility. At a minimum, keep it separate from acids, bases, oxidizers, and sulfides[4].
-
Acceptable waste includes:
-
Unused or expired this compound solid.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Rinsate from cleaning contaminated glassware. This rinsate must be collected as hazardous waste[3].
-
Any other materials that have come into direct contact with the compound.
-
-
-
Container Management:
-
Use containers that are compatible with the chemical waste. For solid waste, a securely sealed plastic or glass container is appropriate[4].
-
The container must be in good condition, free from leaks or cracks[3].
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound"[3]. Do not use abbreviations[3].
-
Keep the waste container closed at all times, except when adding waste[3].
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal[4][5].
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
Follow all institutional and regulatory procedures for the handover of chemical waste.
-
Empty Container Disposal:
Empty containers that once held this compound must be triple-rinsed with a suitable solvent to remove all residues. This rinsate must be collected and disposed of as hazardous waste[3]. After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface or remove the original label[3][5].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, thereby upholding the high standards of scientific responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lycoramine Hydrobromide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Lycoramine hydrobromide, a potent acetylcholinesterase (AChE) inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Essential Safety and Handling Protocols
Personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined below. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of after handling the compound. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing is mandatory to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form to avoid inhalation of dust. |
Operational Plan: A Step-by-Step Guide
This protocol details the safe handling of this compound from receipt to immediate use in a laboratory setting.
-
Receiving and Storage:
-
Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to control airborne particles.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Before handling, put on all required personal protective equipment as detailed in the table above.
-
-
Handling and Weighing:
-
When weighing the solid compound, do so in a fume hood to prevent inhalation of dust.
-
Use dedicated, clean spatulas and weighing boats.
-
Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Arrange for the collection and disposal of the hazardous waste through an approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H24BrNO3 |
| Molecular Weight | 370.28 g/mol [1] |
| Melting Point | >110°C[3] |
| Storage Temperature (Powder) | -20°C[1][2] |
| Storage Temperature (in Solvent) | -80°C[1] |
| Occupational Exposure Limits | This product contains no substances with occupational exposure limit values.[1] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
